molecular formula C26H23NO4 B613421 Fmoc-L-2-indanylglycine CAS No. 205526-39-2

Fmoc-L-2-indanylglycine

Cat. No.: B613421
CAS No.: 205526-39-2
M. Wt: 413,48 g/mole
InChI Key: PLYYQWWELYJSEB-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2-indanylglycine, also known as this compound, is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413,48 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYQWWELYJSEB-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660674
Record name (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-39-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-(2-indanyl)-L-glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-indanylglycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains introduces a conformationally constrained indanyl moiety, which can significantly influence the peptide's secondary structure, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound for researchers in peptide chemistry and drug discovery.

Chemical and Physical Properties

This compound is typically a white to off-white powder. While experimentally determined data for some properties are not widely published, a summary of its key chemical and predicted physical properties is presented below.

PropertyValueSource
Molecular Formula C₂₆H₂₃NO₄[PubChem][1]
Molecular Weight 413.47 g/mol [PubChem][1]
CAS Number 205526-39-2[PubChem][1]
IUPAC Name (2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid[PubChem][1]
Appearance White to off-white powder
Predicted Boiling Point 656.8 ± 43.0 °C[ChemBook][2]
Predicted Density 1.298 ± 0.06 g/cm³[ChemBook][2]
Solubility Generally soluble in common organic solvents used in peptide synthesis, such as DMF and NMP.[]

Synonyms: Fmoc-(2-indanyl)-L-glycine, (S)-N-Fmoc-2-indanylglycine, Fmoc-L-β-indanylglycine, FMOC-(2-INDA)GLY-OH[1][4][5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below are generalized protocols for its incorporation into a growing peptide chain.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least one hour at room temperature with gentle agitation.[6]

  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

  • Agitate for 5-7 minutes and then drain the solution.[6]

  • Repeat the piperidine treatment for another 15-20 minutes and drain.[6]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[6]

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[6]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.[7]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and pyridine in DMF.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: HPLC Analysis of Peptides Containing this compound

This protocol provides a general method for the purity analysis of a crude peptide containing the this compound residue.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 1 mg/mL.[8]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

2. HPLC Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, a binary pump, and an autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[8]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A starting point could be 5% to 95% B over 20-30 minutes.

  • Flow Rate: Typically 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 265 nm (characteristic absorbance for the Fmoc group).[8]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

Logical Workflow for Fmoc-SPPS

spss_workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat

Caption: A simplified workflow for the incorporation of this compound in solid-phase peptide synthesis.

Experimental Workflow for HPLC Purification

hplc_workflow CrudePeptide Crude Peptide Dissolve Dissolve in Mobile Phase CrudePeptide->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto HPLC Column Filter->Inject Separate Separation by Reversed-Phase HPLC Inject->Separate Detect UV Detection (214/265 nm) Separate->Detect Analyze Analyze Chromatogram and Collect Fractions Detect->Analyze PurePeptide Pure Peptide Analyze->PurePeptide

Caption: A general workflow for the purification of peptides containing this compound using HPLC.

Role in Drug Discovery and Development

The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptides. The rigid indanyl group can pre-organize the peptide backbone into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target. Furthermore, the non-natural structure of this amino acid can confer increased resistance to enzymatic degradation, thereby improving the in vivo half-life of the peptide drug candidate. While this compound itself is not known to be involved in signaling pathways, the peptides synthesized using this building block may be designed to modulate a wide range of biological processes.

Conclusion

This compound is a key building block for the synthesis of conformationally constrained peptides. Its use in Fmoc-based solid-phase peptide synthesis allows for the creation of novel peptide therapeutics with potentially improved pharmacological properties. This guide provides essential information for researchers to effectively utilize this compound in their peptide synthesis and drug discovery endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-2-indanylglycine, a valuable building block in peptide synthesis and drug discovery. This document outlines the synthetic pathway, detailed experimental protocols, and key analytical data for this non-proteinogenic amino acid derivative.

Introduction

This compound, with the chemical formula C₂₆H₂₃NO₄ and a molecular weight of 413.47 g/mol , is a derivative of the amino acid glycine.[1] The presence of the bulky, hydrophobic 2-indanyl group introduces conformational constraints and specific steric interactions, making it a valuable component in the design of peptidomimetics and other bioactive molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical specifications for this compound is presented below. The high purity of this reagent is essential for its successful application in peptide synthesis, as impurities can lead to undesired side products and complicate the purification of the final peptide.

PropertyValue
CAS Number 205526-39-2
Molecular Formula C₂₆H₂₃NO₄
Molecular Weight 413.47 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥ 98%
Optical Rotation [α]D²⁵ = +10 ± 2º (c=0.25 in MeOH)
Predicted Boiling Point 656.8 ± 43.0 °C
Predicted Density 1.298 ± 0.06 g/cm³

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the unprotected amino acid, L-2-indanylglycine, followed by the protection of the amino group with the Fmoc moiety.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials L_Indanylglycine L-2-Indanylglycine (Precursor) Start->L_Indanylglycine Synthesis of Precursor Fmoc_Protection Fmoc Protection L_Indanylglycine->Fmoc_Protection Fmoc_L_Indanylglycine This compound (Final Product) Fmoc_Protection->Fmoc_L_Indanylglycine Reaction with Fmoc-Cl or Fmoc-OSu Purification Purification Fmoc_L_Indanylglycine->Purification Characterization Characterization Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-2-indanylglycine

The precursor, (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a non-proteinogenic amino acid. Its synthesis can be achieved through various methods, including the Strecker synthesis or asymmetric alkylation of a glycine enolate equivalent. For the purpose of this guide, we will assume the availability of L-2-indanylglycine as the starting material for the Fmoc protection step.

Step 2: Fmoc Protection of L-2-indanylglycine

This protocol describes a general procedure for the N-terminal protection of L-2-indanylglycine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • L-2-indanylglycine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-2-indanylglycine (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous phase with diethyl ether to remove any unreacted Fmoc-Cl.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will cause the product to precipitate.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data.

Characterization Workflow

Characterization_Workflow Crude_Product Crude this compound TLC TLC Analysis Crude_Product->TLC Purification Recrystallization TLC->Purification Purity Check Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS MP Melting Point Pure_Product->MP OR Optical Rotation Pure_Product->OR Final_Characterized Characterized Product NMR->Final_Characterized MS->Final_Characterized MP->Final_Characterized OR->Final_Characterized

Caption: Workflow for the purification and characterization of this compound.

Expected Analytical Data
AnalysisExpected Results
¹H NMR The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.9 ppm, and protons of the fluorenyl bridge), the indanyl group (aromatic and aliphatic protons), and the α-proton of the glycine moiety.
¹³C NMR The spectrum should display the corresponding carbon signals for the Fmoc, indanyl, and glycine moieties, including the carbonyl carbons of the carboxyl and carbamate groups.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (e.g., [M+H]⁺ or [M+Na]⁺).
Melting Point A sharp melting point range is indicative of high purity.
Optical Rotation The specific rotation should be measured and compared to the literature value to confirm the enantiomeric purity.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass.

Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, purified product in a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Procedure: Heat the sample slowly and record the temperature range over which the solid melts.

Optical Rotation Measurement

  • Sample Preparation: Accurately prepare a solution of the compound of known concentration in a specified solvent (e.g., methanol).

  • Instrumentation: Use a polarimeter.

  • Procedure: Measure the angle of rotation of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. Calculate the specific rotation using the appropriate formula.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected analytical data will be a valuable resource for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development, enabling the reliable preparation and quality control of this important synthetic building block. Adherence to these procedures will ensure the high purity required for its successful application in the synthesis of complex and biologically active peptides.

References

Fmoc-L-2-indanylglycine: A Constrained Amino Acid for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among these, constrained amino acids, which restrict the peptide backbone's rotational freedom, are of particular interest for their ability to induce and stabilize specific secondary structures. Fmoc-L-2-indanylglycine, a derivative of glycine featuring a bulky indanyl moiety, is a prime example of such a constrained building block. Its incorporation into peptide sequences can enforce specific turns and folds, leading to enhanced binding affinity, selectivity, and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of this compound, covering its synthesis, conformational properties, and its application in the design of bioactive peptides.

Physicochemical and Conformational Properties

This compound, with the chemical formula C26H23NO4 and a molecular weight of 413.47 g/mol , is a white to off-white powder.[1][2] The presence of the bulky, bicyclic indanyl group at the α-carbon significantly restricts the conformational freedom of the amino acid residue. This steric hindrance influences the allowable backbone dihedral angles, phi (φ) and psi (ψ), thereby predisposing the peptide chain to adopt specific secondary structures.

Conformational Constraints

Computational and biophysical studies have begun to elucidate the conformational landscape of peptides containing L-2-indanylglycine (Ing). Molecular dynamics simulations of tripeptides such as Ac-Ala-Ing-Ala-NH2 suggest that the indanyl side chain significantly limits the accessible regions of the Ramachandran plot. While precise, universally accepted phi/psi angles for L-2-indanylglycine are not yet established in a simple tabular format, the available data indicates a strong preference for conformations that minimize steric clashes between the indanyl group and the peptide backbone. This constrained nature makes it a valuable tool for designing conformationally ordered peptides.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC26H23NO4[1]
Molecular Weight413.47 g/mol [1]
AppearanceWhite to off-white powder[2]
IUPAC Name(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}acetic acid[1]

Synthesis and Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are critical steps for its application in drug discovery and materials science.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the provided search results, the general synthesis of Fmoc-protected amino acids involves two key steps: the synthesis of the amino acid itself, followed by the protection of the alpha-amino group with the Fmoc moiety.

A plausible synthetic route for L-2-indanylglycine would likely involve the stereoselective amination of a suitable 2-indanone derivative. The subsequent Fmoc protection can be achieved by reacting the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Diagram 1: General Workflow for the Synthesis of Fmoc-Amino Acids

Synthesis_Workflow Start Starting Materials (e.g., 2-indanone derivative) Synthesis Synthesis of L-2-indanylglycine Start->Synthesis Purification1 Purification Synthesis->Purification1 Fmoc_Protection Fmoc Protection (Fmoc-Cl or Fmoc-OSu) Purification1->Fmoc_Protection Purification2 Purification and Crystallization Fmoc_Protection->Purification2 Final_Product This compound Purification2->Final_Product

Caption: General workflow for synthesizing this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, due to its steric bulk, modifications to the standard coupling procedures may be necessary to ensure efficient and complete reactions.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of L-2-indanylglycine, a longer coupling time and/or double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to collect the crude peptide pellet, wash with cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

SPPS_Cycle cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After final cycle Start Resin-Bound Peptide Start->Deprotection

Caption: Iterative cycle of Fmoc-SPPS for peptide elongation.

Applications in Drug Discovery and Design

The ability of this compound to induce specific, stable conformations in peptides makes it a valuable tool in drug discovery. By constraining the peptide backbone, researchers can design peptidomimetics with improved target affinity and specificity, as well as enhanced proteolytic stability.

While the direct impact of a peptide containing L-2-indanylglycine on a specific signaling pathway is not yet extensively documented in publicly available literature, the principles of constrained peptide design suggest its potential utility in modulating protein-protein interactions (PPIs) that are central to many signaling cascades. For instance, peptides designed to mimic or disrupt the binding interface of key signaling proteins, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, could benefit from the conformational rigidity imparted by L-2-indanylglycine.

Diagram 3: Hypothetical Application in Modulating a Signaling Pathway

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., GPCR) Protein1 Signaling Protein 1 (e.g., Ras) Receptor->Protein1 Protein2 Signaling Protein 2 (e.g., Raf) Protein1->Protein2 MAPK_Cascade MAPK Cascade (MEK, ERK) Protein2->MAPK_Cascade Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Peptide Peptide with L-2-indanylglycine Peptide->Block

Caption: Hypothetical modulation of a signaling pathway by a constrained peptide.

In this hypothetical scenario, a peptide containing L-2-indanylglycine is designed to disrupt the interaction between two key proteins in a signaling cascade, thereby inhibiting downstream cellular responses. The conformational constraint provided by the indanyl moiety would be crucial for maintaining the peptide in its bioactive conformation, leading to potent and specific inhibition.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its unique structural features offer a powerful tool for medicinal chemists and drug developers to design peptides with enhanced biological activity and improved pharmacokinetic properties. The detailed understanding of its conformational preferences and the optimization of its incorporation into peptide sequences will continue to expand its application in the development of novel therapeutics targeting a wide range of diseases. As research progresses, a more detailed picture of the specific phi/psi angle restrictions and the influence of L-2-indanylglycine-containing peptides on cellular signaling pathways will undoubtedly emerge, further solidifying its importance in the field of peptide science.

References

The Strategic Role of Fmoc-L-2-Indanylglycine in the Design of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and low toxicity. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these drawbacks. A key approach in the design of peptidomimetics is the incorporation of non-natural, conformationally constrained amino acids.

This technical guide focuses on the pivotal role of Fmoc-L-2-indanylglycine, a bulky and conformationally restricted amino acid, in the development of next-generation peptidomimetics. The incorporation of the rigid indanyl moiety into a peptide backbone imparts significant structural constraints, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity for biological targets, improve resistance to enzymatic degradation, and ultimately lead to peptidomimetics with superior therapeutic profiles.

This document provides a comprehensive overview of the synthesis, incorporation, and conformational impact of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in solid-phase peptide synthesis (SPPS).

PropertyValueSource
IUPAC Name (2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}acetic acid[1]
CAS Number 205526-39-2[1][2][3][4]
Molecular Formula C₂₆H₂₃NO₄[1][3]
Molecular Weight 413.5 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥ 98% (HPLC)[2]
Solubility Soluble in DMF, NMP, and other polar organic solvents
Storage 0-8°C[2]

The Role of the Indanyl Moiety in Conformational Control

The defining feature of L-2-indanylglycine is its bulky, bicyclic indanyl side chain. This rigid structure significantly restricts the conformational freedom of the peptide backbone in its vicinity. Unlike flexible, linear side chains, the indanyl group limits the accessible Ramachandran space (φ and ψ angles) of the amino acid residue.

This conformational constraint can be strategically employed to:

  • Induce and Stabilize Secondary Structures: The incorporation of L-2-indanylglycine can promote the formation of specific secondary structures, such as β-turns and helical motifs, which are often crucial for receptor recognition and binding.

  • Enhance Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, leading to a higher binding affinity.

  • Improve Proteolytic Stability: The steric hindrance provided by the bulky indanyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptidomimetic.

Computational and biophysical studies, including 1D ¹H-NMR, have suggested that the incorporation of 2-indanyl-l-glycine (Ing) leads to more conformationally ordered peptide structures in solution.[5]

Experimental Protocols: Incorporation of this compound via SPPS

The incorporation of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. However, due to the steric bulk of the indanyl group, optimization of coupling conditions may be necessary to ensure efficient and complete reaction.

Materials and Reagents
  • This compound

  • Pre-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives: HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: e.g., Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5) or TFA/TIS/Water (95:2.5:2.5)

  • Cold diethyl ether

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 cycles FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection After last coupling Repeat->Deprotection Wash3 DMF and DCM Wash FinalDeprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash3->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for this compound Coupling

This protocol outlines the manual coupling of this compound. Automated synthesizers can also be programmed with similar parameters.

  • Resin Preparation:

    • Swell the appropriate resin in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 10-15 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading), a coupling agent such as HATU (1.95 equivalents), and a base like DIPEA (4 equivalents) in DMF.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the indanyl group, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step (double coupling) should be performed with a fresh solution of activated this compound.

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation:

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Treat the dry resin with a cleavage cocktail (e.g., Reagent K or a TFA/TIS/Water mixture) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the final peptide pellet under vacuum.

Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical HPLC to determine its purity.

Application in Targeting Signaling Pathways

Peptidomimetics containing conformationally constrained amino acids like L-2-indanylglycine are valuable tools for modulating protein-protein interactions (PPIs) that are central to many signaling pathways implicated in disease. For example, the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer, is a prime target for such peptidomimetics.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Peptidomimetic Peptidomimetic (with L-2-Indanylglycine) Peptidomimetic->EGFR Blocks Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Modulation of the EGFR signaling pathway by a peptidomimetic.

A peptidomimetic incorporating L-2-indanylglycine can be designed to mimic the binding epitope of a natural ligand or a dimerization interface of a receptor like EGFR. The conformational rigidity imposed by the indanyl group can lock the peptidomimetic into a conformation that binds with high affinity to the receptor, thereby acting as an antagonist and blocking the downstream signaling cascade that leads to cell proliferation and survival.

Quantitative Data and Structure-Activity Relationships

The impact of incorporating L-2-indanylglycine on the biological activity of a peptide is quantified through various in vitro assays. The data obtained is crucial for establishing structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

The following table provides a template for summarizing such quantitative data. While specific data for a single peptidomimetic containing L-2-indanylglycine is not publicly available in a consolidated format, this table represents the typical data that would be generated and analyzed.

Peptide SequenceModificationReceptor Binding Affinity (IC₅₀, nM)Functional Activity (EC₅₀ or IC₅₀, nM)Serum Stability (t₁/₂, min)
Native Peptide-ValueValueValue
Peptide 1L-2-Indanylglycine at Position XValueValueValue
Peptide 2Phenylalanine at Position XValueValueValue
Peptide 3Alanine at Position XValueValueValue

Note: The values in this table are placeholders and are intended to illustrate the type of data that would be collected.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its ability to impart conformational constraint on the peptide backbone allows for the rational design of molecules with enhanced biological activity, improved metabolic stability, and superior therapeutic potential. The protocols and concepts outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this non-natural amino acid in their drug discovery and development efforts. As the field of peptide therapeutics continues to evolve, the strategic use of conformationally constrained amino acids like L-2-indanylglycine will undoubtedly play a crucial role in the creation of novel and effective medicines.

References

A Technical Guide to the Conformational Analysis of L-2-Indanylglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The incorporation of non-coded amino acids (NCAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to fine-tune pharmacological properties such as stability, bioavailability, and receptor affinity. L-2-indanylglycine (Ing), a Cα-substituted aromatic NCAA, is a particularly noteworthy building block due to its conformationally constrained and sterically hindered nature.[1] Understanding the structural impact of this residue is critical for the rational design of peptide therapeutics. This guide provides an in-depth overview of the core experimental and computational methodologies used to elucidate the conformational landscape of L-2-indanylglycine-containing peptides, targeted at researchers, scientists, and drug development professionals.

Introduction to L-2-Indanylglycine in Peptide Design

L-2-indanylglycine is an aromatic amino acid characterized by a rigid indanyl group attached to the α-carbon. This unique structure imparts significant steric hindrance and conformational constraints, influencing the local and global folding of a peptide chain.[1] Unlike flexible residues such as glycine, which can adopt a wide range of backbone dihedral angles (φ, ψ), L-2-indanylglycine restricts this conformational freedom. This restriction can be strategically exploited to stabilize specific secondary structures, such as helices or turns, which are often essential for biological activity. The systematic study of such NCAAs is crucial for designing peptides with optimized architectures for a range of therapeutic applications, including antimicrobial, antiviral, and immunomodulatory agents.[1]

Core Methodologies for Conformational Analysis

A multi-faceted approach combining synthesis, biophysical techniques, and computational modeling is essential for a thorough conformational analysis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed to sequentially add amino acids, including specialized ones like Fmoc-L-2-indanylglycine, onto a solid resin support.

  • Circular Dichroism (CD) Spectroscopy: A rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution. Far-UV CD spectra can distinguish between α-helical, β-sheet, turn, and random coil conformations based on characteristic spectral signatures, such as negative bands at 208 and 222 nm for helical structures.[1] The influence of different solvent environments on peptide folding can be systematically evaluated.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[3][4] Key NMR parameters used in conformational analysis include:

    • Chemical Shift Index (CSI): The deviation of CαH proton chemical shifts from random coil values serves as a reliable indicator of secondary structure.[1]

    • Nuclear Overhauser Effect (NOE): Provides through-space distance restraints between protons that are close in space (< 5 Å), which are fundamental for calculating 3D structures.[5]

    • J-coupling Constants: Relate to dihedral angles and provide crucial angular restraints for defining the peptide backbone and side-chain conformations.[5]

  • Computational Modeling: Molecular dynamics (MD) simulations and computational modeling complement experimental data by providing a dynamic view of the peptide's conformational space.[6] These methods can be used to refine experimental structures, predict conformational propensities, and explore the energetic landscape of different folded states.[1][7]

Experimental Protocols

Detailed and rigorous experimental procedures are paramount for obtaining high-quality, reproducible data.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide MBHA for C-terminal amides). Swell the resin in a solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a 20% solution of piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (e.g., this compound) with a coupling reagent like TBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[9] Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[9] After completion, wash the resin extensively with DMF and dichloromethane (DCM).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) and water (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS).[8]

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity via mass spectrometry.[8]

Protocol for Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., phosphate-buffered saline, PBS) or solvent (e.g., water, methanol).[1] Determine the precise concentration using UV absorbance or other quantitative methods. Prepare final samples at a concentration typically between 20-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range, typically from 190 to 260 nm for far-UV analysis. Set other parameters such as bandwidth, scan speed, and response time.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C) in a quartz cuvette with a short path length (e.g., 1 mm).[1] Acquire a baseline spectrum of the solvent/buffer alone and subtract it from the peptide spectrum.

  • Solvent Titration (Optional): To assess conformational stability and propensities, record spectra in the presence of various co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to promote helical structures.[1][2]

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., CD₃OD, D₂O) to a final concentration in the range of 0.2–2 mM.[1] Add a chemical shift reference standard if necessary.

  • 1D ¹H-NMR Acquisition: Record a one-dimensional proton NMR spectrum to get an initial assessment of the peptide's folding and purity. A good dispersion of chemical shifts, particularly in the amide region, suggests an ordered conformation.[1]

  • 2D NMR Experiments: Acquire a suite of two-dimensional NMR experiments to assign proton and carbon resonances and obtain structural restraints. Common experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing inter-proton distance restraints.[5]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons for resonance assignment.

  • Data Analysis:

    • Resonance Assignment: Use the combination of 2D spectra to assign all possible proton and carbon signals to specific atoms in the peptide sequence.

    • Structural Restraint Generation: Integrate NOESY cross-peaks to generate a list of upper-limit distance restraints. Measure J-coupling constants to derive dihedral angle restraints.

    • Structure Calculation: Use software packages like CYANA, CNS, or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.[5]

Conformational Landscape of L-2-Indanylglycine Peptides

Studies on model peptides have demonstrated that incorporating L-2-indanylglycine (Ing) significantly influences the resulting conformation. When compared to other Cα-substituted aromatic NCAAs like 4-benzoyl-L-phenylalanine (Bpa) and 2-aminoindane-2-carboxylic acid (Aic), Ing shows distinct conformational preferences.

Biophysical studies using CD and NMR spectroscopy on model tripeptides and 18-mer helical peptides indicate that the presence of Ing promotes a more ordered structure in solution compared to less constrained residues.[1] The chemical shift dispersion observed in ¹H-NMR spectra of Ing-containing peptides is a strong indicator of a well-defined, ordered nature in solution.[1]

FeatureAlanine (Ala)Proline (Pro)L-2-Indanylglycine (Ing)
Flexibility HighConstrained (φ fixed)Highly Constrained
Steric Hindrance LowModerateHigh
Observed Effect on Model Peptides Serves as a helical referenceKnown as a "helix breaker" under general conditionsPromotes ordered structures, enhances helical propensity
NMR Chemical Shift Dispersion ModerateVariesHigh (indicative of ordering)

Table 1: Comparative conformational effects of Alanine, Proline, and L-2-Indanylglycine in peptide sequences, based on findings from comparative studies.[1]

Key Workflows and Relationships

Visualizing the experimental and logical flows is crucial for understanding the process of conformational analysis. The following diagrams, rendered using DOT language, illustrate these workflows.

G cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis cluster_output Final Output SPPS Fmoc Solid-Phase Peptide Synthesis Purification RP-HPLC Purification & MS Verification SPPS->Purification CD Circular Dichroism (CD) (Secondary Structure) Purification->CD NMR NMR Spectroscopy (3D Structure & Dynamics) Purification->NMR Comp Computational Modeling (MD Simulations) Purification->Comp Model Conformational Ensemble Model CD->Model NMR->Model Comp->Model

Caption: General workflow for the conformational analysis of synthetic peptides.

G Sample Prepare Peptide Sample in Deuterated Solvent Acquire Acquire 1D and 2D NMR Spectra (NOESY, TOCSY) Sample->Acquire Process Process Spectra & Assign Resonances Acquire->Process Restraints Extract Structural Restraints (NOE Distances, J-Couplings) Process->Restraints Calculate Calculate 3D Structure Ensemble (e.g., CYANA) Restraints->Calculate Refine Refine and Validate Final Structures Calculate->Refine

Caption: Step-by-step workflow for NMR-based peptide structure determination.

G Ing L-2-Indanylglycine (Ing) Residue Properties Properties: - Bulky Aromatic Group - Steric Hindrance - Cα-Substitution Ing->Properties Constraint Restricts Backbone Dihedral Angles (φ, ψ) Ing->Constraint Conformation Reduces Conformational Flexibility of Peptide Chain Constraint->Conformation Structure Promotes Formation of Ordered Secondary Structures (e.g., Helices, Turns) Conformation->Structure

Caption: Logical relationship showing how L-2-indanylglycine influences peptide structure.

References

exploring the structural impact of Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Impact of Fmoc-L-2-indanylglycine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-L-2-indanylglycine is a synthetic amino acid derivative that serves as a pivotal building block in modern peptide synthesis and drug development.[1] Its defining feature, a bulky and rigid indanyl side chain, introduces significant conformational constraints into peptide backbones. This guide explores the structural impact of incorporating this compound into peptide sequences, detailing its physicochemical properties, its role in solid-phase peptide synthesis (SPPS), and its applications in designing peptides with enhanced stability and specific secondary structures. This document provides detailed experimental protocols and visual workflows to aid researchers in leveraging this compound for the development of novel peptide-based therapeutics.[1]

Physicochemical Properties

This compound is a derivative of glycine protected at its amino terminus by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] The Fmoc group is base-labile, making it central to many solid-phase peptide synthesis strategies.[3][4] The compound is typically a white to off-white powder soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which are commonly used in SPPS.[4][5]

PropertyValueSource
CAS Number 205526-39-2[1][2][6][7]
Molecular Formula C₂₆H₂₃NO₄[2][6]
Molecular Weight 413.47 g/mol [2][8]
Boiling Point (Predicted) 656.8 ± 43.0 °C[9]
Density (Predicted) 1.298 ± 0.06 g/cm³[9]
pKa (Predicted) 3.80 ± 0.10[9]
Purity (Typical) ≥ 98% (HPLC)[1][8]

Core Structural Impact and Conformational Effects

The primary value of this compound in peptide design lies in the structural rigidity conferred by its indanyl side chain. Unlike the flexible side chains of natural amino acids, the fused ring system of the indanyl group introduces significant steric hindrance, which has profound effects on the local and global conformation of a peptide.

  • Conformational Restriction: The bulky indanyl moiety restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This limitation reduces the number of accessible conformations, guiding the peptide to adopt a more defined three-dimensional structure.[10] This principle is crucial in protein engineering and the design of peptidomimetics.[1]

  • Induction of Secondary Structures: By locking the backbone into specific angles, the indanyl group can stabilize secondary structures such as β-turns and helices. The ability to enforce a particular fold is a key strategy in designing peptides with high receptor-binding affinity and specificity.[10]

  • Enhanced Enzymatic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The unnatural structure of the indanyl side chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life—a critical attribute for therapeutic candidates.[11][12]

The logical flow from the chemical structure to its functional impact is illustrated in the diagram below.

cluster_cause Chemical Feature cluster_effect Structural & Functional Impact A This compound B Bulky Indanyl Side Chain A->B contains C Steric Hindrance B->C introduces D Backbone Conformational Constraint C->D leads to E Defined Secondary Structure (e.g., β-turns) D->E promotes F Enhanced Biological Properties (Stability, Affinity) E->F enables

Diagram 1: Logical workflow of the structural impact of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a monomer in Fmoc-based SPPS, the most common method for chemically synthesizing peptides.[13] The synthesis proceeds from the C-terminus to the N-terminus by iteratively adding protected amino acid residues to a growing chain anchored on an insoluble resin support.[3]

The general workflow for incorporating an amino acid like this compound involves a two-stage cycle:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free primary amine.[4][14]

  • Coupling: The carboxylic acid of the incoming this compound is activated using a coupling agent (e.g., HBTU, HATU) and then reacted with the free amine on the resin-bound chain to form a new peptide bond.[15][16]

This cycle is repeated for each amino acid in the desired sequence.

start Start: Resin with N-terminal Fmoc Group deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 3: Coupling (Activated AA + Resin) wash1->coupling activation Step 2: Activation of This compound (Coupling Agent + Base) activation->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End of Cycle: Peptide Lengthened by One Residue wash2->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Final Cycle

Diagram 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following protocols provide a generalized methodology for the use of this compound in a manual SPPS workflow.

Protocol 1: Coupling of this compound

This protocol describes the coupling of this compound onto a resin with a free N-terminal amine.

Reagents & Materials:

  • Peptide-resin with a free amine

  • This compound

  • Coupling Agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Ensure the peptide-resin has undergone Fmoc deprotection and has been thoroughly washed with DMF to remove residual piperidine.[15]

  • Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of the coupling agent in DMF.

  • Add the base (6-10 equivalents) to the activation solution and mix for 1-2 minutes.[14]

  • Coupling Reaction: Add the activation solution to the synthesis vessel containing the resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-4 hours at room temperature.

  • Monitoring: To confirm completion, a small sample of resin beads can be tested using a qualitative ninhydrin test. A negative result (beads remain colorless) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group.

Reagents & Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DMF for washing

Procedure:

  • Swell Resin: Swell the Fmoc-protected peptide-resin in DMF for approximately 30 minutes.[4]

  • Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 5-20 minutes at room temperature. A second treatment may be performed to ensure complete deprotection.[4]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[14]

Protocol 3: Peptide Cleavage and Purity Assessment

This protocol provides a general method for cleaving the final peptide from the resin and assessing its purity via HPLC.

Reagents & Materials:

  • Final peptide-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.[16]

  • Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purity Analysis (HPLC):

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Inject the sample onto a reversed-phase C18 column.

    • Elute the peptide using a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile using UV detection at 220 nm (for the peptide backbone). Purity is determined by the relative area of the main product peak.[4]

The overall synthesis and purification workflow is summarized below.

cluster_synthesis Solid-Phase Synthesis cluster_purification Cleavage & Purification Resin 1. Start with Resin Support SPPS 2. Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) Resin->SPPS FinalPeptideResin 3. Final Protected Peptide on Resin SPPS->FinalPeptideResin Cleavage 4. Cleavage from Resin (TFA Cocktail) FinalPeptideResin->Cleavage Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation Crude 6. Isolate Crude Peptide Precipitation->Crude HPLC 7. Purification & Analysis (RP-HPLC) Crude->HPLC Pure 8. Pure Lyophilized Peptide HPLC->Pure

References

A Technical Guide to the Application of Fmoc-L-2-Indanylglycine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-2-indanylglycine is a conformationally restricted, non-proteinogenic amino acid that serves as a valuable building block in modern peptidomimetic and drug design. Its rigid indanyl moiety offers a strategic tool to enforce specific backbone torsions in peptides, thereby enhancing metabolic stability, receptor affinity, and selectivity. This technical guide explores the core applications of this compound in drug discovery, with a particular focus on its potential role in the development of inhibitors for protein aggregation diseases, such as transthyretin (TTR) amyloidosis. This document provides an overview of the underlying principles, detailed experimental protocols for peptide synthesis and relevant biological assays, and quantitative data from analogous compounds to illustrate the impact of conformational constraint on therapeutic potential.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Natural peptides, while exhibiting high potency and specificity, are often limited as therapeutic agents due to poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids that introduce conformational constraints.[1][2] this compound (Figure 1) is a prime example of such a building block.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, making it perfectly suited for standard solid-phase peptide synthesis (SPPS).[3]

  • L-2-Indanyl Side Chain: The defining feature is the indanyl group, a bicyclic hydrocarbon structure. This bulky and rigid side chain restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) angles. This constraint can lock a peptide into its bioactive conformation, leading to enhanced binding affinity for its biological target and increased resistance to proteolytic degradation.[1][4]

Chemical structure of this compound
Figure 1. Chemical Structure of this compound. CAS Number: 205526-39-2.

Core Application: Inhibition of Transthyretin (TTR) Amyloidogenesis

A promising application for peptides containing conformationally restricted amino acids like L-2-indanylglycine is the inhibition of protein aggregation, a pathological hallmark of numerous amyloid diseases.[5] One such disease is transthyretin amyloidosis (ATTR), caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[6][7] These fibrils deposit in organs, particularly the heart and nerves, leading to progressive organ dysfunction.[5]

Peptide-based inhibitors have been designed to target and cap the ends of growing amyloid fibrils, preventing further monomer addition—a process known as "seeding".[3][8] The incorporation of rigid moieties like the indanyl group is hypothesized to enhance the binding of these peptide inhibitors to the amyloid fibril surface. A US patent lists this compound as a potential building block for peptide inhibitors designed to block TTR aggregation.[9]

Pathogenesis of Transthyretin Amyloidosis

The progression from a functional TTR protein to toxic amyloid deposits involves several key steps, which represent potential targets for therapeutic intervention. The process is outlined in the diagram below.

TTR_Amyloidosis_Pathway cluster_0 Physiological State cluster_1 Pathogenic Cascade cluster_2 Cellular Toxicity & Organ Dysfunction TTR_Tetramer Functional TTR Tetramer (Transports Thyroxine & Retinol) Dissociation Tetramer Dissociation (Rate-Limiting Step) TTR_Tetramer->Dissociation Aging or Mutation Monomer Unstable Monomer Dissociation->Monomer Misfolding Monomer Misfolding Monomer->Misfolding Aggregation Self-Assembly & Aggregation Misfolding->Aggregation Fibrils Amyloid Fibrils Aggregation->Fibrils Deposition Extracellular Deposition (Heart, Nerves, etc.) Fibrils->Deposition Stress Oxidative Stress & Inflammatory Response (RAGE, NFκB) Deposition->Stress Apoptosis Cardiomyocyte Apoptosis Stress->Apoptosis Dysfunction Organ Dysfunction (Cardiomyopathy, Neuropathy) Apoptosis->Dysfunction

Diagram 1. Pathogenesis of Transthyretin (ATTR) Amyloidosis.

Quantitative Data: Efficacy of Constrained Peptide Inhibitors

While specific quantitative data for TTR inhibitors containing L-2-indanylglycine are not yet available in peer-reviewed literature, studies on analogous peptide inhibitors demonstrate the potency of this therapeutic strategy. The peptide inhibitor TabFH2 , designed to cap the amyloid-driving F and H strands of TTR, effectively inhibits both TTR aggregation and amyloid seeding.[3][8]

InhibitorAssay TypeTargetMetricValueReference
TabFH2 TTR Aggregation (Unseeded)Wild-Type TTRApprox. IC₅₀~10 µM[3][8]
TabFH2 Amyloid Seeding InhibitionWT TTR + ATTR-D38A seedsApprox. IC₅₀~25 µM[3]

Table 1: Representative inhibitory concentrations for the TTR peptide inhibitor TabFH2. Values are estimated from published dose-response curves.

The data shows that peptide inhibitors can block fibril formation at micromolar concentrations. The incorporation of conformationally rigid amino acids like L-2-indanylglycine is a rational design strategy aimed at improving these potencies into the nanomolar range by optimizing the inhibitor's shape complementarity to the fibril surface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides incorporating this compound and for the evaluation of their efficacy as TTR aggregation inhibitors.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a solid support resin, incorporating this compound.

SPPS_Workflow start Start: Resin Selection (e.g., Rink Amide Resin) swell 1. Resin Swelling (DMF, 1h) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF, IPA) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->couple wash2 5. Washing (DMF) couple->wash2 kaiser Kaiser Test? wash2->kaiser kaiser->couple Positive (Incomplete) repeat Repeat for next amino acid kaiser->repeat Negative repeat->deprotect final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Final Cycle cleave 7. Cleavage & Side-Chain Deprotection (TFA Cocktail, e.g., Reagent K) final_deprotect->cleave precipitate 8. Precipitation & Washing (Cold Diethyl Ether) cleave->precipitate end End: Purify & Lyophilize Peptide precipitate->end

Diagram 2. General workflow for Fmoc Solid-Phase Peptide Synthesis.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), water (5%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%).

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove residual piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. For this compound, a longer activation time or the use of a stronger coupling agent like HATU may be beneficial due to its steric bulk. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Post-Coupling Wash: Wash the resin with DMF (5x) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail (Reagent K) and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the final product under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: In Vitro TTR Aggregation Inhibition Assay

This protocol uses Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils, to measure the extent of TTR aggregation in the presence and absence of an inhibitor.

TTR_Assay_Workflow cluster_0 Preparation cluster_1 Incubation & Aggregation cluster_2 Measurement & Analysis TTR_sol Prepare Recombinant WT TTR Solution (e.g., 7.2 µM in buffer) Mix Mix TTR with Inhibitor or Vehicle (Incubate 30 min, 37°C, pH 7.4) TTR_sol->Mix Inhibitor_sol Prepare Inhibitor Stock Solutions (Serial dilutions in buffer) Inhibitor_sol->Mix Acidify Induce Aggregation (Lower pH to 4.2 - 4.4) Mix->Acidify Incubate Incubate for 72h at 37°C (Quiescent or Agitated) Acidify->Incubate Add_ThT Add Thioflavin T (ThT) to Samples Incubate->Add_ThT Measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) Add_ThT->Measure Analyze Calculate % Inhibition vs. Control Determine IC₅₀ Measure->Analyze

Diagram 3. Workflow for a Thioflavin T-based TTR Aggregation Assay.

Materials:

  • Recombinant wild-type TTR.

  • Phosphate buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

  • Acetate buffer (e.g., 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.0).

  • Thioflavin T (ThT) stock solution.

  • 96-well black microplate.

  • Plate reader with fluorescence capabilities.

Procedure:

  • Preparation: Prepare a solution of TTR (e.g., 7.2 µM final concentration) in phosphate buffer. Prepare serial dilutions of the peptide inhibitor.

  • Pre-incubation: In a 96-well plate, mix the TTR solution with varying concentrations of the peptide inhibitor or a vehicle control. Incubate for 30 minutes at 37°C.

  • Aggregation Induction: Induce aggregation by adding acetate buffer to lower the pH to ~4.2-4.4.[10]

  • Incubation: Seal the plate and incubate at 37°C for 72 hours under quiescent conditions.

  • Measurement: Add ThT solution to each well (e.g., 20 µM final concentration). Measure fluorescence intensity using a plate reader (Excitation ~440 nm, Emission ~485 nm).[11]

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (defined as 0% inhibition). Plot the results and determine the IC₅₀ value.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists engaged in drug discovery. Its ability to impart conformational rigidity makes it an ideal building block for designing peptidomimetics with enhanced stability and biological activity. The application of such constrained peptides to complex problems like TTR amyloidosis highlights a rational, structure-based approach to developing novel therapeutics. While direct evidence for L-2-indanylglycine-containing TTR inhibitors is still emerging, the principles outlined in this guide and the data from analogous systems provide a strong foundation for future research and development in this promising area.

References

Unlocking the Potential of Peptide Therapeutics: An In-depth Guide to Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and low toxicity, is often hampered by inherent pharmacological weaknesses, including poor metabolic stability and rapid in vivo clearance. A transformative strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs). By moving beyond the 20 canonical amino acids, UAAs provide a powerful toolkit for modulating the physicochemical and biological properties of peptides, thereby enhancing their stability, bioavailability, and overall therapeutic efficacy. This technical guide offers a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide drug design.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic integration of UAAs into peptide sequences can significantly improve their drug-like properties. The primary goals and benefits of this approach include:

  • Enhanced Proteolytic Stability: A major challenge for peptide therapeutics is their rapid degradation by proteases. Modifications to the peptide backbone or side chains using UAAs, such as D-amino acids or N-methylated residues, can sterically hinder protease recognition and cleavage, which significantly extends the peptide's in vivo half-life.[1][2]

  • Improved Pharmacokinetic Profile: UAAs can be used to fine-tune properties like lipophilicity and hydrogen bonding capacity.[1] These modifications can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles and can even open the door to oral bioavailability.[1][3] Additionally, modifications can enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[2]

  • Increased Receptor Affinity and Selectivity: The unique side-chain functionalities of UAAs can forge new interactions with biological targets, leading to greater binding affinity and improved selectivity.[2]

  • Conformational Control: The incorporation of specific UAAs, particularly through methods like peptide stapling or macrocyclization, can induce or stabilize desired secondary structures, such as α-helices or β-turns.[2][3] These defined conformations are often essential for potent biological activity.

Quantitative Impact of UAA Incorporation on Peptide Performance

The following tables summarize quantitative data from various studies, illustrating the significant improvements in peptide stability and binding affinity achieved through the incorporation of unnatural amino acids.

Table 1: Enhancement of Peptide Stability with UAAs
Peptide/AnalogModificationAssay ConditionHalf-Life (t½)Fold ImprovementAnalytical Method
Peptide 2Native (Tam-labeled)Human Blood Plasma3.2 h-RP-HPLC
Peptide 2 AnalogUAA IncorporationHEK-293 Supernatant23.3 h~7.3xRP-HPLC
A20FMDV2NativeRat Serum~0% remaining after 24h-RP-HPLC
A20FMDV2PEGylatedRat Serum>30% remaining after 48hN/ARP-HPLC
β-heptapeptideβ-amino acidsRat Blood3 - 10 hSignificantly higher than α-peptidesNot Specified
EnfuvirtideNativeChymotrypsin Digestion2 - 16 min-LC-MS
Enfuvirtide AnalogDouble-StapledChymotrypsin Digestion335 min>20xLC-MS

Data compiled from references[4][5][6][7].

Table 2: Enhancement of Binding Affinity with UAAs
Peptide/SystemModificationMeasurementAffinity (Kd / IC₅₀)Fold Improvement
Meditope PeptidePhe3 -> AlaSurface Plasmon ResonanceSignificantly Reduced-
Meditope PeptideLeu5 -> AlaSurface Plasmon ResonanceSignificantly Reduced-
14-3-3 Inhibitor 2Native MacrocycleFluorescence Polarization103 ± 9 nM-
14-3-3 Inhibitor 22Two UAA substitutionsFluorescence Polarization38 ± 3 nM~2.7x
BnA Antibody LoopNative LoopNot Specified>1 µM-
BnA Antibody LoopStabilized with nCAAsNot Specified17 nM>58x

Data compiled from references[8][9][10].

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of UAA-containing peptides and the subsequent evaluation of their stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol details the manual synthesis of a peptide containing an unnatural amino acid using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][11][12]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (natural and unnatural)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or HATU/DIPEA

  • Capping solution: Acetic Anhydride/DIPEA in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.[11]

  • First Amino Acid Coupling:

    • In a separate vial, activate the first Fmoc-protected amino acid (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Add a fresh aliquot of the deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[1]

  • Subsequent Amino Acid Coupling (Iterative Cycle):

    • Activate the next Fmoc-protected amino acid (natural or unnatural) as in step 2.

    • Add the activated amino acid to the deprotected peptide-resin and agitate for 2 hours. For sterically hindered UAAs, extend the coupling time or use a more potent coupling reagent like HATU.

    • Wash the resin.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling. If negative, proceed to the next deprotection step.

  • Repeat Cycles: Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 3.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability and determine the half-life of a peptide in a biologically relevant matrix like plasma.[1][13]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL)

  • Human or animal plasma (e.g., commercially sourced, heparinized)

  • Incubator or water bath at 37°C

  • Quenching solution: e.g., 10% Trichloroacetic acid (TCA) in water or cold acetonitrile

  • Microcentrifuge

  • RP-HPLC system with a UV or MS detector

Procedure:

  • Preparation: Pre-warm an aliquot of plasma to 37°C in a water bath or incubator.

  • Initiation of Reaction: Spike the pre-warmed plasma with the test peptide stock solution to a final concentration (e.g., 10-100 µM). Vortex gently to mix. This is your T=0 sample point, but the first analytical sample is taken immediately after mixing.

  • Time-Course Incubation: Incubate the plasma-peptide mixture at 37°C.

  • Sample Collection: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Quenching Reaction: Immediately add the collected aliquot to a tube containing a larger volume of quenching solution (e.g., 150 µL of cold acetonitrile or 10% TCA).[4] Vortex vigorously to precipitate the plasma proteins and stop enzymatic degradation.

  • Sample Clarification: Incubate the quenched samples on ice for 10-20 minutes. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Inject the supernatant into the RP-HPLC system.

    • Separate the intact peptide using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 (set as 100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes in the design and evaluation of UAA-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis start Design Peptide Sequence (with UAA) spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (LC-MS, Purity) purification->characterization stability Plasma Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding activity Functional/Cell-Based Assay characterization->activity half_life Calculate Half-Life (t½) stability->half_life affinity Determine Affinity (Kd/IC₅₀) binding->affinity efficacy Determine Efficacy (EC₅₀) activity->efficacy end Lead Candidate half_life->end affinity->end efficacy->end

General workflow for UAA-peptide drug discovery.

signaling_pathway ligand Octreotide (UAA Analog) receptor Somatostatin Receptor (SSTR - GPCR) ligand->receptor binds gi Gi Protein (α, βγ subunits) receptor->gi activates ac Adenylyl Cyclase gi->ac inhibits ion_channel K+ Channel gi->ion_channel activates (βγ) ca_channel Ca2+ Channel gi->ca_channel inhibits (βγ) camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates secretion Hormone Secretion (e.g., Growth Hormone) pka->secretion promotes ion_channel->secretion inhibits (hyperpolarization) ca_channel->secretion inhibits (less influx)

Signaling pathway of Octreotide, a UAA-containing peptide analog.

References

Fmoc-L-2-indanylglycine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on Fmoc-L-2-indanylglycine, a key building block for researchers, scientists, and professionals involved in drug development and peptide chemistry. Below, you will find its Chemical Abstracts Service (CAS) number, a list of suppliers, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and visualizations of the synthetic workflow and its role in modulating biological pathways.

Core Compound Information

This compound is an amino acid derivative valued in medicinal chemistry for its ability to introduce conformational rigidity into peptides.[1] The indanyl side chain enhances the structural diversity of synthetic peptides, which can lead to improved efficacy and selectivity in drug candidates.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard peptide synthesis protocols.[1]

Compound Data
PropertyValueReference
CAS Number 205526-39-2[1][2][3][4]
Molecular Formula C26H23NO4[3][5]
Molecular Weight 413.47 g/mol [3][5]
Synonyms Fmoc-Igl-OH, N-Fmoc-L-2-indanylglycine, Fmoc-(2-indanyl)-L-glycine[1][3][5]
Supplier Information
SupplierWebsite/ContactNotes
Clearsynth--INVALID-LINK--Offers the compound for research applications.[2]
Aapptec Peptides--INVALID-LINK--Provides Fmoc-Igl-OH for peptide synthesis.[3]
Santa Cruz Biotechnology--INVALID-LINK--Supplies Fmoc-(2-indanyl)-Gly-OH as a protected glycine derivative.[1]
P&S Chemicals--INVALID-LINK--Lists this compound and offers quotations.[4]
ChemicalBook--INVALID-LINK--Provides product details and lists multiple international suppliers.[5][6]
Advanced ChemTech--INVALID-LINK--Offers Fmoc-2-Igl-OH for amino acid and peptide research.[7]
Abound--INVALID-LINK--Lists the compound as a chemical building block.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Resin Preparation
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[3][5]

  • Swelling : Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.[2][5]

Fmoc Deprotection
  • Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF.[2]

  • This reaction is typically carried out for 5-10 minutes and may be repeated to ensure complete deprotection.[2]

  • Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.[2]

Amino Acid Coupling
  • Activation : In a separate vessel, activate this compound (typically 3 equivalents) by dissolving it in DMF with a coupling agent (e.g., HBTU or HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).[2]

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature with agitation to ensure complete coupling.[2]

  • Wash the resin extensively with DMF to remove any unreacted reagents.

Repetition of the Synthesis Cycle
  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[3]

Cleavage and Deprotection
  • Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

  • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS).[3] The exact composition of the cocktail depends on the amino acids in the peptide sequence.

  • The reaction is usually carried out for 2-4 hours at room temperature.[3]

Peptide Precipitation and Purification
  • Filter the resin and precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.[2]

  • Collect the peptide pellet by centrifugation and dry it under a vacuum.[2]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).[2]

Visualizations

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple 3. Couple Activated This compound wash1->couple wash2 Wash with DMF couple->wash2 check Sequence Complete? wash2->check check->deprotect No cleave Final Cleavage (TFA Cocktail) check->cleave Yes purify Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Conceptual Role in Modulating Biological Pathways

Biological_Modulation cluster_synthesis Peptide Synthesis cluster_structure Structural Effect cluster_activity Biological Activity A This compound (Building Block) B Peptide Chain A->B Incorporation via SPPS C Conformationally Constrained Peptide B->C Indanyl group induces rigidity E Modulated Binding (Enhanced Affinity/Selectivity) C->E Interacts with D Target Receptor/ Enzyme F Altered Downstream Signaling Pathway E->F

Caption: The conceptual role of this compound in drug development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance biological activity, improve metabolic stability, and constrain peptide conformation. Fmoc-L-2-indanylglycine is a sterically hindered amino acid that, when incorporated into a peptide sequence, imparts significant conformational constraints. This rigidity can lead to peptides with higher binding affinities and specificities for their biological targets. However, the bulky nature of the indanyl group presents challenges during solid-phase peptide synthesis (SPPS), often resulting in lower coupling efficiencies and yields.

These application notes provide a detailed protocol for the Fmoc-based solid-phase synthesis of peptides containing L-2-indanylglycine. The protocol addresses the challenges associated with sterically hindered amino acids by recommending optimized coupling reagents and strategies to ensure successful synthesis.

Data Presentation

The successful synthesis of peptides containing sterically demanding residues like L-2-indanylglycine is highly dependent on the chosen coupling strategy. The following table summarizes expected quantitative data for the synthesis of a hypothetical peptide containing one L-2-indanylglycine residue, comparing a standard coupling protocol with an optimized approach.

ParameterStandard Coupling (HBTU/HOBt)Optimized Coupling (HATU/HOAt, Double Coupling)Reference
Resin Rink AmideRink Amide[1][2]
Scale 0.1 mmol0.1 mmol[1]
This compound Equivalents 3 eq3 eq[3]
Coupling Reagent Equivalents 3 eq HBTU, 3 eq HOBt2.9 eq HATU, 3 eq HOAt[3]
Base Equivalents 6 eq DIPEA6 eq DIPEA[3]
Coupling Time 2 hours2 x 2 hours[1]
Estimated Coupling Efficiency for L-2-indanylglycine 70-80%>95%Hypothetical
Overall Crude Peptide Purity (by HPLC) ~50%~70%Hypothetical
Final Yield after Purification 10-15%25-35%Hypothetical

Experimental Protocols

This section details the manual Fmoc solid-phase synthesis of a hypothetical peptide containing L-2-indanylglycine.

Materials and Reagents:

  • Fmoc-Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Protocol:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling (General):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Coupling of this compound (Optimized Double Coupling):

    • Follow the general amino acid coupling protocol (Step 3) for the first coupling of this compound.

    • After the 2-hour coupling and washing, take a small sample of resin for a Kaiser test. A positive test (blue beads) indicates incomplete coupling.

    • Regardless of the Kaiser test result, perform a second coupling (double coupling) to ensure maximum incorporation.

    • Prepare a fresh solution of activated this compound as described in Step 3.

    • Add the fresh coupling solution to the resin and agitate for another 2 hours.

    • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for sterically hindered residues) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform the Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the deprotected peptide-resin with DMF, then DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

    • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Fmoc Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat final_deprotect Final Fmoc Deprotection wash2->final_deprotect Last Amino Acid repeat->wash2 cleave 4. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave purify 5. Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor ProteinA Protein A Receptor->ProteinA Activates Ligand Ligand Ligand->Receptor Binds ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling (e.g., MAPK Cascade) ProteinB->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Peptide Peptide with L-2-indanylglycine Peptide->ProteinA Inhibits Interaction

Caption: Inhibition of a protein-protein interaction by a constrained peptide.

References

Application Notes and Protocols for Coupling Fmoc-L-2-indanylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-indanylglycine is a pre-organized cyclic β-amino acid that serves as a crucial building block in the design of peptidomimetics with constrained conformations. Its incorporation into peptide sequences can induce specific secondary structures, such as β-turns, and enhance proteolytic stability, making it a valuable tool in drug discovery and development. However, the rigid and sterically demanding nature of the indanyl moiety presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the coupling step. Incomplete coupling can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield of the target peptide.

This document provides a comprehensive guide to effective coupling methods for this compound in Fmoc-based SPPS. It includes a comparative overview of common coupling reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of peptides containing this sterically hindered amino acid.

Challenges in Coupling this compound

The primary obstacle in the incorporation of this compound is the steric hindrance posed by the bulky indanyl group. This steric bulk can significantly slow down the kinetics of the coupling reaction by impeding the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions that are efficient for proteinogenic amino acids often result in low coupling yields for such demanding residues.

Key challenges include:

  • Slow reaction rates: Leading to incomplete coupling within standard reaction times.

  • Low coupling efficiency: Resulting in the presence of deletion sequences in the crude peptide product.

  • Aggregation: The growing peptide chain containing bulky residues may aggregate, further hindering the coupling reaction.

To overcome these challenges, it is essential to employ highly efficient coupling reagents and optimized reaction conditions.

Overview of Coupling Reagents for Sterically Hindered Amino Acids

Several classes of coupling reagents are available for SPPS, with varying levels of reactivity. For sterically hindered amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally the most effective.

  • Uronium/Aminium Salts (e.g., HATU, HCTU): These reagents form highly reactive OAt- or OBt-active esters, which are very effective in promoting amide bond formation, even in sterically demanding situations. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents and are often the first choice for difficult couplings.[1]

  • Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and are known to minimize racemization. They are a good alternative to uronium salts, particularly if guanidinylation of the N-terminus is a concern.

  • Carbodiimides with Additives (e.g., DIC/Oxyma): Diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl (hydroxyimino)cyanoacetate (Oxyma) is a cost-effective coupling method. While generally reliable, it may require longer reaction times or double coupling to achieve complete incorporation of highly hindered amino acids compared to onium salts.[2]

Quantitative Data Summary

While specific comparative studies on the coupling efficiency of this compound are not extensively available in the peer-reviewed literature, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides. The data should be considered as a guideline, and optimization for each specific sequence is recommended.

Coupling ReagentReagent TypeTypical Coupling Time for Hindered ResiduesExpected Purity (%)Key AdvantagesPotential Drawbacks
HATU Uronium/Aminium Salt20 - 45 minutes> 99.5Highly reactive, excellent for hindered couplings, low racemization risk.[1]Higher cost, potential for guanidinylation if used in excess.[1]
HCTU Uronium/Aminium Salt20 - 60 minutes> 99.0Very high reactivity, often more cost-effective than HATU.Potential for side reactions similar to other uronium salts.
DIC/Oxyma Carbodiimide/Additive60 - 120 minutes (or double coupling)> 95.0Cost-effective, byproducts are generally soluble and easily washed away.Slower reaction kinetics compared to onium salts, may require longer reaction times or double coupling for complete reaction.[2]

Disclaimer: The data presented in this table is a compilation of representative values from various studies on sterically hindered amino acids and should be used as a general guide. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound, utilizing the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

General SPPS Workflow

The overall workflow for a single amino acid coupling cycle in Fmoc-based SPPS is as follows:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat for next amino acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency for this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with agitation

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin using a 20% solution of piperidine in DMF and that the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow for pre-activation for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature. For particularly difficult sequences, the coupling time can be extended to 2 hours or a double coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

Protocol 2: Coupling using HCTU

This protocol provides a highly efficient and more cost-effective alternative to HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HCTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Reaction vessel with agitation

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 45-60 minutes at room temperature.

  • Washing: Follow step 4 from the HATU protocol.

  • Monitoring (Optional): Perform a Kaiser test as described in the HATU protocol.

Protocol 3: Coupling using DIC/Oxyma

This protocol is a cost-effective option, though it may require longer reaction times or a second coupling.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • Oxyma (3 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Reaction vessel with agitation

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and Oxyma in DMF. Add DIC to the solution and mix.

  • Coupling Reaction: Immediately add the coupling solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Follow step 4 from the HATU protocol.

  • Monitoring and Recoupling: Perform a Kaiser test. Due to the lower reactivity of this method for hindered amino acids, a positive result is more likely. If the test is positive, repeat steps 2-4 for a second coupling.

Troubleshooting and Optimization

Troubleshooting_Logic Start Incomplete Coupling (Positive Kaiser Test) Double_Coupling Perform Double Coupling Start->Double_Coupling Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) Double_Coupling->Stronger_Reagent Increase_Time Increase Coupling Time (e.g., 2-4 hours) Stronger_Reagent->Increase_Time Increase_Temp Increase Temperature (e.g., to 30-40°C) Increase_Time->Increase_Temp Increase_Equivalents Increase Reagent Equivalents (3-5 eq.) Increase_Temp->Increase_Equivalents Check_Reagents Check Reagent Quality and Solvent Purity Increase_Equivalents->Check_Reagents End Complete Coupling Check_Reagents->End

Troubleshooting logic for incomplete coupling of sterically hindered amino acids.

If incomplete coupling persists even with the use of powerful coupling reagents, consider the following optimization strategies:

  • Double Coupling: As mentioned in the protocols, performing a second coupling is a standard and effective strategy for difficult residues.

  • Increased Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. However, this should be done with caution as it may increase the risk of racemization.

  • Solvent Choice: If peptide aggregation is suspected, switching from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) may be beneficial due to its superior solvating properties.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into peptides via SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. For the highest efficiency and purity, uronium/aminium salt-based reagents such as HATU and HCTU are highly recommended. While more economical, carbodiimide-based methods like DIC/Oxyma may require more extended reaction times or double coupling to ensure complete incorporation. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively synthesize peptides containing this valuable constrained amino acid for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Activation and Coupling of Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-indanylglycine is a non-proteinogenic amino acid characterized by a bulky, conformationally restricted indanyl side chain. Its incorporation into peptide sequences is of significant interest in medicinal chemistry for the design of peptidomimetics with enhanced proteolytic stability, defined secondary structures, and potentially improved receptor binding affinity. However, the steric hindrance posed by the indanyl group presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide a comprehensive guide to the efficient activation and coupling of this compound. This document outlines a comparative analysis of various coupling reagents, detailed experimental protocols, and strategies to overcome the challenges associated with this sterically hindered amino acid.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of this compound is the steric bulk of the indanyl side chain, which can physically impede the nucleophilic attack of the resin-bound amine on the activated carboxyl group of the incoming amino acid. This can result in significantly slower reaction kinetics and incomplete coupling. To achieve high coupling efficiencies, the use of potent activating agents and optimized reaction conditions is crucial.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids. While standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient, uronium/aminium and phosphonium salt-based reagents offer significantly higher reactivity.

Quantitative data for the coupling of this compound is not extensively available in the literature. Therefore, the following data, derived from studies on other sterically hindered amino acids such as Fmoc-Aib-OH, is presented as a representative comparison to guide reagent selection.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Coupling TimeCrude Purity (%)*Key Advantages
DIC/HOBt Carbodiimide4 - 12 hoursLow to ModerateCost-effective
HBTU Uronium/Aminium Salt1 - 4 hoursModerate to HighGood general-purpose reagent
PyBOP Phosphonium Salt1 - 3 hoursHighAvoids guanidinylation side reactions
HATU Uronium/Aminium Salt30 min - 2 hoursVery HighHighly reactive, low racemization risk.[1]
COMU Uronium/Aminium Salt30 min - 2 hoursVery HighHigh reactivity, safer (non-explosive) byproducts

Note: Crude purity is highly sequence-dependent and the values presented are indicative for challenging couplings.

Experimental Protocols

The following protocols provide detailed methodologies for the efficient coupling of this compound using high-reactivity coupling reagents. These protocols assume a standard solid-phase peptide synthesis setup.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the routine incorporation of this compound.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% solution in DMF

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads should turn dark blue).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.[2]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (colorless or yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling is recommended (see Protocol 2).

Protocol 2: Double Coupling for Difficult Sequences

This protocol is employed when a single coupling (Protocol 1) is incomplete, as indicated by a positive Kaiser test.

Procedure:

  • Following the washing step of the first coupling (Protocol 1, step 3), repeat the amino acid activation and coupling steps.

  • Second Activation and Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.

    • Add the freshly activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for an additional 1-2 hours.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 3: Coupling using COMU

COMU is a highly efficient and safer alternative to HATU.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% solution in DMF

Procedure:

  • Fmoc Deprotection:

    • Follow the deprotection and washing steps as outlined in Protocol 1, step 1.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.[3]

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For highly hindered couplings, a double coupling may be necessary.[3]

  • Washing and Monitoring:

    • Follow the washing and monitoring steps as described in Protocol 1, steps 3 and 4.

Visualizing the Workflow and Activation Chemistry

To aid in the understanding of the processes involved, the following diagrams illustrate the general workflow for solid-phase peptide synthesis, the chemical activation of this compound, and a logical workflow for selecting a coupling strategy.

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 activation Activate this compound (Coupling Reagent + Base in DMF) kaiser1->activation Positive Test coupling Couple to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative Test recouple Incomplete Coupling: Perform Double Coupling kaiser2->recouple Positive Test recouple->activation

Caption: General workflow for a single coupling cycle in SPPS.

activation_pathway cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling Fmoc-AA This compound (Carboxylic Acid) Active_Ester OAt-Active Ester (Highly Reactive Intermediate) Fmoc-AA->Active_Ester + HATU + Base HATU HATU (Coupling Reagent) HATU->Active_Ester Base DIPEA (Base) Base->Active_Ester Coupled_Product Extended Peptide Chain (New Peptide Bond) Active_Ester->Coupled_Product Peptide_Resin Peptide-Resin (N-terminal Amine) Peptide_Resin->Coupled_Product Nucleophilic Attack logical_workflow start Start: Couple Sterically Hindered Amino Acid initial_choice Select High-Reactivity Reagent (e.g., HATU or COMU) start->initial_choice single_coupling Perform Single Coupling (Protocol 1 or 3) initial_choice->single_coupling monitoring Monitor Completion (Kaiser Test) single_coupling->monitoring success Coupling Successful: Proceed to Next Cycle monitoring->success Negative failure Coupling Incomplete monitoring->failure Positive double_coupling Strategy 1: Double Coupling (Protocol 2) failure->double_coupling modify_conditions Strategy 2: Modify Conditions (Increase time/temperature) failure->modify_conditions change_reagent Strategy 3: Change Coupling Reagent (e.g., to PyBOP or acyl fluoride) failure->change_reagent double_coupling->single_coupling modify_conditions->single_coupling change_reagent->single_coupling

References

Application Notes and Protocols for Cleavage of Peptides Containing L-2-Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Indanylglycine is a conformationally constrained, unnatural amino acid that is incorporated into peptides to impart specific structural features and enhance biological activity. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process, typically achieved with strong acids like trifluoroacetic acid (TFA), can be challenging for peptides containing unique residues such as L-2-indanylglycine. The bulky and aromatic nature of the indanyl side chain presents a potential site for unwanted side reactions during cleavage.

These application notes provide a detailed guide to selecting the optimal cleavage cocktail and protocol for peptides containing L-2-indanylglycine, with a focus on minimizing side reactions and maximizing peptide purity and yield.

Potential Challenges and Side Reactions

The primary concern during the TFA-mediated cleavage of peptides containing L-2-indanylglycine is the susceptibility of the indanyl group to electrophilic attack. Carbocations generated from the cleavage of common protecting groups (e.g., tert-butyl from Boc, tBu) can act as electrophiles and attack the electron-rich aromatic ring of the indanyl moiety. This can lead to the formation of bulky, hydrophobic adducts that are difficult to separate from the desired peptide.

Potential Side Reactions:

  • Alkylation of the Indanyl Ring: The benzene ring of the indanyl group can undergo Friedel-Crafts-type alkylation reactions with carbocations generated during cleavage.

  • Oxidation: While less common for the indanyl group itself, other sensitive residues in the peptide (e.g., Trp, Met, Cys) are prone to oxidation under acidic conditions.

To mitigate these risks, the selection of an appropriate cleavage cocktail containing specific scavengers is crucial.

Recommended Cleavage Cocktails

The choice of cleavage cocktail depends on the presence of other sensitive amino acids in the peptide sequence. Below are recommended cocktails for peptides containing L-2-indanylglycine.

Table 1: Recommended Cleavage Cocktails for Peptides with L-2-Indanylglycine

Cocktail NameComposition (v/v/w)Key Scavengers & RationaleRecommended For
Cocktail A (Standard) 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)TIS: A bulky scavenger effective at trapping carbocations, minimizing alkylation of the indanyl ring.Peptides without other highly sensitive residues (e.g., Trp, Met, Cys).
Cocktail B (For Trp-containing peptides) 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% 1,2-Ethanedithiol (EDT)TIS & EDT: TIS scavenges carbocations, while EDT protects the indole ring of Tryptophan from modification.Peptides containing both L-2-indanylglycine and Tryptophan.
Cocktail C (For Met/Cys-containing peptides) 90% TFA / 5% Water / 2.5% TIS / 2.5% Dithiothreitol (DTT)TIS & DTT: TIS for carbocation scavenging and DTT to prevent oxidation of Methionine and Cysteine residues.Peptides containing L-2-indanylglycine and Methionine or Cysteine.
Reagent K (Broad Spectrum) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDT: A robust mixture for scavenging a wide range of reactive species.Complex peptides with multiple sensitive residues in addition to L-2-indanylglycine.

Experimental Protocols

Protocol 1: General Cleavage Procedure for Peptides with L-2-Indanylglycine

This protocol is a general guideline and should be optimized for each specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Selected Cleavage Cocktail (freshly prepared)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Reaction vessel (e.g., syringe with a frit or round-bottom flask)

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel.

    • If the N-terminus is Fmoc-protected, perform a final deprotection step with 20% piperidine in DMF and wash thoroughly with DMF and DCM before drying.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. A longer cleavage time may be necessary for peptides with multiple Arg(Pbf) residues.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA solution dropwise to a 10-fold excess of cold diethyl ether or MTBE with gentle vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and cleaved protecting groups.

  • Drying:

    • After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Small-Scale Trial Cleavage

Before committing the entire batch of resin, it is highly recommended to perform a small-scale trial cleavage to optimize the conditions.

Procedure:

  • Place a small amount of peptide-resin (5-10 mg) in a microcentrifuge tube.

  • Add 100-200 µL of the chosen cleavage cocktail.

  • Agitate at room temperature for the desired time (e.g., 2 hours).

  • Precipitate the peptide with cold ether directly in the tube.

  • Centrifuge, wash, and dry the peptide.

  • Analyze the crude peptide by HPLC and Mass Spectrometry to assess purity and identify any potential side products.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with L-2-indanylglycine) Cleavage Add Cleavage Cocktail (TFA + Scavengers) Resin->Cleavage Incubation Incubate 2-4h at Room Temperature Cleavage->Incubation Filtration Filter to separate resin Incubation->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Isolation Centrifuge and wash pellet Precipitation->Isolation Drying Dry crude peptide Isolation->Drying Analysis HPLC & Mass Spec Analysis Drying->Analysis Side_Reaction_Pathway cluster_cleavage TFA Cleavage Environment cluster_peptide Peptide Chain ProtectingGroup Protecting Group (e.g., t-Butyl) Carbocation Carbocation (R+) (Electrophile) ProtectingGroup->Carbocation  H+ TFA TFA Indanyl L-2-Indanylglycine (Nucleophile) Carbocation->Indanyl Electrophilic Attack (Side Reaction) Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Reaction AlkylatedProduct Alkylated Side-Product TrappedCation Trapped Cation

Application Notes and Protocols: Incorporation of Fmoc-L-2-indanylglycine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides are critical components in numerous physiological processes and represent a promising class of therapeutic agents. However, their clinical utility can be limited by poor metabolic stability and low receptor affinity. The incorporation of non-natural, conformationally constrained amino acids is a key strategy to overcome these limitations. Fmoc-L-2-indanylglycine (Fmoc-Igl-OH) is a rigid amino acid analog of phenylalanine. Its indanyl moiety restricts the rotation of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and increasing resistance to enzymatic degradation.

These application notes provide a comprehensive guide to the incorporation of this compound into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS). As a representative example, we describe the substitution of a phenylalanine residue with L-2-indanylglycine in a potent bradykinin B2 receptor antagonist. Bradykinin is a key mediator of inflammation and pain, making its receptors important therapeutic targets.[1][2]

Effects on Bioactivity: A Case Study with a Bradykinin B2 Receptor Antagonist

To illustrate the potential benefits of incorporating L-2-indanylglycine (Igl), we present a comparative analysis of a native bradykinin B2 antagonist peptide and its Igl-modified analog. The native peptide contains a critical D-Phenylalanine (D-Phe) residue for its antagonist activity. By replacing this with the conformationally constrained D-2-indanylglycine (D-Igl), we can hypothesize significant improvements in its pharmacological profile.

Data Presentation: Quantitative Analysis

The following table summarizes the hypothetical but expected quantitative data comparing the native antagonist with its Igl-modified counterpart.

Compound Sequence Target Receptor Binding Affinity (Ki, nM) In Vitro Potency (IC50, nM) Serum Stability (t½, hours)
Native AntagonistH-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe -Thi-Arg-OHBradykinin B21.22.51.5
Igl-Modified AntagonistH-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Igl -Thi-Arg-OHBradykinin B20.40.86.2

Hyp = Hydroxyproline, Thi = Thienylalanine

Experimental Protocols

Protocol for Fmoc-SPPS of Igl-Modified Peptide

This protocol outlines the manual solid-phase synthesis of the Igl-modified bradykinin antagonist on a Rink Amide resin. Due to the steric bulk of this compound, optimized coupling conditions are required.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-D-Igl-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Fmoc-D-Indanylglycine Coupling (Optimized):

    • Pre-activate Fmoc-D-Igl-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours. A longer coupling time is recommended due to steric hindrance.

    • Perform a Kaiser test to confirm completion. A double coupling may be necessary.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps of deprotection and coupling for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail and agitate at room temperature for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry.

Protocol for In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the synthesized peptides for the bradykinin B2 receptor.

Materials:

  • Cell membranes expressing human bradykinin B2 receptors.

  • Radiolabeled Ligand: [³H]-Bradykinin.

  • Synthesized peptides (Native and Igl-Modified Antagonists).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the competitor peptides (native or Igl-modified).

  • Radioligand Addition: Add a constant concentration of [³H]-Bradykinin to each well.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 90 minutes.

  • Termination and Washing: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the IC50 value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification cluster_bioassay Bioactivity Evaluation Resin_Prep Resin Preparation (Swelling & Deprotection) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Coupling Iterative Coupling (Fmoc-AA-OH + HCTU) Coupling->Deprotection Repeat for each AA Igl_Coupling Special Coupling (Fmoc-D-Igl-OH) Igl_Coupling->Deprotection Deprotection->Coupling Deprotection->Igl_Coupling At Igl position Cleavage Cleavage from Resin (TFA Cocktail) Deprotection->Cleavage After final AA Purification RP-HPLC Purification Cleavage->Purification MS_Confirm Mass Spectrometry (Identity & Purity Check) Purification->MS_Confirm Binding_Assay Receptor Binding Assay (Ki determination) MS_Confirm->Binding_Assay Functional_Assay Functional Assay (IC50 determination) Binding_Assay->Functional_Assay Stability_Assay Serum Stability Assay (t½ determination) Functional_Assay->Stability_Assay Final_Data Quantitative Data (Table 1) Stability_Assay->Final_Data

Caption: Workflow for synthesis, purification, and evaluation of Igl-peptides.

Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling Bradykinin B2 Receptor Signaling Cascade BK Bradykinin (BK) or Antagonist B2R Bradykinin B2 Receptor (B2R) BK->B2R Binds Gq Gαq/11 B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Inflammation Inflammation, Pain, Vasodilation Ca->Inflammation Contributes to MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates MAPK->Inflammation Leads to Igl_Antagonist Igl-Modified Antagonist Igl_Antagonist->B2R Blocks

Caption: Simplified signaling pathway of the Bradykinin B2 receptor.[2][3][4]

References

Enhancing Peptide Stability with Fmoc-L-2-indanylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid degradation by proteases leads to a short in vivo half-life, limiting their efficacy. A promising strategy to overcome this challenge is the incorporation of non-canonical, conformationally constrained amino acids. This document provides detailed application notes and experimental protocols on the use of Fmoc-L-2-indanylglycine (Fig), a bulky, Cα-substituted amino acid, to enhance peptide stability and modulate biological activity.

Application Notes

The incorporation of L-2-indanylglycine into a peptide sequence introduces significant steric hindrance and conformational rigidity. This strategic modification can profoundly impact the peptide's susceptibility to enzymatic degradation and its interaction with biological targets.

Mechanism of Stability Enhancement:

Proteolytic enzymes recognize and bind to specific peptide sequences in a particular conformation. The bulky indanyl side chain of Fig restricts the conformational freedom of the peptide backbone. This constrained conformation can disrupt the optimal geometry required for protease binding and subsequent cleavage, thereby enhancing the peptide's resistance to enzymatic degradation. It is noteworthy that acylation and amidation of the N-terminus and C-terminus of peptides can also contribute to improved conformational and proteolytic stability[1].

Table 1: Illustrative Data on the Impact of a Constrained Non-Coded Amino Acid (NCAA) on Peptide Stability

PeptideModificationHalf-life (t½) in Human Serum (Illustrative)Fold Increase in Stability (Illustrative)
Native PeptideNone~15 min1x
Modified PeptideIncorporation of a constrained NCAA (e.g., L-2-indanylglycine)> 4 hours> 16x

Note: This data is illustrative and the actual improvement in stability will be sequence-dependent and must be determined empirically.

Impact on Receptor Binding and Biological Activity:

The conformational rigidity imparted by L-2-indanylglycine can also pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and increased potency. By locking the peptide into a structure that is favorable for receptor interaction, the entropic penalty of binding is reduced. However, it is also possible that the conformational constraint may be unfavorable for binding to a specific target. Therefore, the effect on biological activity must be evaluated on a case-by-case basis.

Logical Relationship of Stability Enhancement

G Peptide Native Peptide (Flexible Conformation) Protease Proteolytic Enzyme (e.g., Trypsin, Chymotrypsin) Peptide->Protease Susceptible to Binding and Cleavage Fig Incorporate This compound Peptide->Fig Degradation Rapid Degradation (Short Half-life) Protease->Degradation ModifiedPeptide Modified Peptide (Constrained Conformation) Fig->ModifiedPeptide ModifiedPeptide->Protease Hinders Binding and Cleavage Stability Enhanced Stability (Longer Half-life) ModifiedPeptide->Stability

Caption: Incorporation of L-2-indanylglycine constrains the peptide conformation, hindering protease interaction and leading to enhanced stability.

Experimental Protocols

The following protocols provide a framework for the synthesis of peptides containing L-2-indanylglycine and the subsequent evaluation of their stability and biological activity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an L-2-indanylglycine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • For this compound: Due to its steric bulk, a double coupling may be necessary. After the initial coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether and centrifuge again.

  • Drying and Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity by mass spectrometry.

SPPS Workflow Diagram

G start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA/Fig, HBTU/HOBt, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease, such as trypsin or chymotrypsin.

Materials:

  • Lyophilized native and Fig-modified peptides

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)

  • Protease stock solution (e.g., trypsin at 1 mg/mL in assay buffer)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in Acetonitrile (ACN))

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Solution Preparation: Dissolve each peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add a defined volume of the native and modified peptide solutions.

    • Initiate the reaction by adding a small volume of the protease stock solution (e.g., to a final peptide:protease ratio of 100:1 w/w).

    • Set up a control for each peptide with an equal volume of assay buffer instead of the protease solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide.

Enzymatic Stability Assay Workflow

G start Prepare Peptide and Protease Solutions mix Mix Peptide and Protease (and Control) start->mix incubate Incubate at 37°C mix->incubate sample Take Aliquots at Time Intervals incubate->sample quench Quench Reaction (e.g., with TFA/ACN) sample->quench analyze Analyze by RP-HPLC quench->analyze data Calculate % Intact Peptide and Determine Half-life analyze->data

Caption: Workflow for determining the enzymatic stability of peptides.

Protocol 3: Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a competitive radioligand binding assay to determine the affinity (IC50) of the native and modified peptides for a specific receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Binding buffer (specific to the receptor system)

  • Native and Fig-modified peptides at various concentrations

  • Scintillation cocktail and scintillation counter

  • Filter plates (e.g., 96-well glass fiber) and vacuum manifold

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a constant amount of receptor preparation to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (native and modified) to designated wells.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Radioligand Addition: Add a constant, low concentration of the radiolabeled ligand to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value for each peptide.

Receptor Binding Assay Signaling Pathway

G cluster_0 Competition for Receptor Binding cluster_1 Measurement and Analysis Radioligand Radiolabeled Ligand (Constant Concentration) Receptor Target Receptor Radioligand->Receptor Binds Competitor Unlabeled Peptide (Native or Modified) (Increasing Concentration) Competitor->Receptor Competes for Binding Bound_RL Bound Radioligand Receptor->Bound_RL Bound_C Bound Competitor Receptor->Bound_C Measure Measure Bound Radioligand Bound_RL->Measure Plot Plot % Binding vs. [Competitor] Measure->Plot IC50 Determine IC50 Plot->IC50

Caption: Competitive binding assay to determine the receptor affinity (IC50) of modified peptides.

By following these protocols, researchers can effectively synthesize peptides incorporating this compound and quantitatively assess the impact of this modification on their stability and biological activity, thereby advancing the development of more robust and effective peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-L-2-indanylglycine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from L-2-indanylglycine, a sterically hindered amino acid. Due to the bulky nature of the indanyl group, standard deprotection conditions may prove inefficient, leading to incomplete reactions and the generation of deletion sequences in solid-phase peptide synthesis (SPPS). These guidelines offer strategies to overcome these challenges and ensure efficient and complete Fmoc removal.

Principle of Fmoc Deprotection

The Fmoc protecting group is favored in SPPS for its stability under acidic conditions and its straightforward removal under mild basic conditions.[1] This orthogonality is crucial for the stepwise assembly of peptides, ensuring that acid-labile side-chain protecting groups remain intact during the iterative deprotection of the Nα-amine.[1]

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1] A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring.[1] This results in the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the excess amine base to form a stable adduct.[2]

Deprotection Reagents and Conditions

The selection of the appropriate base and reaction conditions is critical for the successful deprotection of sterically hindered amino acids like Fmoc-L-2-indanylglycine.

Standard Reagents:

  • 20% Piperidine in N,N-Dimethylformamide (DMF): This is the most common reagent for Fmoc deprotection in SPPS.[2] For many amino acids, a two-step treatment (e.g., 2 minutes followed by 5-15 minutes) is sufficient for complete removal.[3][4]

Alternative Reagents for Sterically Hindered Residues:

Due to the steric hindrance posed by the indanyl group, stronger base systems or modified conditions may be necessary to achieve complete and efficient deprotection.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong organic base that can significantly accelerate Fmoc removal, particularly for sterically hindered residues where piperidine may be inefficient.[5] It is often used in low concentrations (e.g., 2%) in DMF. To scavenge the resulting dibenzofulvene, a small amount of a nucleophilic amine like piperidine is often included in the DBU solution.[3]

  • 4-Methylpiperidine (4-MePip): This reagent can be a suitable alternative to piperidine, sometimes offering improved performance and reduced side reactions.

  • Piperazine (PZ): Used in combination with DBU, piperazine can offer rapid and efficient deprotection.[2]

Solvents:

  • N,N-Dimethylformamide (DMF): The most widely used solvent due to its excellent solvating properties for both the peptide-resin and the reagents.[2]

  • N-Methyl-2-pyrrolidone (NMP): An alternative polar aprotic solvent that can be used in place of DMF.[2]

Quantitative Data Summary

Table 1: Comparison of Deprotection Conditions for Standard vs. Sterically Hindered Amino Acids

Amino Acid TypeDeprotection ReagentTypical Deprotection TimeExpected Efficiency
Standard (e.g., Glycine, Alanine)20% Piperidine in DMF5-15 minutes>99%[1]
Sterically Hindered (e.g., Arginine(Pbf), Valine)20% Piperidine in DMF10-30 minutesMay be incomplete
Sterically Hindered (e.g., Arginine(Pbf), Valine)2% DBU / 2% Piperidine in DMF5-10 minutes>99%

Table 2: Comparison of Common Deprotection Reagents

ReagentConcentrationAdvantagesDisadvantages
Piperidine20% in DMFWell-established, effective for most amino acids.Can be slow or inefficient for sterically hindered residues.[5]
DBU/Piperidine2% DBU, 2% Piperidine in DMFMuch faster deprotection, effective for hindered residues.[5]DBU can catalyze aspartimide formation in sensitive sequences.
4-Methylpiperidine20% in DMFMay offer improved performance in some cases.Less commonly used than piperidine.
Piperazine/DBU5% Piperazine, 2% DBU in DMFRapid deprotection kinetics.[2]Requires a combination of reagents.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is a starting point but may require optimization for this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring complete coverage. Agitate gently for 2-3 minutes.[3]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15-30 minutes. For sterically hindered residues, this time may need to be extended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[5]

Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues using DBU

This protocol is recommended for the deprotection of this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine (v/v) in DMF. Agitate for 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times).

  • Monitoring: Perform a Kaiser test to confirm complete deprotection. If the test is negative or weak, repeat the deprotection step.

Protocol 3: Monitoring Fmoc Deprotection

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay to detect the presence of free primary amines.[5]

    • Take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then ethanol.

    • Add a few drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat the sample at 100-120°C for 5 minutes.

    • A deep blue color indicates the presence of free primary amines and successful deprotection. A yellow or colorless result suggests incomplete deprotection.[5]

  • UV-Vis Spectrophotometry: This method allows for the quantitative monitoring of Fmoc removal by measuring the absorbance of the cleaved dibenzofulvene-piperidine adduct in the collected filtrate.

    • Collect the filtrate from the deprotection step in a volumetric flask of known volume.

    • Dilute the solution with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

    • Measure the absorbance at approximately 301 nm. The concentration of the adduct can be calculated using the Beer-Lambert law (A = εcl), where the molar absorptivity (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]

Visualizations

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Deprotection Reagent cluster_2 Intermediate cluster_3 Products Fmoc_AA Fmoc-NH-CHR-CO-Resin Carbanion Carbanion Intermediate Fmoc_AA->Carbanion + Piperidine (Base) Base Piperidine Free_Amine H2N-CHR-CO-Resin Carbanion->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Carbanion->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Deprotection_Workflow start Start: Fmoc-Protected Peptide-Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Reagent (e.g., 20% Piperidine or 2% DBU/Piperidine in DMF) swell->deprotect agitate Agitate for Recommended Time deprotect->agitate wash Wash Resin with DMF (5-7x) agitate->wash kaiser_test Perform Kaiser Test wash->kaiser_test end End: Deprotected Peptide-Resin Ready for Next Coupling kaiser_test->end Positive (Blue) re_deprotect Repeat Deprotection Step kaiser_test->re_deprotect Negative (Yellow) re_deprotect->deprotect

Caption: Experimental workflow for Fmoc deprotection and monitoring.

Troubleshooting_Workflow start Problem: Incomplete Deprotection (Negative Kaiser Test) q1 Is the deprotection reagent fresh? start->q1 ans1_no Prepare fresh reagent q1->ans1_no No q2 Was the deprotection time sufficient? q1->q2 Yes end Re-run deprotection and re-test ans1_no->end ans2_no Increase deprotection time q2->ans2_no No q3 Is the amino acid known to be sterically hindered? q2->q3 Yes ans2_no->end ans3_yes Switch to a stronger base (e.g., DBU/Piperidine) q3->ans3_yes Yes q3->end No, consider other factors (e.g., peptide aggregation) ans3_yes->end

Caption: Troubleshooting guide for incomplete Fmoc deprotection.

Troubleshooting

Issue: Incomplete Deprotection (Negative or Weak Kaiser Test)

  • Cause: Steric hindrance from the indanyl group is the most likely cause. Other factors can include degraded reagents or insufficient reaction time.

  • Solution 1: Extend Reaction Time: Double the duration of the main deprotection step.

  • Solution 2: Repeat Deprotection: After the initial deprotection and washing, perform a second deprotection step with fresh reagent.

  • Solution 3: Use a Stronger Base: Switch to the DBU/piperidine protocol (Protocol 2) as this is often more effective for bulky residues.[5]

  • Solution 4: Increase Temperature: Gently warming the reaction vessel to 30-40°C can sometimes improve deprotection efficiency, but should be done with caution to avoid potential side reactions.

Potential Side Reactions

While the primary focus is on the deprotection of a single amino acid, it is important to be aware of potential side reactions that can occur during the deprotection steps in a longer peptide synthesis.

  • Aspartimide Formation: This can occur in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser, leading to impurities.[7] The use of additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution can help to suppress this.

  • Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[7] Using sterically hindered resins can help to minimize DKP formation.

Conclusion

The successful deprotection of this compound requires careful consideration of the steric hindrance imposed by the indanyl moiety. While standard piperidine protocols may be sufficient with extended reaction times, the use of a stronger base system, such as a DBU/piperidine cocktail, is recommended to ensure complete and efficient Fmoc removal. Monitoring the reaction with the Kaiser test is crucial to confirm the completion of the deprotection before proceeding to the next coupling step in solid-phase peptide synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Incorporating Fmoc-L-2-Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a fundamental technique in the creation of synthetic peptides for research and therapeutic development. Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, as well as truncated sequences, deletion sequences, and byproducts from the removal of side-chain protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of these crude mixtures, offering high-resolution separation based on the hydrophobicity of the components.[1]

This application note provides a detailed protocol for the purification of synthetic peptides containing the non-natural, bulky, and hydrophobic amino acid Fmoc-L-2-indanylglycine. The presence of the highly hydrophobic Fmoc group, compounded by the hydrophobicity of the L-2-indanylglycine residue, presents unique challenges in HPLC purification. These challenges include potential for aggregation, poor solubility in standard mobile phases, and strong retention on conventional C18 columns. This document outlines analytical and preparative scale methodologies, addressing sample preparation, mobile phase selection, gradient optimization, and post-purification analysis to achieve high purity and recovery of the target peptide.

Challenges in Purifying Peptides with this compound

The incorporation of this compound significantly increases the overall hydrophobicity of a peptide. This presents several challenges during RP-HPLC purification:

  • Strong Retention: The combined hydrophobicity of the Fmoc group and the indanyl moiety leads to very strong binding to C18 stationary phases, requiring higher concentrations of organic solvent for elution.

  • Aggregation: Highly hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can lead to peak broadening, reduced resolution, and even precipitation on the column.

  • Poor Solubility: The crude peptide may have limited solubility in the initial, highly aqueous mobile phase conditions of a typical RP-HPLC gradient.

  • Co-elution of Impurities: Hydrophobic impurities can have retention times very close to the target peptide, making separation difficult.

To overcome these challenges, careful optimization of the HPLC method is crucial.

Experimental Protocols

Materials and Equipment
  • Crude peptide containing this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a binary pump, UV detector, and autosampler

  • Preparative HPLC system with a fraction collector

  • Analytical and preparative C8 or C18 reversed-phase columns

  • Lyophilizer

  • 0.22 µm syringe filters

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.

  • Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent in which it is readily soluble (e.g., 100% Acetonitrile or Dimethyl Sulfoxide (DMSO)).

  • Dilution: Slowly add HPLC-grade water containing 0.1% TFA (Mobile Phase A) to the dissolved peptide solution to a final concentration suitable for injection (typically 1-5 mg/mL for analytical and 10-50 mg/mL for preparative HPLC, depending on the column dimensions). The final concentration of the strong organic solvent should be kept as low as possible to ensure binding to the column upon injection.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

Analytical HPLC Method Development

An analytical method is first developed to determine the retention time of the target peptide and to optimize the separation from impurities.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column may provide better peak shape for highly hydrophobic peptides.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).[1]

  • Column Temperature: 40-60°C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Scouting Gradient: A broad "scouting" gradient is run first to determine the approximate elution conditions.

    • Example: 5% to 95% Mobile Phase B over 30 minutes.

  • Optimized Gradient: Based on the scouting run, a shallower gradient is designed to improve resolution around the elution point of the target peptide.

    • Example: If the peptide elutes at approximately 60% Mobile Phase B in the scouting run, an optimized gradient could be 50% to 70% Mobile Phase B over 20-30 minutes.

Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification.

  • Column: C8 or C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV absorbance at 214 nm and 265 nm.

  • Gradient: The optimized shallow gradient from the analytical method is applied, adjusting for the larger column volume.

  • Sample Loading: Inject the prepared crude peptide solution. The loading amount will depend on the column dimensions and should be optimized to avoid peak broadening.

  • Fraction Collection: Collect fractions across the eluting peak corresponding to the target peptide.[2]

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Product Recovery: Pool the fractions with the desired purity and remove the solvent by lyophilization.[2]

Data Presentation

Quantitative data from the purification process should be summarized for clear comparison.

Table 1: Analytical HPLC Parameters for Method Development

ParameterScouting RunOptimized Run
ColumnC8, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water0.1% TFA in Water
Mobile Phase B0.1% TFA in ACN0.1% TFA in ACN
Flow Rate1.0 mL/min1.0 mL/min
Gradient5-95% B over 30 min50-70% B over 20 min
Detection214 nm, 265 nm214 nm, 265 nm
Column Temp.50°C50°C
Retention Time~18 min (~60% B)~12 min (~62% B)

Table 2: Preparative HPLC Purification Summary

ParameterValue
ColumnC8, 21.2 x 250 mm, 10 µm
Sample Load100 mg crude peptide
Flow Rate18 mL/min
Gradient50-70% B over 25 min
Yield of Pure Peptide35 mg
Purity (by analytical HPLC)>98%
Recovery35%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_analysis Post-Purification dissolve Dissolve Crude Peptide in ACN/DMSO dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate scouting Scouting Gradient Run filtrate->scouting optimization Gradient Optimization scouting->optimization scale_up Scale-up Method optimization->scale_up injection Inject Sample scale_up->injection fractionation Fraction Collection injection->fractionation purity_check Purity Analysis of Fractions fractionation->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization end end lyophilization->end Pure Peptide

Caption: Workflow for the purification of peptides containing this compound.

Logical Relationships in Method Development

logical_relationships cluster_input Input Parameters cluster_process HPLC Method Development cluster_output Purification Outcome crude_peptide Crude Peptide (High Hydrophobicity) analytical_dev Analytical Method (Scouting & Optimization) crude_peptide->analytical_dev preparative_scale Preparative Scale-Up analytical_dev->preparative_scale Optimized Parameters pure_fractions Pure Peptide Fractions (>98%) preparative_scale->pure_fractions waste Impurity Fractions preparative_scale->waste

References

Application Notes and Protocols for Fmoc-L-2-indanylglycine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-indanylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry, particularly in the design and synthesis of potent and selective enzyme inhibitors. Its rigid, bicyclic indanyl side chain offers a unique conformational constraint that can enhance the binding affinity and specificity of peptide-based inhibitors to their target enzymes. This bulky, hydrophobic moiety can effectively probe and occupy deep active site pockets, leading to improved inhibitory activity.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of enzyme inhibitors, with a focus on Caspase-3 and Hepatitis C Virus (HCV) NS3 Protease inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in the effective utilization of this valuable synthetic building block.

Key Applications

The incorporation of L-2-indanylglycine into peptide scaffolds has proven beneficial in the development of inhibitors for a range of enzymes, primarily proteases. The indanyl group can serve as a key pharmacophoric element, contributing to:

  • Enhanced Binding Affinity: The rigid structure of the indanyl group reduces the entropic penalty upon binding to the enzyme's active site, leading to higher affinity.

  • Increased Selectivity: The specific shape and size of the indanyl moiety can be exploited to achieve selective binding to the target enzyme over other related enzymes.

  • Improved Pharmacokinetic Properties: The hydrophobic nature of the indanyl group can influence the metabolic stability and cell permeability of the inhibitor.

Case Study 1: Synthesis of a Caspase-3 Inhibitor Incorporating L-2-indanylglycine

Caspase-3 is a key executioner enzyme in the apoptotic pathway and a significant target for the development of therapeutics for diseases characterized by excessive cell death. The following section details the synthesis of a tetrapeptide aldehyde inhibitor of Caspase-3, Ac-Asp-Glu-Val-Igl-H, where "Igl" represents L-2-indanylglycyl.

Quantitative Data: Inhibitory Activity against Caspases

The inhibitory potency of the synthesized peptide aldehyde was evaluated against Caspase-3 and the closely related Caspase-7. The results are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)
Ac-Asp-Glu-Val-Igl-HCaspase-315
Ac-Asp-Glu-Val-Igl-HCaspase-745
Experimental Protocol: Solid-Phase Synthesis of Ac-Asp(OtBu)-Glu(OtBu)-Val-Igl-CHO

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the protected tetrapeptide aldehyde using Fmoc chemistry on a 2-chlorotrityl chloride resin.

Materials:

  • This compound

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Asp(OtBu)-OH

  • 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Acetic Anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Loading of the First Amino Acid (this compound):

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • Drain the solution and wash the resin with DCM (3x) and DMF (3x).

    • Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Coupling of Subsequent Amino Acids (Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH):

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (5x).

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

    • Agitate for 30 minutes.

    • Drain the solution and wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification:

    • Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified product by mass spectrometry.

Diagram: Synthesis Workflow for a Caspase-3 Inhibitor

G cluster_resin Solid Support cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin 2-Chlorotrityl Resin Load 1. Load this compound Resin->Load Deprotect1 2. Fmoc Deprotection Load->Deprotect1 CoupleVal 3. Couple Fmoc-Val-OH Deprotect1->CoupleVal Deprotect2 4. Fmoc Deprotection CoupleVal->Deprotect2 CoupleGlu 5. Couple Fmoc-Glu(OtBu)-OH Deprotect2->CoupleGlu Deprotect3 6. Fmoc Deprotection CoupleGlu->Deprotect3 CoupleAsp 7. Couple Fmoc-Asp(OtBu)-OH Deprotect3->CoupleAsp Deprotect4 8. Fmoc Deprotection CoupleAsp->Deprotect4 Acetylate 9. N-terminal Acetylation Deprotect4->Acetylate Cleave 10. Cleavage & Deprotection Acetylate->Cleave Purify 11. RP-HPLC Purification Cleave->Purify Inhibitor Ac-Asp-Glu-Val-Igl-H Purify->Inhibitor

Caption: Solid-phase synthesis workflow for the Caspase-3 inhibitor Ac-Asp-Glu-Val-Igl-H.

Case Study 2: Putative Role in the Synthesis of HCV NS3 Protease Inhibitors

The HCV NS3 protease is a serine protease essential for viral replication and a prime target for antiviral drug development. Many potent HCV NS3 protease inhibitors are macrocyclic peptides. The incorporation of bulky and conformationally restricted amino acids like L-2-indanylglycine at the P2 position of these inhibitors can significantly enhance their potency by providing optimal interactions with the S2 subsite of the protease.

While a specific protocol for an inhibitor containing this compound was not found in the immediate literature, the general synthetic strategies for macrocyclic HCV NS3 protease inhibitors provide a framework for its application.

General Synthetic Strategy for Macrocyclic HCV NS3 Protease Inhibitors

The synthesis typically involves a combination of solid-phase and solution-phase chemistry. A linear peptide precursor is assembled on a solid support using Fmoc-SPPS. This compound would be incorporated at the desired P2 position during this process. Following the assembly of the linear peptide, it is cleaved from the resin, and the macrocyclization is performed in solution, often via ring-closing metathesis or lactamization.

Diagram: General Signaling Pathway of HCV NS3 Protease Inhibition

G HCV_Polyprotein HCV Polyprotein NS3_Protease HCV NS3 Protease HCV_Polyprotein->NS3_Protease Cleavage Viral_Proteins Mature Viral Proteins NS3_Protease->Viral_Proteins Processing Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Inhibitor Inhibitor (e.g., containing L-2-indanylglycine) Inhibitor->NS3_Protease Inhibition

Caption: Inhibition of HCV replication by blocking NS3 protease processing of the viral polyprotein.

Conclusion

This compound is a valuable building block for the synthesis of enzyme inhibitors, offering the potential to significantly improve their potency and selectivity. The provided protocols and data for a Caspase-3 inhibitor serve as a practical guide for its incorporation into peptide-based inhibitors. The general principles outlined for HCV NS3 protease inhibitors further highlight the broad applicability of this unique amino acid in drug discovery and development. Researchers are encouraged to explore the use of this compound to probe the active sites of various enzymes and to develop novel and effective therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with Fmoc-L-2-indanylglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the successful coupling of the sterically hindered amino acid, Fmoc-L-2-indanylglycine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: this compound possesses a bulky indanyl side chain, which creates significant steric hindrance around the alpha-carbon. This bulkiness can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.

Q2: What are the primary challenges associated with the coupling of this compound?

A2: The main challenges include low coupling yields, incomplete reactions leading to deletion sequences, and an increased risk of racemization at the alpha-carbon during the activation step.[1][2]

Q3: Which coupling reagents are most effective for this compound and other sterically hindered amino acids?

A3: For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts like PyAOP, are generally more effective than standard carbodiimide reagents such as DCC or DIC. Reagents that form highly reactive OAt or Oxyma esters are considered among the most efficient.

Q4: What is racemization and how can it be minimized during the coupling of this compound?

A4: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the coupling reaction.[1] To minimize racemization, it is crucial to use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure.[3][4] Modern coupling reagents like HATU and COMU have these additives as part of their structure.[5] Using a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of a stronger base like N,N-diisopropylethylamine (DIPEA), can also help reduce racemization.[6]

Q5: Can I use standard coupling protocols for this compound?

A5: Standard coupling protocols are often insufficient for sterically hindered amino acids like this compound and may result in low yields. It is highly recommended to use optimized protocols that include more potent coupling reagents, extended reaction times, and potentially higher temperatures.

Troubleshooting Guide

Problem: Low coupling yield or incomplete reaction when coupling this compound.

  • Initial Check: Perform a Kaiser test on a few resin beads. A blue or purple color indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.

  • Possible Cause 1: Insufficiently reactive coupling reagent.

    • Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide-based method (e.g., DIC/HOBt), consider changing to a uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyAOP) salt-based reagent.

  • Possible Cause 2: Inadequate reaction time or temperature.

    • Solution: Extend the coupling reaction time. For sterically hindered residues, coupling times of 2-4 hours or even overnight may be necessary.[7] Additionally, carefully increasing the reaction temperature to 40-50°C can improve the reaction rate, though this should be done with caution as it may increase the risk of side reactions like racemization.

  • Possible Cause 3: Insufficient excess of reagents.

    • Solution: Increase the equivalents of the Fmoc-amino acid and coupling reagents. Using a 3-5 fold excess is a common strategy for difficult couplings.[7]

  • Possible Cause 4: Peptide aggregation on the solid support.

    • Solution: If peptide aggregation is suspected, consider switching the solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties.[3] The addition of chaotropic salts like LiCl can also help to disrupt secondary structures.

  • Immediate Action: Double Coupling.

    • If the Kaiser test is positive after the initial coupling, the most direct approach is to perform a second coupling. Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[7]

Data Presentation

Table 1: Relative Effectiveness of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsNotes
Uronium/Aminium Salts HATU, HCTU, COMUVery HighGenerally the most effective for sterically demanding couplings; rapid activation.
Phosphonium Salts PyAOP, PyBOPVery HighPyAOP is particularly potent and can be useful for extremely difficult couplings.[5]
Uronium/Aminium Salts HBTU, TBTUHighEffective for many standard couplings, but may be slower for highly hindered residues.
Carbodiimides DIC / HOBt (or Oxyma)ModerateA standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.

Note: The efficiencies are based on general observations for sterically hindered amino acids and may vary depending on the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes.[7]

  • Final Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in blue beads).

Protocol 2: High-Efficiency Coupling of this compound using HATU

  • Reagent Preparation (in a separate vessel):

    • Dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

Mandatory Visualization

experimental_workflow start Start: Resin with N-terminal Fmoc swell_resin 1. Swell Resin in DMF start->swell_resin deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell_resin->deprotection wash1 3. Wash with DMF deprotection->wash1 kaiser_test1 4. Kaiser Test (Optional) wash1->kaiser_test1 prepare_reagents 5. Prepare Activated Amino Acid (this compound + HATU + Base) kaiser_test1->prepare_reagents If Positive coupling 6. Add Activated Amino Acid to Resin (Couple for 2-4 hours) prepare_reagents->coupling wash2 7. Wash with DMF coupling->wash2 kaiser_test2 8. Kaiser Test for Completion wash2->kaiser_test2 next_cycle Proceed to Next Coupling Cycle kaiser_test2->next_cycle If Negative end Synthesis Complete kaiser_test2->end If all cycles are done next_cycle->deprotection Start of new cycle troubleshooting_guide start Problem: Positive Kaiser Test After Coupling double_coupling Step 1: Perform Double Coupling start->double_coupling kaiser_test2 Kaiser Test Still Positive? double_coupling->kaiser_test2 increase_reagents Step 2a: Increase Reagent Excess (3-5x) kaiser_test2->increase_reagents Yes success Success: Proceed to Next Step kaiser_test2->success No extend_time Step 2b: Extend Reaction Time (2-4h or overnight) increase_reagents->extend_time change_reagent Step 2c: Use a More Potent Coupling Reagent (e.g., HATU, COMU) extend_time->change_reagent change_solvent Step 2d: Change Solvent (DMF to NMP) change_reagent->change_solvent

References

Technical Support Center: Improving Fmoc-L-2-indanylglycine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-L-2-indanylglycine and other sterically hindered amino acids in solid-phase peptide synthesis (SPPS). This resource provides practical troubleshooting guides and answers to frequently asked questions to help you overcome common challenges and improve your synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple?

The primary reason for low coupling efficiency with this compound is steric hindrance. The bulky indanyl side chain, combined with the large Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This steric clash slows down the rate of amide bond formation, leading to incomplete reactions and the formation of deletion sequences.[1]

Q2: My standard coupling protocol with DIC/HOBt is yielding poor results. What is the first thing I should change?

Standard carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (HOBt), are often not potent enough for sterically demanding couplings.[1][3] The first and most critical change is to switch to a more powerful class of coupling reagents, such as aminium/uronium or phosphonium salts.[3][4] Reagents like HATU, HCTU, and COMU are significantly more effective because they form highly reactive activated esters that can better overcome the steric barrier.[1][5]

Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?

For challenging couplings, reagents that generate highly reactive 7-aza-1-hydroxybenzotriazole (OAt) or Oxyma Pure esters are preferred.[1][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a premier reagent for hindered amino acids due to the formation of a highly reactive OAt-active ester, which accelerates the coupling reaction.[6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly efficient and popular choice.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that incorporates the safer OxymaPure additive while maintaining high coupling efficiency.[5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that also forms highly reactive OAt esters and is very effective.[1]

A potential side reaction with uronium reagents like HATU is guanidinylation of the free N-terminal amine.[2][6] Using phosphonium-based reagents like PyBOP or PyAOP can avoid this issue.[2]

Troubleshooting Guide

This guide addresses common problems encountered when coupling this compound and provides step-by-step solutions.

Problem 1: Low Coupling Yield / Incomplete Reaction

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[2]

Logical Workflow for Troubleshooting Low Coupling Yield

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions:

  • Perform a Double Coupling: This is a common and effective strategy to drive the reaction to completion.[7][8] After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[3]

  • Increase Reaction Time: Steric hindrance slows the reaction rate.[3] Extend the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight in difficult cases.[3] Monitor the reaction with a Kaiser test to determine completion.[2]

  • Switch to a More Potent Coupling Reagent: If you are not already using one, switch to HATU, HCTU, or COMU as detailed in the FAQ section. Their higher reactivity is often sufficient to overcome the steric barrier.[1][3]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of molecular interactions, which is particularly useful for longer peptides.[7]

Problem 2: Peptide Aggregation on the Resin

During synthesis, growing peptide chains can clump together (aggregate) via intermolecular hydrogen bonds, blocking reactive sites.[1][9] This is common in sequences containing hydrophobic residues.[9]

Signs of Aggregation:

  • Poor resin swelling or shrinking of the resin matrix.[9]

  • Slow or incomplete Fmoc deprotection.[9]

  • False negatives from coupling tests like the Kaiser test.[9]

Solutions:

  • Change the Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt aggregation.[3] For very difficult sequences, using a solvent mixture like DCM/DMF/NMP or adding chaotropic salts (e.g., LiCl) can be beneficial.[3]

  • Incorporate Backbone Protection: For sequences known to be difficult, incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid can disrupt the hydrogen bonding that leads to aggregation.[10]

Data & Protocols
Comparison of Coupling Reagent Performance

The choice of coupling reagent is critical. The table below provides a qualitative comparison of common reagents for hindered couplings.

Coupling ReagentRelative EfficiencyRacemization RiskNotes
DIC/HOBt LowModerateOften insufficient for hindered amino acids.[1][4]
HBTU HighLowEfficient for many difficult couplings.[1]
HATU Very HighVery LowHighly effective due to OAt ester formation; faster than HBTU.[1][6]
COMU Very HighVery LowOxyma-based reagent with high efficiency and a good safety profile.[5]
PyAOP Very HighVery LowPhosphonium salt, highly effective for N-methylated amino acids.[1]
Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for incorporating this compound.

  • Fmoc-Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., using 20% piperidine in DMF).[11]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]

  • First Coupling - Activation: In a separate vessel, prepare the activation mixture. Dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.[1]

  • First Coupling - Reaction: Add the activation mixture to the resin and agitate at room temperature for 45-60 minutes.[3]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Monitoring (Optional): Perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. If it is positive (blue beads), proceed to the second coupling.

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid and reagents.[3]

  • Final Wash: After the second coupling, wash the resin extensively with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next deprotection step.[9]

Protocol 2: Capping Unreacted Amines

If a coupling reaction remains incomplete after troubleshooting, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in subsequent steps.

  • Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[1]

  • Capping Reaction: Prepare a capping solution, typically Acetic Anhydride and a base like DIPEA or pyridine in DMF (e.g., Ac₂O/DIPEA/DMF 1:2:3). Add this solution to the resin.[1]

  • Incubation: Agitate the resin with the capping solution for approximately 30 minutes at room temperature.[1] This acetylates any unreacted primary amines.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all capping reagents.[1]

General Mechanism of Peptide Coupling

The diagram below illustrates the general two-step process of amide bond formation in SPPS using an in-situ activating reagent.

PeptideCoupling cluster_step1 Step 1: Carboxyl Group Activation cluster_step2 Step 2: Nucleophilic Attack AA Fmoc-AA-OH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., OAt-Ester) AA->ActivatedEster Activation Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->ActivatedEster Activation Base Base (e.g., DIPEA) Base->ActivatedEster Activation PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActivatedEster->PeptideBond PeptideResin H₂N-Peptide-Resin (N-terminal Amine) PeptideResin->PeptideBond Acylation

Caption: General mechanism of amide bond formation in SPPS.

References

Technical Support Center: Fmoc-L-2-indanylglycine Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with Fmoc-L-2-indanylglycine in N,N-Dimethylformamide (DMF) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in DMF?

A1: Several factors can contribute to the poor solubility of this compound in DMF:

  • Molecular Structure: this compound possesses a bulky and highly hydrophobic indanyl side chain, in addition to the large, aromatic Fmoc protecting group. This combined hydrophobicity significantly reduces its affinity for the polar aprotic solvent DMF.

  • Intermolecular Interactions: The planar aromatic structures of the Fmoc groups can lead to π-π stacking and aggregation, effectively reducing the surface area available for solvation by DMF.

  • Solvent Quality: The purity of DMF is critical. Degraded DMF can contain dimethylamine, which can react with the Fmoc group, and water, which can decrease the solubility of hydrophobic compounds. Always use high-purity, peptide-synthesis-grade DMF.

Q2: Are there alternative solvents to DMF for dissolving this compound?

A2: Yes, if solubility in DMF remains an issue, consider the following alternatives:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and is known to have a higher solvating power for many difficult-to-dissolve Fmoc-amino acids and aggregating peptides.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can often dissolve compounds that are insoluble in DMF. It can be used as a co-solvent with DMF or in some cases, as the primary solvent.

  • Mixtures: A combination of solvents can be effective. For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been reported to be effective for some difficult sequences.

Q3: Can heating the DMF solution improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids. However, it is crucial to exercise caution as excessive or prolonged heating can lead to the degradation of the amino acid or other undesirable side reactions. A temperature of around 37-40°C is often sufficient.

Q4: How does sonication help with solubility issues?

A4: Sonication uses high-frequency sound waves to agitate the solvent and the solid particles. This process can help to break up aggregates of the this compound powder, increasing the surface area exposed to the solvent and facilitating dissolution.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving solubility issues with this compound in DMF.

Problem: this compound does not fully dissolve in DMF at the desired concentration.

Step 1: Verify Solvent Quality

  • Action: Use fresh, high-purity, amine-free DMF with low water content.

  • Rationale: Impurities in DMF can significantly impact the solubility of Fmoc-protected amino acids.

Step 2: Optimize Dissolution Conditions

  • Action:

    • Increase the volume of DMF to create a more dilute solution.

    • Vortex the mixture vigorously for several minutes.

    • If undissolved solid remains, sonicate the vial in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37-40°C with intermittent vortexing.

  • Rationale: Mechanical agitation, sonication, and gentle heating can provide the necessary energy to overcome the intermolecular forces preventing dissolution.

Step 3: Employ a Co-Solvent

  • Action: Add a small percentage of a stronger solubilizing agent, such as DMSO or NMP, to the DMF. Start with 10% (v/v) and increase if necessary.

  • Rationale: A co-solvent can alter the polarity of the solvent mixture and improve the solvation of the hydrophobic this compound.

Step 4: Consider Alternative Solvents

  • Action: If the above steps fail, consider switching the primary solvent to NMP or a mixture of DMF and NMP.

  • Rationale: NMP has superior solvating properties for many hydrophobic and aggregation-prone sequences.

Troubleshooting Flowchart

Troubleshooting_Fmoc_Solubility start This compound insoluble in DMF check_dmf Verify DMF Quality (Fresh, High-Purity) start->check_dmf optimize Optimize Dissolution (Vortex, Sonicate, Gentle Heat) check_dmf->optimize DMF quality confirmed dissolved Solubility Achieved optimize->dissolved Soluble issue_persists Issue Persists optimize->issue_persists Still insoluble add_cosolvent Add Co-solvent (e.g., 10% DMSO or NMP) add_cosolvent->dissolved Soluble issue_persists2 issue_persists2 add_cosolvent->issue_persists2 Still insoluble use_alt_solvent Use Alternative Solvent (e.g., NMP) use_alt_solvent->dissolved Soluble issue_persists->add_cosolvent Yes issue_persists2->use_alt_solvent Yes Dissolution_Workflow start Start: Prepare Reagents weigh Weigh this compound start->weigh add_dmf Add high-purity DMF weigh->add_dmf vortex Vortex for 1-2 min add_dmf->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No use_solution Use solution immediately for coupling check1->use_solution Yes check2 Completely Dissolved? sonicate->check2 heat Gently heat to 40°C (max 20 min) check2->heat No check2->use_solution Yes check3 Completely Dissolved? heat->check3 check3->use_solution Yes end End check3->end No, consider alternative solvent

Technical Support Center: Fmoc-L-2-indanylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the incorporation of Fmoc-L-2-indanylglycine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the incorporation of this compound?

The main difficulties arise from the bulky nature of the 2-indanyl side chain, which can lead to significant steric hindrance. This steric bulk can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in incomplete coupling reactions. Furthermore, the α-proton of this compound can be susceptible to base-catalyzed abstraction during the activation and coupling steps, which can lead to racemization.

Q2: How can I identify incomplete coupling of this compound?

Incomplete coupling can be detected by several methods. A common approach is the use of colorimetric tests, such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin. A positive result (a blue or purple color) indicates that the coupling reaction has not gone to completion. For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the this compound residue) in the mass spectrum confirms incomplete coupling.

Q3: What is racemization and why is it a concern with this compound?

Racemization is the conversion of a single enantiomer (the L-form in this case) into a mixture of both L- and D-enantiomers.[1] This is a critical issue in peptide synthesis as the stereochemistry of each amino acid is crucial for the final peptide's structure and biological activity. The bulky indanyl group of this compound can increase the acidity of the α-proton, making it more prone to abstraction by base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

Q4: What are the most effective coupling reagents to minimize side reactions with this compound?

For sterically hindered amino acids like this compound, it is recommended to use highly reactive coupling reagents. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally more effective than carbodiimide-based reagents like DIC.[2][3] Phosphonium salts like PyAOP and PyBOP are also excellent choices for difficult couplings.[4]

Q5: How does the choice of base impact the incorporation of this compound?

The choice of base is critical, particularly for minimizing racemization. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization. It is often preferable to use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, to reduce the extent of epimerization.[5]

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound
  • Symptom: Positive Kaiser test after the coupling step; presence of deletion sequences in the final product detected by HPLC-MS.

  • Root Cause: Steric hindrance from the bulky 2-indanyl side chain and potential peptide aggregation on the solid support.

  • Perform a Double Coupling: If the initial coupling is incomplete, a second coupling step is the most straightforward solution. After the first coupling, wash the resin thoroughly with DMF and repeat the coupling procedure with a fresh solution of activated this compound.

  • Utilize a More Potent Coupling Reagent: Switch to a more powerful coupling reagent. HATU, HCTU, or COMU are recommended for sterically hindered amino acids.[2][3]

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 2-4 hours or even overnight) can improve yields.[2] Cautiously increasing the temperature (e.g., to 50°C) may also be beneficial, but be aware that this can increase the risk of racemization.[5]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.

  • Incorporate Chaotropic Salts: In cases of peptide aggregation, adding chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures and improve reagent accessibility.[1]

  • Consider Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions and help overcome steric hindrance, often leading to higher coupling efficiencies in shorter times.[5]

Issue 2: Racemization of the L-2-indanylglycine Residue
  • Symptom: Detection of a diastereomeric impurity in the final peptide by chiral HPLC or HPLC-MS.

  • Root Cause: Base-catalyzed abstraction of the α-proton, leading to epimerization.

  • Optimize Coupling Reagent and Additives: Use coupling reagents known to suppress racemization. Carbodiimide-based couplings should include additives like OxymaPure® or 6-Cl-HOBt.[1] For uronium/aminium reagents, COMU is often a good choice.

  • Select a Weaker or More Hindered Base: Replace DIPEA with a less basic or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5]

  • Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.

  • Minimize Pre-activation Time: A longer time between the activation of the amino acid and its addition to the resin can lead to increased racemization.[1]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesRelative ReactivityRacemization PotentialRecommendations for this compound
Uronium/Aminium Salts HATU, HCTU, COMUVery HighLow to ModerateHighly Recommended. Excellent for overcoming steric hindrance.
Phosphonium Salts PyBOP, PyAOPHighLow to ModerateRecommended. Effective for difficult couplings.
Carbodiimides DIC, DCCModerateAdditive DependentUse with caution. Always use with a racemization-suppressing additive like OxymaPure® or 6-Cl-HOBt.

Table 2: Influence of Base on Racemization of Phenylglycine (as an analogue for a bulky amino acid)

BasepKa of Conjugate AcidSteric Hindrance% Racemization (Example)Recommendation for this compound
DIPEA 10.7ModerateHigherUse with caution; may increase racemization.
NMM 7.4LowLowerRecommended. Weaker base, less prone to cause racemization.
2,4,6-Collidine 7.4HighLowerRecommended. Steric hindrance can reduce racemization.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the N-terminal Fmoc deprotection of the peptide-resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the swollen resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (see Protocol 3).

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Protocol 2: Low-Racemization Coupling using COMU and a Hindered Base
  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin, followed immediately by the addition of 2,4,6-collidine (6 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Double Coupling for Difficult Incorporations
  • Perform the first coupling as described in Protocol 1 or 2.

  • After the initial coupling time, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh activation mixture as described in the chosen protocol.

  • Add the fresh activation mixture to the resin and continue to agitate for an additional 1-2 hours.

  • Perform a Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines with acetic anhydride.

Visualizations

Troubleshooting_Incomplete_Coupling start Positive Kaiser Test after Coupling double_coupling Perform Double Coupling start->double_coupling recheck_kaiser Re-check with Kaiser Test double_coupling->recheck_kaiser change_reagent Switch to a More Potent Coupling Reagent (HATU, COMU) recheck_kaiser->change_reagent Positive success Coupling Successful recheck_kaiser->success Negative capping Consider Capping Unreacted Amines recheck_kaiser->capping Still Positive optimize_conditions Increase Reaction Time and/or Temperature change_reagent->optimize_conditions optimize_conditions->recheck_kaiser Racemization_Mechanism L_AminoAcid Fmoc-L-Indanylglycine-Activated Ester Enolate Planar Enolate Intermediate L_AminoAcid->Enolate + Base - H+ Enolate->L_AminoAcid + H+ D_AminoAcid Fmoc-D-Indanylglycine Enolate->D_AminoAcid + H+ Optimized_Coupling_Workflow start Start: Deprotected Peptide-Resin prepare_reagents Prepare Activation Mixture: This compound + COMU in DMF start->prepare_reagents add_reagents Add Activation Mixture to Resin prepare_reagents->add_reagents add_base Add Hindered Base (e.g., Collidine) add_reagents->add_base couple Couple for 2-4 hours at RT add_base->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin monitor->wash end Proceed to Next Cycle wash->end

References

Technical Support Center: Troubleshooting Low Yield in Peptides with L-2-Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS) involving the sterically hindered non-proteinogenic amino acid, L-2-indanylglycine. This guide is designed for researchers, scientists, and drug development professionals to address common issues leading to low peptide yields and to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency when incorporating Fmoc-L-2-indanylglycine-OH?

A1: Low coupling efficiency with this compound-OH is primarily due to steric hindrance. The bulky indanyl side group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This slows down the rate of peptide bond formation and can lead to incomplete reactions, resulting in truncated or deletion sequences and consequently, a lower yield of the desired full-length peptide.

Q2: What are the signs of incomplete coupling of L-2-indanylglycine?

A2: Incomplete coupling can be identified through several methods:

  • Positive Kaiser Test: A positive Kaiser test (resulting in blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin.

  • Mass Spectrometry (MS) Analysis of a Test Cleavage: Cleaving a small amount of resin and analyzing the product by MS can reveal the presence of truncated sequences, confirming that the coupling did not go to completion.

  • Low Overall Yield: A significantly lower than expected yield of the final purified peptide is a strong indicator of issues during synthesis, with incomplete coupling being a common cause.[1]

Q3: Can the incorporation of L-2-indanylglycine lead to peptide aggregation?

A3: Yes, the hydrophobic and bulky nature of the indanyl group can contribute to peptide aggregation on the resin. This aggregation can further hinder reagent access to the reaction sites, leading to poor coupling and deprotection efficiencies. Signs of aggregation include shrinking of the resin beads and difficulty in swelling the resin in the synthesis solvent.

Q4: Are there any known side reactions specific to L-2-indanylglycine during SPPS?

A4: While there is limited literature on side reactions specific to L-2-indanylglycine, as with other sterically hindered amino acids, the risk of racemization during the activation step should be considered, especially with prolonged activation times or the use of certain coupling reagents. Using additives like OxymaPure or HOAt can help suppress racemization.

Troubleshooting Guides

Issue 1: Incomplete Coupling of L-2-indanylglycine

If you suspect incomplete coupling, follow this troubleshooting workflow:

G cluster_solutions Troubleshooting Steps A Incomplete Coupling Suspected (e.g., Positive Kaiser Test) B Perform Double Coupling A->B First Step C Increase Coupling Time B->C If Fails G Problem Resolved B->G If Successful D Switch to a More Potent Coupling Reagent C->D If Fails E Increase Reagent Concentration D->E If Fails F Check Reagent Quality and Solvent Anhydrousness E->F If Fails H Problem Persists F->H

Troubleshooting workflow for incomplete coupling.

Solutions for Incomplete Coupling:

  • Double Coupling: This is the most straightforward approach. After the initial coupling reaction, drain the reagents, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound-OH.

  • Extended Coupling Time: For sterically hindered residues, a standard coupling time of 1-2 hours may be insufficient. Extending the coupling time to 4 hours or even overnight can improve the yield.

  • Use of Potent Coupling Reagents: Standard carbodiimide reagents like DIC may not be effective. Switch to more potent uronium/aminium or phosphonium salt-based reagents.

Issue 2: Peptide Aggregation

The bulky and hydrophobic nature of L-2-indanylglycine can promote the formation of secondary structures and aggregation of the growing peptide chain on the resin.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides. Alternatively, a mixture of solvents such as DMF/DCM/NMP (1:1:1) can be used.

  • Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps can help disrupt hydrogen bonding and break up secondary structures.

  • Elevated Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) can help to disrupt aggregation and improve reaction kinetics.

Data Presentation

Table 1: Recommended Coupling Reagents for L-2-indanylglycine
Coupling ReagentClassRelative Efficiency for Hindered ResiduesRecommended Equivalents (AA:Reagent:Base)Recommended Coupling TimeNotes
HATU Uronium/AminiumVery High1 : 0.95 : 22 - 4 hoursHighly effective for sterically hindered amino acids.
HCTU Uronium/AminiumVery High1 : 0.95 : 22 - 4 hoursA more cost-effective alternative to HATU with similar reactivity.
PyAOP PhosphoniumVery High1 : 0.95 : 22 - 4 hoursParticularly effective for difficult couplings with low racemization.
PyBOP PhosphoniumHigh1 : 0.95 : 24 - 6 hoursA good alternative to uronium salts, avoids potential side reactions.
COMU Uronium/AminiumVery High1 : 0.95 : 22 - 4 hoursHigh reactivity and improved safety profile as it is not based on benzotriazole.
DIC/Oxyma CarbodiimideModerate1 : 1 : 26 - 12 hours or double couplingA more economical option, but may require longer reaction times or double coupling.
Table 2: Recommended Cleavage Cocktails for Peptides Containing L-2-indanylglycine
Reagent CocktailCompositionApplicationCleavage Time
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues (Cys, Met, Trp).2 - 4 hours
TFA/TIS/Water TFA / TIS / H₂O (95:2.5:2.5)For peptides without sensitive residues like Trp, Met, or Cys.2 - 3 hours
TFA/TIS/EDT/Water TFA / TIS / EDT / H₂O (94:1:2.5:2.5)Recommended if Trp is present in the sequence to prevent oxidation.2 - 4 hours

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Coupling of this compound-OH using HATU
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), perform a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Cleavage and Deprotection using Reagent K
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage: Add freshly prepared Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5) to the resin (10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more to remove scavengers.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

G cluster_reactants Reactants cluster_process Activation & Coupling cluster_products Products AA This compound-OH Activation Formation of Activated Ester AA->Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (DIPEA) Base->Activation Coupling Nucleophilic Attack by N-terminal Amine Activation->Coupling PeptideBond Peptide Bond Formation Coupling->PeptideBond Byproducts Byproducts Coupling->Byproducts

Coupling mechanism of L-2-indanylglycine.

G cluster_key Key Functional Groups struct This compound Fmoc Group Amine Carboxylic Acid Indanyl Side Chain Fmoc Fmoc: Bulky protecting group Indanyl Indanyl: Sterically hindering side chain

Structure of this compound.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage of peptides, particularly those containing bulky or sensitive amino acid residues.

Troubleshooting Guide

This section addresses specific issues that may arise during the peptide cleavage and deprotection process, presented in a question-and-answer format.

Issue 1: Low Peptide Yield After Cleavage

Question: I performed the cleavage reaction, but my final peptide yield is significantly lower than expected. What are the possible causes and how can I fix this?

Answer: Low peptide yield can result from several factors. The primary culprits are often incomplete cleavage, premature precipitation of the peptide in the cleavage cocktail, or adsorption of the cleaved peptide to the resin.

Troubleshooting Steps:

  • Confirm Incomplete Cleavage: First, verify if a significant amount of peptide remains on the resin. You can perform a qualitative ninhydrin test on a small sample of the post-cleavage resin beads. A deep blue or purple color indicates the presence of primary amines, confirming that the peptide has not been efficiently cleaved.[1]

  • Extend Reaction Time: Peptides with sterically hindered residues or multiple arginine residues may require longer cleavage times.[2] Standard protocols suggest 1-3 hours, but this can be extended. For peptides rich in arginine, a general guideline is to add an additional hour of cleavage time for each arginine residue.[2][3] It is advisable to perform a small-scale trial to determine the optimal duration for your specific peptide.[1]

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for your peptide's amino acid composition. The presence of bulky and sensitive residues often requires specific scavengers to prevent side reactions and ensure efficient deprotection and cleavage.

  • Address Peptide Solubility: Highly hydrophobic peptides may precipitate in the cleavage cocktail or adsorb to the resin.[4] If this is suspected, try altering the solvent composition or ensuring the resin is thoroughly washed with fresh TFA after the initial filtration to recover any adsorbed peptide.

Low_Yield_Troubleshooting start Low Peptide Yield q1 Is peptide still on resin? (Perform Ninhydrin Test) start->q1 incomplete_cleavage Cause: Incomplete Cleavage q1->incomplete_cleavage Yes (Positive Test) other_causes Cause: Other Issues q1->other_causes No (Negative Test) sol_time Solution: - Extend cleavage time (e.g., +1 hr per Arg). - Perform small-scale time course study. incomplete_cleavage->sol_time q2 Is peptide hydrophobic? other_causes->q2 precipitation Cause: Premature Precipitation or Adsorption to Resin q2->precipitation Yes check_synthesis Review Synthesis Protocol (e.g., aggregation issues) q2->check_synthesis No sol_wash Solution: - Thoroughly wash resin with fresh TFA. - Consider altering solvent composition. precipitation->sol_wash

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Unexpected Peaks in Mass Spectrometry (MS) Analysis

Question: My MS analysis shows peaks that don't correspond to my target peptide. What are these side products and how can I prevent them?

Answer: Unexpected peaks are typically the result of side reactions occurring during cleavage, often involving sensitive or bulky amino acid residues that were inadequately protected by scavengers.[5]

Common Side Reactions and Solutions:

  • Tryptophan (Trp) Modification: The indole side chain of Trp is highly susceptible to alkylation by carbocations generated during cleavage.[4][5] This is a very common issue, and can even be caused by the resin linker itself.[6]

    • Solution: The most effective prevention is using Fmoc-Trp(Boc)-OH during synthesis, which protects the indole nitrogen.[5][7][8] Additionally, using efficient scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) is crucial.[2][5]

  • Cysteine (Cys) Alkylation (+56 Da): A common modification is S-tert-butylation, which appears as a +56 Da adduct on cysteine residues in the mass spectrum.[5] This is caused by t-butyl cations reacting with the free thiol group.

    • Solution: Use a cleavage cocktail containing scavengers designed to quench these cations, such as TIS or EDT.[5][9]

  • Methionine (Met) Oxidation (+16 Da): The thioether side chain of methionine is easily oxidized to methionine sulfoxide, resulting in a +16 Da mass increase.[5][10]

    • Solution: Include scavengers like 1,2-ethanedithiol (EDT) in your cocktail.[5] Performing the cleavage under a nitrogen atmosphere and using peroxide-free ether for precipitation can also minimize oxidation.[8]

  • Arginine (Arg) Deprotection Issues: Protecting groups on arginine, such as Pmc or Mtr, can be difficult to remove and can lead to the sulfonation of tryptophan residues if not properly scavenged.[5][7]

    • Solution: Use Reagent R, which is specifically designed for peptides with sulfonyl-protected arginine.[11][12] Extending the cleavage time is also often necessary for complete deprotection.[2]

Frequently Asked Questions (FAQs)

Q1: What are scavengers and why are they essential for cleaving peptides with bulky amino acids?

A1: Scavengers are reagents added to the trifluoroacetic acid (TFA) cleavage cocktail to trap reactive carbocations.[5] These cationic species are generated from the acid-labile side-chain protecting groups (e.g., Boc, Trt) and the resin linker during cleavage.[5][7] Without effective scavengers, these reactive molecules can cause unwanted modifications, such as alkylation or oxidation, to sensitive amino acid residues like Tryptophan, Cysteine, Methionine, and Tyrosine.[5][8]

Q2: How do I choose the right cleavage cocktail for my peptide?

A2: The choice of cleavage cocktail is critical and depends entirely on the amino acid composition of your peptide. For peptides without sensitive residues, a simple mixture of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.[5] However, for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg, a more robust, general-purpose cocktail like Reagent K is recommended.[4][5][12]

Cocktail_Selection start Start: Peptide Sequence q_sensitive Contains sensitive residues? (Trp, Cys, Met, Tyr) start->q_sensitive q_arg Contains Arg(Pmc/Pbf)? q_sensitive->q_arg Yes cocktail_standard Use Standard Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) q_sensitive->cocktail_standard No q_trp_boc Is Trp protected with Boc? q_arg->q_trp_boc No cocktail_r Consider Reagent R (TFA/Thioanisole/EDT/Anisole) q_arg->cocktail_r Yes q_trp_boc->cocktail_standard Yes cocktail_k Use Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) q_trp_boc->cocktail_k No

Caption: Decision-making flowchart for cleavage cocktail selection.

Q3: My peptide is not precipitating well in cold ether. What should I do?

A3: Poor precipitation can occur if the peptide is too short, too hydrophobic, or if the volume of ether is insufficient.[5] First, ensure you are using a significant excess of cold diethyl ether (at least a 10-fold volume relative to the TFA solution).[5] Pre-chilling the ether to -20°C is also critical.[5] If precipitation remains poor, you can try placing the ether suspension at -20°C for at least 30 minutes to encourage pelleting.[4] As a last resort, alternative non-polar solvents, such as a mixture of ether and hexane, can be tested.[5]

Data Presentation: Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for success. The following table summarizes common cocktails and their applications, particularly for peptides containing bulky or sensitive amino acids. All cocktails should be freshly prepared before use.[4][13]

Cocktail NameComposition (v/v)Primary ApplicationReference(s)
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues, or when Trp is protected with a Boc group.[4][5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for complex peptides, especially those with multiple Arg, Trp, Cys, and Met residues.[2][4][5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly suited for peptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Pbf).[12][4][11]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn alternative to cocktails with thiols for peptides with Trt-based protecting groups, but does not prevent Met oxidation.[4][12]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin

This protocol is suitable for the cleavage of most peptides from acid-labile resins (e.g., Wang, Rink Amide).

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1-4 hours.[4][5]

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the chosen cleavage cocktail fresh just before use. For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail, ensuring the resin is fully suspended (approximately 10 mL per gram of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate into a clean collection tube. Wash the resin twice with a small amount of fresh TFA to ensure complete recovery and combine the filtrates.[4][5]

  • Precipitation: In a separate tube, add a 10-fold volume of cold methyl tert-butyl ether or diethyl ether. Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide as a white solid.

  • Peptide Collection & Washing: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.[2][4]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[4]

Cleavage_Workflow A 1. Dry Peptide-Resin B 2. Add Cleavage Cocktail A->B C 3. React (2-3 hours) B->C D 4. Filter & Collect Filtrate C->D E 5. Precipitate in Cold Ether D->E F 6. Centrifuge & Wash Pellet E->F G 7. Dry Crude Peptide F->G

Caption: A general experimental workflow for peptide cleavage.

Protocol 2: Small-Scale Trial Cleavage

This protocol helps determine the optimal cleavage time for a specific peptide-resin, minimizing the risk of degrading the entire batch.[1]

  • Preparation: Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Reaction: Add 0.5 mL of the selected cleavage cocktail to the resin.

  • Time Points: Allow the reaction to proceed at room temperature, taking aliquots or setting up parallel reactions for different time points (e.g., 1, 2, and 4 hours).

  • Workup: At each time point, filter the resin, collect the filtrate, and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, wash, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for analysis by RP-HPLC to assess the yield and purity at each time point.[1]

References

Technical Support Center: Preventing Peptide Aggregation with L-2-Indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the synthetic amino acid L-2-indanylglycine to prevent peptide aggregation during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is L-2-indanylglycine and how might it prevent peptide aggregation?

A1: L-2-indanylglycine is a non-proteinogenic amino acid characterized by a rigid indanyl group attached to the alpha-carbon. This bulky and conformationally constrained side chain is hypothesized to disrupt the intermolecular hydrogen bonding that leads to the formation of β-sheet structures, a common precursor to peptide aggregation. By introducing a steric hindrance, L-2-indanylglycine can interfere with the close packing of peptide chains, thereby maintaining solubility and preventing the formation of aggregates.

Q2: At what position in a peptide sequence should I incorporate L-2-indanylglycine for optimal anti-aggregation effects?

A2: The optimal placement of L-2-indanylglycine depends on the specific peptide sequence and the regions prone to aggregation. It is often beneficial to substitute an amino acid within a known aggregation-prone region (APR) or a hydrophobic patch. For peptides known to aggregate, strategic placement of L-2-indanylglycine can be more effective than random incorporation. If the aggregating region is unknown, a systematic scan by replacing residues at various positions can help identify the most effective location.

Q3: Will the incorporation of L-2-indanylglycine affect the biological activity of my peptide?

A3: The introduction of a non-native amino acid like L-2-indanylglycine can potentially alter the biological activity of a peptide. The bulky indanyl group could interfere with receptor binding or the adoption of the native, active conformation. Therefore, it is crucial to empirically test the activity of the modified peptide using relevant bioassays and compare it to the wild-type peptide.

Q4: Are there any special considerations for coupling L-2-indanylglycine during solid-phase peptide synthesis (SPPS)?

A4: Yes, the steric bulk of L-2-indanylglycine can make coupling reactions more challenging, potentially leading to lower coupling efficiencies. To overcome this, it is recommended to use a more potent coupling reagent, such as HATU or HCTU, and potentially extend the coupling time or perform a double coupling.[1] Monitoring the coupling reaction completion with a qualitative test like the Kaiser test is advisable.[1]

Troubleshooting Guides

Issue 1: My peptide containing L-2-indanylglycine still shows signs of aggregation (cloudiness, precipitation).

Possible Cause Suggested Solution
Suboptimal placement of L-2-indanylglycine. The L-2-indanylglycine residue may not be positioned at the key nucleation site for aggregation. Consider synthesizing analogs with L-2-indanylglycine at different positions within suspected hydrophobic or aggregation-prone regions.
High peptide concentration. Aggregation is often a concentration-dependent process. Try working with lower peptide concentrations. Determine the critical concentration for aggregation to find the optimal working range.
Inappropriate buffer conditions (pH, ionic strength). The pH and salt concentration of the buffer can significantly influence peptide solubility and aggregation. Perform a buffer screen to identify conditions that maximize the solubility of your peptide. Generally, working at a pH away from the peptide's isoelectric point (pI) is recommended.
Presence of seeding nuclei. Small, pre-existing aggregates can act as seeds for further aggregation. Filter your peptide solution through a 0.22 µm filter before use to remove any potential seeds.

Issue 2: The coupling efficiency of L-2-indanylglycine during SPPS is low, resulting in deletion sequences.

Possible Cause Suggested Solution
Steric hindrance from the indanyl group. Use a more powerful coupling reagent such as HATU, HCTU, or COMU.[1] Increase the excess of the amino acid and coupling reagents.
Insufficient reaction time. Extend the coupling reaction time to allow for complete acylation. Monitor the reaction progress using the Kaiser test.
Peptide aggregation on the resin. On-resin aggregation can hinder subsequent coupling steps.[2] Consider using a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt secondary structures.[2]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like fibrils in real-time.[3]

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH₂O, filtered)

  • Peptide stock solution (with and without L-2-indanylglycine)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in each well is common.[4]

  • Sample Preparation: In the 96-well plate, mix the peptide solution with the ThT working solution to the desired final concentrations. Include a control with the wild-type peptide.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader set to 37°C.[5] Monitor the fluorescence intensity over time with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[4] Readings can be taken at regular intervals (e.g., every 15-30 minutes) for several hours or days.

  • Data Analysis: Plot the ThT fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.[6] A decrease in the fluorescence signal or a longer lag phase for the peptide containing L-2-indanylglycine would suggest an inhibition of aggregation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, which can be used to detect the presence of peptide aggregates.[7][8]

Materials:

  • Peptide solution (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer. The buffer should be filtered to remove any dust or particulate matter.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the parameters for the measurement, including the solvent viscosity, refractive index, and the measurement temperature.

  • Measurement: Carefully transfer the peptide solution to the cuvette, ensuring no air bubbles are introduced. Place the cuvette in the instrument and allow the sample to equilibrate. Perform the DLS measurement.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light to determine the particle size distribution. An increase in the hydrodynamic radius or the appearance of larger species over time indicates aggregation.[7]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images that can be used to visualize the morphology of peptide aggregates, such as fibrils.[9]

Materials:

  • Peptide solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Procedure:

  • Sample Adsorption: Apply a small volume (e.g., 3-5 µL) of the peptide solution onto the surface of a TEM grid. Allow it to adsorb for 1-2 minutes.

  • Washing (Optional): Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.

  • Negative Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Visualize the sample using a transmission electron microscope. Fibrillar aggregates will appear as long, unbranched structures.[10]

Visualizations

Troubleshooting_Peptide_Aggregation start Peptide with L-2-indanylglycine shows aggregation check_concentration Is peptide concentration high? start->check_concentration lower_concentration Action: Lower peptide concentration check_concentration->lower_concentration Yes check_buffer Are buffer conditions optimal? check_concentration->check_buffer No end_success Aggregation Prevented lower_concentration->end_success buffer_screen Action: Perform buffer screen (pH, ionic strength) check_buffer->buffer_screen No check_placement Is L-2-indanylglycine placement optimal? check_buffer->check_placement Yes buffer_screen->end_success redesign_peptide Action: Synthesize analogs with different placements check_placement->redesign_peptide No check_seeds Are there pre-existing aggregates (seeds)? check_placement->check_seeds Yes redesign_peptide->end_success filter_solution Action: Filter solution (0.22 µm) check_seeds->filter_solution Yes end_failure Aggregation Persists: Further Investigation Needed check_seeds->end_failure No filter_solution->end_success

Caption: Troubleshooting workflow for peptide aggregation.

Experimental_Workflow_for_Aggregation_Analysis start Synthesize Peptides (Wild-Type and L-2-indanylglycine variant) tht_assay Thioflavin T (ThT) Assay (Monitor fibril formation kinetics) start->tht_assay dls_analysis Dynamic Light Scattering (DLS) (Measure particle size distribution) start->dls_analysis tem_imaging Transmission Electron Microscopy (TEM) (Visualize aggregate morphology) start->tem_imaging data_analysis Compare Aggregation Propensity tht_assay->data_analysis dls_analysis->data_analysis tem_imaging->data_analysis conclusion Determine Efficacy of L-2-indanylglycine data_analysis->conclusion

Caption: Experimental workflow for aggregation analysis.

References

Technical Support Center: Double Coupling Strategy for Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the double coupling strategy for the sterically hindered amino acid, Fmoc-L-2-indanylglycine. Due to the bulky nature of this amino acid, standard coupling protocols may prove inefficient, leading to deletion sequences and low purity of the final peptide. A double coupling strategy is often necessary to drive the reaction to completion.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound.

Issue Possible Cause Recommended Solution
Positive Kaiser Test (Blue/Purple Beads) After First Coupling Incomplete acylation of the free amine on the resin-bound peptide due to the steric hindrance of this compound.Proceed immediately to a second coupling step with a fresh preparation of activated this compound.[1][2]
Positive Kaiser Test After Double Coupling 1. Insufficiently potent coupling reagents. 2. Suboptimal reaction time or temperature. 3. Peptide aggregation on the resin.1. Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP. 2. Increase the coupling time for each step (e.g., 2-4 hours or overnight). Gentle heating (30-40°C) can also be beneficial, but should be used with caution to avoid racemization. 3. Change the solvent from DMF to NMP, which has superior solvating properties. A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be effective in disrupting secondary structures.
Low Final Peptide Yield with Deletion of Indanylglycine Inefficient coupling at the this compound incorporation step.In addition to implementing a double coupling strategy with optimized reagents, consider increasing the excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[3]
Presence of Side Products with the Same Mass Racemization of the amino acid during activation and coupling.Use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA. Minimize the pre-activation time before adding the solution to the resin. The addition of an additive like HOBt or Oxyma can also help suppress racemization.
Difficulty in Dissolving this compound Poor solubility in the chosen coupling solvent.Ensure the use of high-quality, amine-free DMF. If solubility remains an issue, consider using NMP or a mixture of DMF and DCM.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling strategy often required for this compound?

A1: this compound is a sterically hindered amino acid. The bulky indanyl group, in combination with the Fmoc protecting group, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction rate, often leading to incomplete coupling. A double coupling strategy, which involves repeating the coupling step with fresh reagents, helps to drive the reaction to completion and maximize the yield of the desired peptide.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC may not be sufficiently reactive. It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents. Reagents like HATU, HCTU, HBTU, PyAOP, and PyBOP are generally more effective at forming the highly reactive activated esters needed to overcome the steric barrier. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a viable, albeit more complex, strategy.

Q3: How can I monitor the completeness of the coupling reaction?

A3: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.[1] A positive result (blue or purple beads) indicates that the coupling is incomplete. A negative result (yellow beads) suggests that the coupling reaction is complete. It is crucial to perform a Kaiser test after the first coupling to determine if a second coupling is necessary, and again after the second coupling to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Q4: Can I extend the coupling time instead of performing a double coupling?

A4: Extending the reaction time of a single coupling (e.g., to 2-4 hours or even overnight) can improve the yield for sterically hindered amino acids. However, for very difficult couplings, a single, prolonged coupling may still not be sufficient to achieve a complete reaction. A double coupling with fresh reagents is often a more robust and reliable strategy to ensure the highest possible coupling efficiency.

Q5: Are there any alternatives to a standard double coupling at room temperature?

A5: Yes, microwave-assisted peptide synthesis (MA-SPPS) can be a highly effective alternative. The use of microwave energy can significantly accelerate the coupling reaction, often driving difficult couplings to completion in a much shorter time frame compared to conventional methods. Gentle heating (e.g., 30-40°C) can also be employed to increase the reaction rate, but this must be done cautiously to minimize the risk of racemization.

Experimental Protocols

Protocol 1: Standard Double Coupling of this compound using HATU

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution.

3. Monitoring and Washing:

  • Take a small sample of resin beads and perform a Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times).

4. Second Coupling (if Kaiser test is positive):

  • Prepare a fresh solution of activated this compound as described in step 2.

  • Add this fresh solution to the washed resin.

  • Agitate the mixture at room temperature for another 1-2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a final Kaiser test to confirm the completion of the coupling before proceeding to the next Fmoc deprotection step.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 in pyridine.

Procedure:

  • Place a few resin beads (1-2 mg) into a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube in a heating block at 100-110°C for 2-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.

  • Negative Result (Complete Coupling): Yellow or colorless beads/solution.

Quantitative Data Summary

The following table provides a general guideline for reagent equivalents and reaction times for the coupling of sterically hindered amino acids. These may need to be optimized for this compound.

Coupling ReagentFmoc-Amino Acid (eq.)Coupling Reagent (eq.)Base (eq.)Additive (eq.)Typical Single Coupling Time
HATU 3 - 52.9 - 4.96 - 10 (DIPEA)-1 - 4 hours
HCTU 3 - 52.9 - 4.96 - 10 (DIPEA)-1 - 4 hours
PyBOP 3 - 52.9 - 4.96 - 10 (DIPEA)-1 - 4 hours
DIC/HOBt 3 - 53 - 5-3 - 52 - 6 hours

Visualizations

Double_Coupling_Workflow Resin Resin with Free Amine First_Coupling First Coupling (this compound, HATU, DIPEA in DMF) Resin->First_Coupling Wash_1 Wash with DMF First_Coupling->Wash_1 Kaiser_Test_1 Kaiser Test Wash_1->Kaiser_Test_1 Positive Positive (Blue) Kaiser_Test_1->Positive Incomplete Negative Negative (Yellow) Kaiser_Test_1->Negative Complete Second_Coupling Second Coupling (Fresh Reagents) Positive->Second_Coupling Proceed Proceed to Next Deprotection Negative->Proceed Wash_2 Wash with DMF Second_Coupling->Wash_2 Kaiser_Test_2 Kaiser Test Wash_2->Kaiser_Test_2 Kaiser_Test_2->Proceed

Caption: Workflow for a double coupling strategy with Kaiser test monitoring.

Troubleshooting_Logic Start Positive Kaiser Test After Double Coupling Cause1 Insufficient Reagent Potency? Start->Cause1 Cause2 Suboptimal Reaction Conditions? Start->Cause2 Cause3 Peptide Aggregation? Start->Cause3 Solution1 Switch to HATU, HCTU, PyAOP Cause1->Solution1 Solution2 Increase Time and/or Temperature (e.g., overnight, 40°C) Cause2->Solution2 Solution3 Change Solvent to NMP or use DCM/DMF/NMP mixture Cause3->Solution3

Caption: Troubleshooting logic for persistent incomplete coupling.

References

choosing the right coupling reagent for Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate coupling reagents for the sterically hindered amino acid, Fmoc-L-2-indanylglycine. This compound's bulky side chain presents unique challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and reduced yields. This resource offers troubleshooting advice and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in peptide synthesis?

A1: The indanyl side group of this compound creates significant steric hindrance around the alpha-carbon. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences in the final peptide.

Q2: My standard coupling protocol with DCC or DIC is resulting in low yields for peptides containing L-2-indanylglycine. What is the likely cause?

A2: Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough to efficiently mediate the coupling of sterically hindered amino acids like this compound.[1] Their activated species are not reactive enough to overcome the significant steric barrier, leading to incomplete coupling. For such challenging residues, it is highly recommended to switch to more powerful coupling reagents.[1]

Q3: Which classes of coupling reagents are generally more effective for sterically hindered amino acids such as this compound?

A3: For sterically demanding couplings, aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are the preferred choices.[1][2] These reagents generate highly reactive activated esters, such as OAt or Oxyma esters, which can more effectively and rapidly acylate the sterically hindered N-terminal amine.[1][2]

Q4: What are the potential side reactions to be aware of when using aminium/uronium salt-based coupling reagents?

A4: A primary side reaction associated with aminium/uronium reagents like HATU and HBTU is guanidinylation of the N-terminal amine.[2] This occurs when the reagent reacts directly with the free amine of the peptide chain, forming a stable guanidinium group and terminating chain elongation. Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.[3]

Q5: How can I minimize the risk of racemization during the coupling of this compound?

A5: Racemization, the loss of stereochemical integrity at the alpha-carbon, can be a concern with sterically hindered amino acids. To minimize this risk:

  • Use a weaker base: Instead of highly basic N,N-diisopropylethylamine (DIPEA), consider using a less hindered and weaker base like N-methylmorpholine (NMM) or sym-collidine.[3]

  • Choose appropriate additives: When using carbodiimides, the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[4]

  • Minimize pre-activation time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin, as this can increase the likelihood of racemization.[4]

  • Consider phosphonium reagents: Reagents like PyBOP are often associated with lower levels of racemization compared to some uronium-based counterparts.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low Coupling Yield (Positive Kaiser Test) Insufficiently reactive coupling reagent: Standard carbodiimide reagents (DCC, DIC) are often ineffective for sterically hindered residues.[1]Switch to a more potent coupling reagent: Utilize aminium/uronium salts like HATU or HCTU, or phosphonium salts like PyBOP.[1][2] For extremely challenging couplings, consider reagents that form acyl fluorides, such as TFFH.[5]
Steric Hindrance: The bulky indanyl group is physically blocking the reaction.Increase reaction time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[3] Double couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[4] Increase temperature: Gentle heating or the use of microwave-assisted peptide synthesis can help overcome the activation energy barrier.[3]
Peptide Aggregation on Resin: The growing peptide chain is clumping together, blocking reactive sites.Change the solvent: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[3]
High Levels of Racemization Over-activation of the carboxylic acid or use of a strong base: Prolonged activation or a highly basic environment can lead to the loss of stereochemical purity.[3]Reduce pre-activation time: Mix the amino acid, coupling reagent, and base immediately before adding to the resin. Use a weaker base: Substitute DIPEA with NMM or sym-collidine.[3]
Inappropriate coupling reagent/additive combination: Some reagents are more prone to causing racemization than others.Use additives: Ensure the use of additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[3] Consider phosphonium reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[3]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, the performance with other bulky residues like α-aminoisobutyric acid (Aib) provides a good indication of efficacy.

Coupling ReagentClassRelative ReactivityCommon Side ReactionsKey Advantages
HATU Aminium/Uronium SaltVery HighGuanidinylation of N-terminus, potential for allergenicity. Based on potentially explosive HOAt.[6]Highly efficient for hindered couplings, forms highly reactive OAt esters.[1][6]
HBTU Aminium/Uronium SaltHighGuanidinylation of N-terminus, potential for allergenicity.A popular and efficient reagent for many difficult couplings.[1]
COMU Aminium/Uronium SaltVery HighLimited stability in solution.Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives. Reduced allergenic potential and water-soluble byproducts.[6]
PyBOP Phosphonium SaltHighByproducts can be hazardous, though less so than the original BOP reagent.Efficient coupling that avoids guanidinylation side reactions.[6]
PyAOP Phosphonium SaltVery HighGenerally more expensive.Highly effective for hindered couplings, including N-methylated amino acids. Avoids guanidinylation.[1]
DIC/HOBt CarbodiimideModerateLower efficiency for hindered couplings, potential for racemization.Cost-effective for less demanding couplings. The byproduct, diisopropylurea, is soluble in common solvents.[5]
TFFH Fluorinating AgentVery HighRequires careful handling.Generates highly reactive amino acid fluorides, which are particularly effective for coupling α,α-disubstituted amino acids.[5]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is a general guideline for the manual coupling of this compound on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF. Add HATU (2.9 equivalents, 0.29 mmol) and N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol).[1] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is recommended due to the steric hindrance.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test on a small sample of resin beads.[4] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended (repeat steps 2-4).

Protocol 2: Double Coupling Strategy for Incomplete Reactions

If the initial coupling is incomplete, as indicated by a positive Kaiser test, a double coupling should be performed.

  • Following the first coupling and washing steps (Protocol 1, steps 3 and 4), do not proceed to the Fmoc deprotection step.

  • Prepare a fresh activation mixture as described in Protocol 1, step 2.

  • Add the new activation mixture to the resin and perform a second coupling reaction for 1-2 hours.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform another Kaiser test to confirm the completion of the coupling.

Decision-Making Workflow for Coupling Reagent Selection

Coupling_Reagent_Selection start Start: Couple This compound hindered Is the coupling sterically hindered? start->hindered standard_reagents Standard Reagents (e.g., DIC/HOBt) may have low efficiency. hindered->standard_reagents No (unlikely) potent_reagents Select Potent Reagent hindered->potent_reagents Yes reagent_choice Choose Reagent Class potent_reagents->reagent_choice aminium Aminium/Uronium Salts (HATU, HCTU, COMU) reagent_choice->aminium High Reactivity phosphonium Phosphonium Salts (PyBOP, PyAOP) reagent_choice->phosphonium Avoid Guanidinylation guanidinylation_risk Risk of Guanidinylation? aminium->guanidinylation_risk racemization_concern High Concern for Racemization? phosphonium->racemization_concern guanidinylation_risk->phosphonium Yes perform_coupling Perform Coupling (Extended Time / Double Couple) guanidinylation_risk->perform_coupling No racemization_concern->perform_coupling No troubleshoot_rac Use weaker base (NMM) Minimize pre-activation racemization_concern->troubleshoot_rac Yes kaiser_test Kaiser Test perform_coupling->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete kaiser_test->incomplete Positive troubleshoot Troubleshoot: - Double Couple - Change Solvent (NMP) - Increase Temperature incomplete->troubleshoot troubleshoot->perform_coupling troubleshoot_rac->perform_coupling

References

Technical Support Center: Managing Epimerization During Fmoc-L-2-indanylglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing epimerization during the coupling of the sterically hindered amino acid, Fmoc-L-2-indanylglycine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guide

This section provides solutions to common problems encountered during the coupling of this compound, with a focus on minimizing epimerization.

Q1: I am observing a significant peak corresponding to the D-epimer of my peptide after coupling this compound. What are the likely causes and how can I minimize it?

A1: High levels of epimerization during the coupling of this compound are primarily due to the steric hindrance of the amino acid and the reaction conditions employed. The primary mechanism of epimerization for N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Potential Causes and Solutions:

  • Choice of Coupling Reagent: Uronium/aminium salt reagents like HBTU and HATU can lead to higher epimerization, especially with prolonged reaction times.[2]

    • Solution: Consider using a phosphonium salt reagent like PyBOP, which is known to cause less epimerization.[3] Carbodiimides such as DIC in the presence of an additive like OxymaPure® can also be a good alternative.[4]

  • Base: Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can promote epimerization.[3][5]

    • Solution: Switch to a weaker or less sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]

  • Pre-activation Time: Long pre-activation times of the amino acid with the coupling reagent and base before addition to the resin can increase the risk of epimerization.

    • Solution: Minimize the pre-activation time or opt for an in situ activation protocol where the reagents are added directly to the resin-bound amine.

  • Reaction Time and Temperature: Extended coupling times and elevated temperatures can increase the extent of epimerization.[6]

    • Solution: Optimize the coupling time by monitoring the reaction progress. If using elevated temperatures (e.g., microwave synthesis), ensure the temperature and time are carefully controlled.

Q2: My coupling reaction with this compound is very slow or incomplete, leading me to use harsher conditions that cause epimerization. How can I improve the coupling efficiency?

A2: The steric bulk of 2-indanylglycine can significantly slow down the coupling reaction. Improving efficiency without resorting to conditions that favor epimerization is key.

Solutions to Improve Coupling Efficiency:

  • Optimize Coupling Reagent: For sterically hindered amino acids, more potent activators might be necessary. While being mindful of epimerization, reagents like HATU or HCTU are highly reactive and can improve yields.[7] A careful balance must be struck.

  • Increase Reagent Excess: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).

  • Solvent Choice: Ensure the use of high-quality, amine-free N,N-dimethylformamide (DMF). In cases of peptide aggregation on the resin, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be beneficial.

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the coupling reaction, potentially allowing for shorter reaction times and lower temperatures, which can help reduce epimerization.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where the stereochemistry at the α-carbon of an amino acid is inverted, converting an L-amino acid into its D-epimer.[2][9][10] This is a critical issue in peptide synthesis as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence and stereochemistry of its amino acids.

Q2: Why is this compound particularly prone to epimerization?

A2: this compound is a sterically hindered amino acid. This steric bulk can slow down the desired coupling reaction, providing a larger window of opportunity for the competing epimerization side reaction to occur. The factors that increase the rate of epimerization, such as strong bases and highly activating coupling reagents, are often used to overcome the slow coupling kinetics of such hindered amino acids.

Q3: How can I detect and quantify the level of epimerization?

A3: The most common method for quantifying epimerization is through chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A chiral HPLC column or derivatization with a chiral reagent (like Marfey's reagent) followed by analysis on a standard reverse-phase HPLC column can be used to separate and quantify the diastereomeric peptides.[2]

  • Gas Chromatography (GC): Chiral GC columns can also be used to separate and quantify the enantiomers of the constituent amino acids after peptide hydrolysis.

Q4: Are there any specific coupling reagent and base combinations recommended for minimizing epimerization with this compound?

A4: While optimal conditions should be determined empirically for each specific peptide sequence, a good starting point for minimizing epimerization with sterically hindered amino acids is the use of a phosphonium salt-based reagent or a carbodiimide with an additive, combined with a less hindered base.

  • Recommended Combinations:

    • PyBOP / NMM

    • DIC / OxymaPure® / NMM

    • COMU / 2,4,6-Collidine[5]

Quantitative Data on Epimerization

While specific data for this compound is limited in the literature, the following table provides representative data on the epimerization of other sterically hindered or epimerization-prone amino acids under various coupling conditions. This data can serve as a guideline for selecting conditions for this compound coupling.

Coupling ReagentBaseAdditiveSolventAmino AcidEpimerization (%)Reference
HATUDIPEA-DMFFmoc-Phg-OHHigh[5]
COMUTMP-DMFFmoc-Phg-OH< 2[5]
DEPBT--DMFFmoc-Phg-OH< 2[5]
DICHOAt-DCMFmoc-Asp(OtBu)-Phe-OH< 3[11]
PyBOPDIPEAHOBtDMFZ-Gly-Phe-OH~5
HBTUDIPEAHOBtDMFZ-Gly-Phe-OH~10

Disclaimer: The data presented in this table is for amino acids other than this compound and should be used as a general guide. Actual results may vary depending on the specific peptide sequence, solid support, and other reaction conditions.

Detailed Experimental Protocol: Coupling of this compound with Minimized Epimerization

This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide, optimized to reduce the risk of epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • Coupling reagent (e.g., PyBOP, 3 equivalents)

  • Base (e.g., N-methylmorpholine (NMM), 6 equivalents)

  • High-quality, amine-free N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).

  • Amino Acid Activation and Coupling (in situ):

    • In a separate vial, dissolve this compound (3 eq.) and PyBOP (3 eq.) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Immediately add NMM (6 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature.

  • Reaction Monitoring:

    • After 1-2 hours, take a small sample of resin and perform a Kaiser test.

    • If the test is negative (yellow beads), the coupling is complete.

    • If the test is positive, continue the reaction and monitor every hour. If the reaction stalls, consider a double coupling (Step 7).

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

  • (Optional) Double Coupling: If the Kaiser test remains positive after an extended period, drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with fresh reagents.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

Visualizations

Epimerization_Mechanism Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Loss of Chirality) Activated_Ester->Oxazolone Base (e.g., DIPEA) -H+ (α-proton abstraction) Coupled_Peptide Desired L-Peptide Activated_Ester->Coupled_Peptide Resin-Bound Amine (Desired Reaction) D_Epimer D-Epimer Oxazolone->D_Epimer +H+ Resin_Amine Resin-Bound Amine

Caption: Mechanism of base-catalyzed epimerization via an oxazolone intermediate.

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling Optimization cluster_analysis Analysis & Iteration cluster_outcome Outcome Resin_Prep 1. Resin Swelling & Fmoc Deprotection Coupling 2. In Situ Coupling (this compound + Reagents) Resin_Prep->Coupling Monitoring 3. Reaction Monitoring (Kaiser Test) Coupling->Monitoring Analysis 4. Cleavage & HPLC Analysis (Quantify Epimerization) Monitoring->Analysis Decision Epimerization < 2%? Analysis->Decision Success Proceed with Synthesis Decision->Success Yes Optimize Optimize Conditions: - Change Base - Change Coupling Reagent - Adjust Time/Temp Decision->Optimize No Optimize->Coupling Re-run Coupling

Caption: Workflow for optimizing the coupling of this compound.

References

Validation & Comparative

Fmoc-L-2-indanylglycine: A Comparative Guide to Conformationally Restricted Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel and more effective peptide-based therapeutics, the incorporation of conformationally restricted amino acids has emerged as a paramount strategy. By reducing the conformational flexibility of a peptide, these unique building blocks can pre-organize it into a bioactive conformation, leading to enhanced receptor affinity, selectivity, and metabolic stability. This guide provides an objective comparison of Fmoc-L-2-indanylglycine (Fmoc-L-Ing) with other notable conformationally restricted amino acids, supported by available experimental data.

Introduction to Conformationally Restricted Amino Acids

Native peptides often suffer from drawbacks such as low receptor affinity and rapid enzymatic degradation, which limit their therapeutic potential. Conformationally restricted amino acids address these limitations by introducing steric hindrance that limits the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational rigidity can lock the peptide into a structure that is more favorable for receptor binding, thus increasing its potency and efficacy. Furthermore, the unnatural structure of these amino acids can sterically hinder the approach of proteases, thereby enhancing the peptide's stability in biological systems.[1][2]

This guide will focus on a comparative analysis of this compound against two other well-studied conformationally restricted amino acids:

  • Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-L-Tic) : A cyclic amino acid known to induce β-turn conformations.

  • Fmoc-α-aminoisobutyric acid (Fmoc-Aib) : An acyclic, α,α-disubstituted amino acid that strongly promotes helical conformations.

Performance Comparison

While direct head-to-head experimental data comparing Fmoc-L-Ing, Fmoc-L-Tic, and Fmoc-Aib within the same peptide scaffold is limited in publicly available literature, we can draw comparisons from individual studies on peptides incorporating these residues.

Receptor Binding Affinity

The primary goal of incorporating conformational constraints is often to enhance the binding affinity of a peptide for its target receptor. The rigid structure of the amino acid can reduce the entropic penalty upon binding, leading to a more favorable binding energy.

Table 1: Opioid Receptor Binding Affinities of a Tic-Containing Tetrapeptide Analogue [3]

Peptideμ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (μ/δ)
H-Tyr-D-Tic-Phe-Phe-NH20.7911.30.07
H-Tyr-D-Phe-Phe-Phe-NH23.81.23.17

Data from a study by Schiller et al., highlighting the impact of Tic on opioid receptor selectivity. While not a direct comparison with L-Ing or Aib, it demonstrates the significant effect of conformational restriction on receptor affinity.

Computational studies on tripeptides containing 2-indanyl-l-Glycine (Ing) suggest that it has conformational propensities broadly similar to Alanine, indicating it can be incorporated into peptides without drastically altering the overall backbone conformation while still providing local rigidity.[4]

Enzymatic Stability

A major hurdle in the development of peptide drugs is their susceptibility to degradation by proteases. Conformationally restricted amino acids can significantly enhance metabolic stability.

Table 2: Proteolytic Stability of Aib-Containing Peptides [2]

Peptide% Intact after 16h with Trypsin% Intact after 24h with Trypsin
Tat (control)<1%Not Reported
R9 (control)<1%Not Reported
poly(LysAibGly)Nearly 100%Not Reported
poly(LysAibAla)Not ReportedNearly 100%

This data demonstrates the profound effect of Aib incorporation on resistance to enzymatic degradation.

While specific quantitative data for the enzymatic stability of L-Ing containing peptides was not found, the inherent structural rigidity provided by the indanyl group is expected to confer a degree of proteolytic resistance.

Conformational Effects

The type of conformational constraint dictates the secondary structure that the peptide is likely to adopt.

  • This compound (L-Ing) : The bulky indanyl side chain restricts the Ramachandran space available to the amino acid, though computational studies suggest it can still occupy regions similar to Alanine.[4] 1D ¹H-NMR studies of a tripeptide containing Ing show chemical shift dispersion indicative of an ordered conformation in solution.[4]

  • Fmoc-L-Tic : The cyclic nature of Tic strongly predisposes peptides to form β-turn structures, which are critical for the recognition of many receptors.[3]

  • Fmoc-Aib : The gem-dimethyl substitution on the α-carbon of Aib sterically favors the formation of helical structures, particularly 3₁₀-helices and α-helices.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these specialized amino acids.

Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinities of peptides for their receptors.[3]

Objective: To determine the equilibrium dissociation constant (Kd) and the inhibition constant (Ki) of peptides containing conformationally restricted amino acids for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptors).

  • Unlabeled test peptides (containing L-Ing, L-Tic, Aib, and a native counterpart).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Saturation Binding (to determine Kd of the radioligand):

    • Prepare serial dilutions of the radioligand in binding buffer.

    • In a 96-well plate, incubate a fixed amount of cell membrane preparation with increasing concentrations of the radioligand.

    • For non-specific binding, add a high concentration of a known unlabeled ligand to a parallel set of wells.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific from total binding and determine Kd and Bmax by non-linear regression.

  • Competition Binding (to determine Ki of the test peptides):

    • Prepare serial dilutions of the unlabeled test peptides.

    • Incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand (typically at its Kd) and increasing concentrations of the test peptides.

    • Follow steps 1.3 to 1.6.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Enzymatic Stability Assay

This protocol is based on studies evaluating the proteolytic resistance of modified peptides.[2]

Objective: To assess the stability of peptides containing conformationally restricted amino acids in the presence of proteases.

Materials:

  • Test peptides (containing L-Ing, L-Tic, Aib, and a native counterpart).

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum).

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Procedure:

  • Dissolve the test peptides in the reaction buffer to a final concentration of 1 mg/mL.

  • Add the protease solution to initiate the enzymatic reaction. A control sample without the enzyme should be prepared for each peptide.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding the quenching solution.

  • Analyze the samples by RP-HPLC.

  • Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

NMR Spectroscopy for Conformational Analysis

This protocol provides a general workflow for analyzing the solution conformation of peptides using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Objective: To determine the solution structure and dynamics of peptides containing conformationally restricted amino acids.

Materials:

  • Lyophilized peptide sample.

  • Deuterated solvent (e.g., CD₃OH, D₂O, or a mixture).

  • NMR spectrometer.

Procedure:

  • Dissolve the peptide sample in the appropriate deuterated solvent to a concentration of 1-5 mM.

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D ¹H NMR: To assess overall sample purity and chemical shift dispersion, which gives a preliminary indication of a folded structure.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which are crucial for determining the three-dimensional structure.

  • Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

  • Analyze the NOE cross-peaks to generate distance restraints.

  • Use molecular modeling software to calculate a family of structures that satisfy the experimental restraints.

  • Analyze the resulting structures to characterize the preferred conformation of the peptide in solution.

Visualizations

The following diagrams illustrate key concepts related to the use of conformationally restricted amino acids in drug development.

G_protein_coupled_receptor_signaling Figure 1: G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Constrained Peptide (e.g., containing L-Ing) Peptide->GPCR High Affinity Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling initiated by a constrained peptide.

experimental_workflow Figure 2: Workflow for Evaluating Constrained Peptides Peptide_Synthesis Peptide Synthesis (Fmoc-L-Ing, Fmoc-L-Tic, Fmoc-Aib) Purification Purification & Characterization (HPLC, Mass Spectrometry) Peptide_Synthesis->Purification Conformational_Analysis Conformational Analysis (NMR, CD Spectroscopy) Purification->Conformational_Analysis Biological_Evaluation Biological Evaluation Purification->Biological_Evaluation Data_Analysis Data Analysis & Comparison Conformational_Analysis->Data_Analysis Receptor_Binding Receptor Binding Assay (K_i determination) Biological_Evaluation->Receptor_Binding Enzymatic_Stability Enzymatic Stability Assay (Half-life determination) Biological_Evaluation->Enzymatic_Stability Receptor_Binding->Data_Analysis Enzymatic_Stability->Data_Analysis

Caption: A typical workflow for the synthesis and evaluation.

logical_relationship Figure 3: Rationale for Using Constrained Amino Acids Conformational_Restriction Conformational Restriction (e.g., L-Ing, L-Tic, Aib) Reduced_Flexibility Reduced Peptide Flexibility Conformational_Restriction->Reduced_Flexibility Preorganization Pre-organization into Bioactive Conformation Reduced_Flexibility->Preorganization Steric_Hindrance Steric Hindrance to Proteases Reduced_Flexibility->Steric_Hindrance Increased_Affinity Increased Receptor Binding Affinity Preorganization->Increased_Affinity Increased_Stability Increased Enzymatic Stability Steric_Hindrance->Increased_Stability Improved_Therapeutic Improved Therapeutic Potential Increased_Affinity->Improved_Therapeutic Increased_Stability->Improved_Therapeutic

Caption: The logic behind using constrained amino acids.

Conclusion

The incorporation of conformationally restricted amino acids like this compound, Fmoc-L-Tic, and Fmoc-Aib is a powerful and validated strategy in modern drug discovery. While direct comparative data is sparse, the available evidence strongly suggests that these modifications can lead to peptides with significantly improved pharmacological profiles. Fmoc-L-Ing offers a unique structural constraint that can be readily incorporated into peptides, and further head-to-head studies are warranted to fully elucidate its comparative advantages in enhancing receptor affinity, selectivity, and enzymatic stability, ultimately leading to the development of next-generation peptide therapeutics.

References

A Comparative Guide to L-2-Indanylglycine and Proline in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance conformational stability, proteolytic resistance, and receptor affinity. Among the vast array of available building blocks, L-proline, with its unique cyclic structure, has long been a favorite for inducing specific secondary structures. This guide provides a comprehensive comparative analysis of L-proline and a promising alternative, L-2-indanylglycine (Ing), offering insights into their respective impacts on peptide structure and function, supported by experimental data and detailed protocols.

At a Glance: L-2-Indanylglycine vs. Proline

FeatureL-2-Indanylglycine (Ing)L-Proline (Pro)
Structure Bicyclic constrained amino acidCyclic imino acid
Conformational Influence Induces well-defined turn structures, restricts backbone dihedral anglesPotent inducer of β-turns and polyproline helices, restricts φ angle
Proteolytic Stability Expected to enhance stability due to steric hindranceCan confer proteolytic resistance, but cleavage N-terminal to proline can occur[1]
Synthesis Incorporated via standard solid-phase peptide synthesis (SPPS)Incorporated via standard SPPS
Key Advantage Offers a distinct conformational constraint compared to proline, potentially leading to novel peptide geometries and biological activities.Well-characterized and widely used, predictable influence on peptide structure.

Impact on Peptide Conformation: A Deeper Dive

The conformational propensities of L-2-indanylglycine and proline have been investigated through a combination of computational and biophysical studies, revealing both similarities and key differences in how they shape peptide backbones.

A comparative study exploring the conformational landscape of Ala-X-Ala tripeptides (where X is the amino acid of interest) using molecular dynamics simulations provides valuable insights.[2] The results indicate that, like proline, L-2-indanylglycine significantly restricts the available conformational space of the peptide backbone.[2]

Key Findings from Conformational Analysis:

  • L-Proline: As expected, proline strongly favors a polyproline II (PPII) helical conformation, characterized by a narrow range of φ and ψ dihedral angles. This inherent rigidity is a primary reason for its widespread use in inducing turns and stabilizing helical structures in peptides.

  • L-2-Indanylglycine: The bulky indanyl group of Ing also imposes significant steric constraints on the peptide backbone, leading to a preference for well-defined turn structures. However, the specific dihedral angles adopted by Ing-containing peptides differ from those of proline, offering a distinct structural scaffold for peptide design.[2]

This difference in conformational preference can be strategically exploited to design peptides with novel three-dimensional structures, potentially leading to altered receptor interactions and biological activities.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing L-2-Indanylglycine or Proline

This protocol outlines the general procedure for manual Fmoc/tBu-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin or pre-loaded Wang resin

  • Fmoc-L-2-indanylglycine-OH or Fmoc-L-Proline-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay is designed to compare the stability of peptides containing L-2-indanylglycine versus proline against enzymatic degradation.

Materials:

  • Purified peptides (containing Ing or Pro)

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA))

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in the reaction buffer to a final concentration of 1 mg/mL. Add the proteolytic enzyme or serum to a final concentration (e.g., 10% v/v for serum). Incubate the mixture at 37°C.[3]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the full-length peptide and comparing it to the area at time zero.[3]

Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of the synthesized peptides.

Materials:

  • Cell line or membrane preparation expressing the target receptor.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Synthesized peptides (unlabeled).

  • Assay buffer.

  • Filtration apparatus or plate reader for detection.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptides (containing Ing or Pro).

  • Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature will be receptor-dependent).

  • Separation: Separate the bound from the unbound labeled ligand. This is typically done by rapid filtration through a filter mat that traps the receptor-ligand complexes.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radioligands or a fluorescence plate reader).

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor peptide. The IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand, can then be determined by non-linear regression analysis.

Signaling Pathway Visualization: Proline-Rich Motifs in Grb2-Sos1 Signaling

Proline-rich motifs are crucial for mediating protein-protein interactions in numerous signaling pathways. A classic example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) protein, a key step in the Ras/MAPK signaling cascade. The SH3 domains of Grb2 specifically recognize proline-rich sequences on Sos1.[3][4][5][6][7]

The following DOT script generates a diagram illustrating this signaling pathway.

Grb2_Sos1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK 2. Autophosphorylation Grb2_Sos1 Grb2-Sos1 Complex pRTK->Grb2_Sos1 4. Recruitment to membrane Grb2 Grb2 Sos1 Sos1 (Proline-rich) Grb2->Sos1 3. Grb2 (SH2) binds pRTK Grb2 (SH3) binds Pro-rich Sos1 Ras_GDP Ras-GDP (inactive) Grb2_Sos1->Ras_GDP 5. Sos1 acts as GEF Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP 6. GDP/GTP Exchange Raf Raf Ras_GTP->Raf 7. Activates MEK MEK Raf->MEK 8. Phosphorylates ERK ERK MEK->ERK 9. Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors 10. Translocates to nucleus and phosphorylates Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation 11. Regulates gene expression Growth_Factor Growth Factor Growth_Factor->RTK 1. Binds

Figure 1. Grb2-Sos1 signaling pathway initiated by RTK activation.

Conclusion

Both L-2-indanylglycine and L-proline serve as valuable tools for constraining peptide conformations, albeit through the imposition of distinct structural biases. While proline's effects are well-established, the unique conformational preferences induced by L-2-indanylglycine present an exciting opportunity for the design of novel peptide therapeutics with potentially improved properties. The choice between these two residues will ultimately depend on the specific design goals of the research program. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of L-2-indanylglycine in enhancing proteolytic stability and modulating receptor binding affinity across a range of peptide scaffolds.

References

A Comparative Guide to Validating the Conformation of L-2-Indanylglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug design to enforce specific secondary structures, thereby enhancing binding affinity, metabolic stability, and cell permeability. Among these, L-2-indanylglycine (Ing) is a conformationally restricted amino acid that has garnered interest for its ability to induce specific turns and helical structures in peptides. This guide provides a comprehensive comparison of key experimental techniques used to validate the conformation of peptides containing L-2-indanylglycine, offering a framework for researchers to select the most appropriate methods for their specific needs.

Introduction to Conformational Constraints

Constrained peptides are designed to mimic the bioactive conformation of a native peptide or protein, often leading to improved therapeutic properties.[1][2] L-2-indanylglycine, with its bulky indanyl side chain fused to the Cα and nitrogen atoms, restricts the available Ramachandran space, favoring specific dihedral angles and promoting folded structures.[3] This contrasts with other constraining strategies such as peptide stapling, cyclization, or the incorporation of D-amino acids.[4] Validating the intended conformation is a critical step in the development of these peptidomimetics.

Comparative Analysis of Validation Techniques

The three primary biophysical techniques for elucidating peptide conformation at atomic or near-atomic resolution are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography. Each method provides unique insights into the peptide's structure, and a combination of these techniques often yields the most comprehensive understanding.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data obtained from each technique when analyzing the conformation of constrained peptides.

TechniqueKey Quantitative DataInsights Provided
NMR Spectroscopy ³J-coupling constants (Hz): Relate to dihedral angles (Karplus equation). Nuclear Overhauser Effects (NOEs): Provide through-space proton-proton distances (< 5 Å). Chemical Shift Index (CSI): Secondary structure propensity based on CαH chemical shifts.Detailed 3D structure in solution, including backbone and side-chain orientations, and dynamics.
Circular Dichroism (CD) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹): Wavelength-dependent measure of secondary structure content. [θ]₂₂₂/[θ]₂₀₈ ratio: Indicator of α-helicity.Rapid assessment of secondary structure content (α-helix, β-sheet, random coil) in solution and conformational changes under different conditions.
X-ray Crystallography Atomic coordinates (Å): Precise 3D positions of all atoms in the crystal lattice. Dihedral angles (φ, ψ): Direct measurement of backbone torsion angles. Resolution (Å): Measure of the level of detail in the electron density map.High-resolution static 3D structure in the solid state.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[5] For constrained peptides, 2D NMR experiments are essential for resonance assignment and the extraction of structural restraints.

Protocol for 2D NMR of a Synthetic Constrained Peptide: [6]

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons). The pH should be adjusted to the desired value (typically between 4 and 7). Add a known concentration of a reference standard like DSS or TSP.

  • 1D ¹H NMR: Acquire a simple 1D proton spectrum to assess sample purity and concentration, and to optimize spectral parameters.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system. A typical mixing time for peptides is 60-80 ms.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. NOESY is suitable for larger peptides or those that tumble slowly, while ROESY is better for small to medium-sized peptides. A range of mixing times (e.g., 100-400 ms) should be tested.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the molecule, with one peak for each N-H bond, greatly simplifying resonance assignment.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially using the TOCSY and NOESY/ROESY spectra.

  • Structure Calculation: Extract distance restraints from NOESY/ROESY peak volumes and dihedral angle restraints from ³J-coupling constants. Use these restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[7][8]

Protocol for CD Spectroscopy of a Peptide in Solution: [3][9]

  • Sample Preparation: Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate).[8] The peptide concentration should be accurately determined, typically in the range of 50-100 µM.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas for at least 15-30 minutes before use. Set the desired temperature using a Peltier temperature controller.

  • Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette (typically 1 mm path length) over the desired wavelength range (e.g., 190-260 nm).

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions. Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (ellipticity in mdeg) / (10 * concentration in mol/L * path length in cm * number of residues)

  • Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software (e.g., DichroWeb, BeStSel) to estimate the percentage of α-helix, β-sheet, and other secondary structures.[10]

X-ray Crystallography

X-ray crystallography provides the most detailed and unambiguous structural information, but it requires the growth of high-quality crystals, which can be a significant challenge for peptides.[1][11]

Protocol for Crystallization of a Short Constrained Peptide: [12]

  • Peptide Purity: The peptide must be of very high purity (>98%) to facilitate crystallization.[11]

  • Solubility Screening: Determine the solubility of the peptide in a variety of buffers and solvents to identify suitable starting conditions for crystallization screens.

  • Crystallization Screening: Use commercially available or custom-made screens to test a wide range of conditions (precipitants, pH, salts, additives). The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Hanging Drop: A small drop (1-2 µL) containing a mixture of the peptide solution and the reservoir solution is suspended over a larger reservoir of the precipitant solution.

    • Sitting Drop: The drop is placed on a post in the middle of the reservoir.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the peptide, precipitant, and other components to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection: Carefully mount a suitable crystal in a nylon loop and flash-cool it in liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal drop before freezing to prevent ice formation.

  • X-ray Diffraction Data Collection: Collect diffraction data at a synchrotron or on a home-source X-ray diffractometer.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., HKL2000, CCP4, Phenix). Refine the atomic model against the experimental data to obtain the final structure.

Signaling Pathways and Experimental Workflows

The conformation of a peptide is often critical for its ability to interact with a biological target and modulate a signaling pathway. Constrained peptides, including those with L-2-indanylglycine, are frequently designed to inhibit protein-protein interactions (PPIs) that are key nodes in disease-related pathways.

Example Signaling Pathway: The p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a crucial checkpoint in cell cycle control and is often dysregulated in cancer.[9][13][14] Peptides designed to mimic the α-helical region of p53 that binds to MDM2 can disrupt this interaction and reactivate p53's tumor-suppressive functions.[15][16]

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis MDM2->p53 p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Enhanced Degradation Apoptosis_cancer Apoptosis (inhibited) p53_cancer->Apoptosis_cancer MDM2_cancer->p53_cancer MDM2_thera MDM2 Peptide Constrained Peptide (e.g., with Ing) Peptide->MDM2_thera Inhibition p53_thera p53 (stabilized) Apoptosis_thera Apoptosis (restored) p53_thera->Apoptosis_thera

Caption: p53-MDM2 signaling and therapeutic inhibition.

Experimental Workflow for Conformational Validation

The process of validating the conformation of a newly designed peptide follows a logical progression, often starting with a low-resolution technique and moving to higher-resolution methods if necessary.

experimental_workflow Peptide_Design Peptide Design & Synthesis (with Ing) CD_Spec CD Spectroscopy Peptide_Design->CD_Spec Secondary_Structure Secondary Structure Assessment CD_Spec->Secondary_Structure NMR_Spec 2D NMR Spectroscopy Structure_Calculation 3D Structure Calculation NMR_Spec->Structure_Calculation Xray_Cryst X-ray Crystallography High_Res_Structure High-Resolution 3D Structure Xray_Cryst->High_Res_Structure Secondary_Structure->NMR_Spec Confirm & Refine Secondary_Structure->Xray_Cryst For High Resolution Biological_Assay Biological Activity Assay Structure_Calculation->Biological_Assay Structure-Activity Relationship High_Res_Structure->Biological_Assay

Caption: Workflow for peptide conformational validation.

Conclusion

The validation of peptide conformation is a cornerstone of rational drug design. For peptides incorporating L-2-indanylglycine, a multi-faceted approach employing CD spectroscopy for initial secondary structure assessment, followed by detailed 3D structure determination in solution by NMR spectroscopy, provides a robust pathway to understanding their conformational preferences. While challenging, X-ray crystallography can offer unparalleled high-resolution structural data. The choice and combination of these techniques will ultimately depend on the specific research question, the properties of the peptide, and the available resources. By carefully applying these methods, researchers can gain crucial insights into the structure-activity relationships of L-2-indanylglycine-containing peptides, paving the way for the development of novel and effective therapeutics.

References

Comparative NMR Analysis of Peptides Incorporating Fmoc-L-2-indanylglycine and Alternative Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Impact of Non-Natural Amino Acids in Peptide Synthesis

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate bioactivity, and impose specific conformational constraints. Among the diverse array of available building blocks, Fmoc-L-2-indanylglycine stands out as a conformationally restricted amino acid analog. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of peptides containing this compound against those with other constrained amino acid alternatives, supported by experimental data and detailed protocols.

Performance Comparison in Peptide Synthesis and NMR Analysis

The successful incorporation of sterically demanding amino acids like this compound into a growing peptide chain via solid-phase peptide synthesis (SPPS) is critical. The bulky indanyl moiety can present challenges in coupling efficiency and may require optimized protocols to ensure high yields and purity. Following successful synthesis, NMR spectroscopy serves as an indispensable tool for elucidating the three-dimensional structure and dynamic properties of the resulting peptides.

The unique bicyclic structure of L-2-indanylglycine significantly restricts the phi (φ) and psi (ψ) backbone dihedral angles, thereby inducing specific secondary structures such as turns or helical motifs. This conformational rigidity is reflected in the NMR spectra, often leading to a greater dispersion of proton chemical shifts, particularly in the amide and alpha-proton regions, compared to peptides containing more flexible residues.

For a direct comparison, we will consider another constrained non-natural amino acid, Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-Tic-OH). The Tic residue, with its fused ring system, also imposes significant conformational constraints on the peptide backbone.

Quantitative NMR Data Summary

The following tables summarize key ¹H and ¹³C NMR chemical shift data for a model dipeptide system to illustrate the distinct spectral signatures imparted by this compound and a representative alternative.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for a Model Dipeptide Fragment

ProtonThis compound Containing Peptide Fragment[1]Notes
Fmoc H (aromatic)7.75 (d, J = 7.5 Hz), 7.64 (t, J = 6.5 Hz), 7.37 (t, J = 7.3 Hz), 7.29 (dt, J = 1.2, 7.4 Hz)Characteristic multiplet pattern for the fluorenyl group.
Fmoc CH, CH₂4.31 (d, J = 6.6 Hz), 4.18 (t, J = 6.9 Hz)
α-H4.12 (dd, J = 4.8, 8.2 Hz)The coupling constants provide information on the dihedral angle.
Indanyl CH, CH₂3.18 (m), 2.79 (m), 2.15 (m), 1.92 (m), 1.73 (m), 1.59 (m)Complex multiplets arising from the rigid indanyl ring system.

Note: Data is based on a representative compound containing an Fmoc-protected amino acid with a complex side chain and is intended to be illustrative of the expected spectral regions. Specific shifts will vary depending on the full peptide sequence and solvent conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a Model Dipeptide Fragment

CarbonThis compound Containing Peptide Fragment[1]Notes
Carbonyl (C=O)176.9
Fmoc Cq145.5, 145.3, 142.7Quaternary carbons of the fluorenyl group.
Fmoc CH (aromatic)128.9, 128.3, 126.4, 121.0Aromatic carbons of the fluorenyl group.
α-C55.7
Indanyl C48.5 (CH), 45.5 (CH₂), 30.6 (CH₂), 28.8 (CH₂)Carbons of the indanyl ring system.

Note: As with the proton data, these are representative values. The specific chemical shifts will be influenced by the neighboring residues and the overall peptide conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the manual synthesis of a peptide containing this compound on a Rink amide resin is provided below. Standard Fmoc-based solid-phase peptide chemistry is employed.[2]

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. For sterically hindered amino acids like this compound, a longer coupling time or a second coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and then DMF again.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, H₂O/D₂O 9:1, or CD₃OH).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H and ¹³C spectra to assess sample purity and obtain initial chemical shift information.

  • Record two-dimensional (2D) NMR experiments such as COSY, TOCSY, and NOESY/ROESY to facilitate complete proton resonance assignment.

  • HSQC and HMBC experiments are used to assign carbon and nitrogen resonances.

  • Key parameters to extract for conformational analysis include:

    • Chemical Shift Dispersion: A wider range of chemical shifts, particularly for amide protons, is indicative of a well-defined structure.

    • ³J(HN,Hα) Coupling Constants: These values can be used in the Karplus equation to estimate the backbone dihedral angle φ.

    • Nuclear Overhauser Effects (NOEs): Through-space correlations between protons provide distance restraints that are crucial for determining the three-dimensional structure.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for peptide synthesis and subsequent NMR analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Start with Resin Swell Swell Resin Resin->Swell Deprotect1 Fmoc Deprotection Swell->Deprotect1 Couple Couple Fmoc-AA Deprotect1->Couple Wash1 Wash Couple->Wash1 Loop Repeat for each AA Wash1->Loop Loop->Deprotect1 Next AA Deprotect2 Final Fmoc Deprotection Loop->Deprotect2 Final AA Cleave Cleave from Resin Deprotect2->Cleave Purify Purify Peptide (HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

A simplified workflow for solid-phase peptide synthesis (SPPS).

NMR_Analysis_Workflow cluster_nmr NMR Structural Analysis Peptide Purified Peptide SamplePrep Prepare NMR Sample Peptide->SamplePrep Acquire1D Acquire 1D Spectra (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D Acquire 2D Spectra (COSY, TOCSY, NOESY) Acquire1D->Acquire2D Assign Resonance Assignment Acquire2D->Assign Restraints Extract Structural Restraints (Distances, Angles) Assign->Restraints StructureCalc Structure Calculation Restraints->StructureCalc Structure 3D Peptide Structure StructureCalc->Structure

A general workflow for the NMR analysis of peptides.

Conclusion

The incorporation of this compound provides a valuable tool for peptide chemists to enforce specific conformational preferences in synthetic peptides. The resulting structural constraints are readily observable through NMR spectroscopy, offering detailed insights into the peptide's three-dimensional architecture. By comparing the NMR data of peptides containing this compound with those of other constrained amino acids, researchers can make informed decisions in the design of peptidomimetics with tailored structural and functional properties. The detailed protocols provided herein serve as a starting point for the successful synthesis and structural characterization of these modified peptides.

References

A Comparative Guide to the Conformational Effects of L-2-Indanylglycine and Structurally Related Amino Acids in Peptides Utilizing Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-native, conformationally constrained amino acids is a key strategy in modern peptidomemetics and drug design. These modifications can pre-organize a peptide into a specific secondary structure, enhancing its biological activity, metabolic stability, and cell permeability. L-2-indanylglycine, with its bulky and rigid indanyl group, is one such amino acid designed to impose significant conformational restrictions. This guide provides an overview of how circular dichroism (CD) spectroscopy is employed to study the structural consequences of incorporating such residues.

Due to the limited availability of direct CD studies on L-2-indanylglycine modified peptides in the public domain, this guide draws comparisons with peptides modified with other well-studied conformationally constrained amino acids, such as α-aminoisobutyric acid (Aib) and cyclic β-amino acids. These analogs provide valuable insights into how steric hindrance and restricted dihedral angles influence peptide secondary structure, offering a predictive framework for understanding the potential impact of L-2-indanylglycine.

Comparative Analysis of Conformational Effects

The following table summarizes the typical effects of incorporating constrained amino acids on peptide secondary structure as determined by CD spectroscopy.

Amino Acid ModificationPredominant Secondary Structure InducedKey CD Spectral FeaturesReference Analogs
Hypothetical L-2-Indanylglycine Likely β-turn or helical structures due to steric bulk.Expected to show distinct minima and maxima depending on the turn type or helix handedness.-
α-Aminoisobutyric Acid (Aib) Promotes 310-helical conformations.[1][2]Strong negative bands around 205 nm and 220 nm, characteristic of helical structures.[1][3]Ac-Ala-Ala-Aib-OMe, Ac-Ala-Aib-Ala-OMe, Ac-Aib-Ala-Ala-OMe[1]
Cyclic β-Amino Acids (e.g., trans-ACHC) Induces stable 14-helical structures in β-peptides.[4]A strong minimum around 214 nm for monomeric helices, shifting to 205 nm upon self-assembly into helix-bundles.[4]β-peptides rich in trans-2-aminocyclohexanecarboxylic acid (ACHC) residues.[4]
Pro-D-Phe Sequence Enforces a type II β-turn geometry.[5]CD spectra are distinct from other turn types but a single model curve for all β-turns is not feasible.[5]Cyclic hexapeptides containing the L-Pro-D-Phe sequence.[5]

Experimental Protocols: Circular Dichroism Spectroscopy of Modified Peptides

The following is a generalized protocol for conducting CD spectroscopy on peptides containing conformationally constrained amino acids, based on common practices reported in the literature.

1. Sample Preparation:

  • Peptides are synthesized and purified, typically by solid-phase peptide synthesis followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified peptide is dissolved in an appropriate solvent. Common solvents include water, phosphate buffer, methanol, or trifluoroethanol (TFE). TFE is often used to promote helical structures.

  • The peptide concentration is typically in the micromolar to millimolar range (e.g., 100 µM to 1 mM).[6]

2. Instrumentation and Data Acquisition:

  • A CD spectropolarimeter is used for measurements.

  • Spectra are typically recorded in the far-UV region (190-260 nm) to monitor peptide backbone conformation.[6]

  • A quartz cuvette with a short path length (e.g., 0.5 mm or 1 mm) is used.[6]

  • Measurements are performed at a controlled temperature, often 20°C or 25°C.

  • Multiple scans (e.g., four accumulations) are averaged to improve the signal-to-noise ratio.[7]

  • A baseline spectrum of the solvent is recorded and subtracted from the peptide spectrum.

3. Data Analysis:

  • The raw CD signal (in millidegrees) is converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

  • The resulting spectrum is analyzed to identify characteristic features of different secondary structures:

    • α-helix: Negative bands near 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band below 200 nm.

    • β-turn: Various spectral shapes depending on the turn type.[5]

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualizing the Workflow and Conformational Impact

The following diagrams illustrate the experimental workflow for CD spectroscopy and the conceptual relationship between peptide modification and its structural outcome.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in Appropriate Solvent peptide_synthesis->dissolution concentration Concentration Adjustment dissolution->concentration instrument_setup Instrument Setup (Spectropolarimeter) concentration->instrument_setup data_acquisition Data Acquisition (Far-UV Scan) instrument_setup->data_acquisition baseline_correction Baseline Subtraction data_acquisition->baseline_correction conversion Conversion to Molar Ellipticity baseline_correction->conversion spectral_analysis Spectral Feature Analysis conversion->spectral_analysis deconvolution Secondary Structure Estimation spectral_analysis->deconvolution final_report final_report deconvolution->final_report Final Report

A typical experimental workflow for circular dichroism spectroscopy of peptides.

logical_relationship cluster_input Peptide Design cluster_output Conformational Outcome cluster_verification Verification unmodified_peptide Unmodified Peptide (e.g., Random Coil) modification Introduction of Constrained Amino Acid (e.g., L-2-Indanylglycine) unmodified_peptide->modification beta_turn β-Turn modification->beta_turn Induces helix Helical Structure (e.g., 3-10 or α-helix) modification->helix Induces other_structure Other Defined Conformation modification->other_structure Induces cd_spectroscopy CD Spectroscopy beta_turn->cd_spectroscopy helix->cd_spectroscopy other_structure->cd_spectroscopy

The logical relationship between amino acid modification and conformational changes.

References

comparing the bioactivity of L-2-indanylglycine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've initiated the literature search and am compiling data on L-2-indanylg glycine analogs. I'm prioritizing studies that evaluate receptor binding, functional activity in vitro, and in vivo performance. Early results point to some interesting differentiations in analog performance.

Organizing Data Extraction

I'm now zeroing in on comparative bioactivity studies for L-2-indanylg glycine analogs. My focus is on extracting those vital IC50, Ki, and EC50 values, along with meticulous experimental protocol descriptions. I'm also actively identifying relevant signaling pathways and workflows. The next steps will involve data structuring, diagram creation, and compilation into a thorough comparative guide.

Narrowing the Focus

I've hit a slight snag. My initial literature search focused broadly on synthesis and pharmacology of analogs, but it's not turning up anything specifically on L-2-indanylglycine derivatives. I'm now refining the search terms to explore indole-based analogs, curcumin, and related compounds that might offer clues.

Digging Deeper into Literature

I'm expanding my search, but no luck yet on L-2-indanylglycine specifically. My hunt is now targeting related glycine-modified structures and broader GPCR literature for clues. This revised approach should yield more fruitful results to help guide me, hopefully focusing my literature search with some direction.

Seeking Specific Comparisons

I've been digging deeper into the literature. While initial searches gave a good overview of NMDA receptor antagonists and the glycine binding site, I'm still searching for direct comparisons of the bioactivity of L-2-indanylglycine analogs. My focus is now on identifying studies that directly address this specific area.

Targeting Precise Research

I'm now zeroing in on papers that explore the bioactivity of various L-2-indanylglycine analogs, especially focusing on quantitative data. Finding "N-Fmoc-L-2-indanylglycine" was a step, but I need studies that compare multiple analogs' biological effects. My goal is to find studies that provide specific IC50 or Ki values for a series of these compounds. I need that data to build the kind of comparison desired.

Analyzing Missing Data

I'm currently stuck on the lack of a head-to-head comparison of L-2-indanylglycine analogs. My literature search confirms it's related to NMDA antagonists, but I'm missing quantitative data like IC50 values. I've re-evaluated my search terms, but the specific comparison I need remains elusive. I'm now considering expanding my search to related compounds.

Seeking Comparative Studies

I'm now focusing on finding papers that systematically assess various L-2-indanylglycine derivatives. My earlier searches were too broad. I need more specific keywords to unearth the quantitative data on IC50 or Ki values for these analogs and detailed experimental protocols. Finding a publication with a structured biological activity study is my current goal.

Confirming the relevance

My investigation continues, though I'm still searching for a definitive paper directly comparing the bioactivity of various L-2-indanylglycine analogs. Initial searches haven't yielded that particular gem, yet the findings firmly establish the importance of this compound class in NMDA receptor modulation. The search goes on, with a refined focus.

Expanding the Search Parameters

My quest continues, and it is a touch frustrating. Despite finding numerous relevant articles on NMDA receptor modulation and glycine site ligands, I'm still coming up empty on a direct comparison of L-2-indanylglycine analogs. My approach now includes broader search terms and exploring related compound classes that might offer insights. While the data is out there, I haven't quite found the perfect paper.

Pinpointing Relevant Research

I'm currently unable to find any single paper directly comparing the bioactivity of L-2-indanylglycine analogs, despite exhaustive searches. The existing literature does confirm their relevance to the NMDA receptor glycine site, but no study I've seen gives a direct comparison.

Facing Data Limitations

I've hit a dead end, unfortunately. Despite extensive effort, I couldn't unearth a single paper directly comparing the bioactivity of these analogs with quantitative data. While I've confirmed their NMDA receptor relevance, no study provides the IC50 or Ki values needed for a comparative guide. I'll acknowledge this limitation and focus on the general context I can provide.

Constraining Peptides for Crystallography: A Comparative Guide to Unlocking High-Resolution Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-resolution crystal structures of peptides is a critical step in understanding their function and in structure-based drug design. However, the inherent flexibility of many peptides presents a significant hurdle to crystallization. The introduction of constrained residues is a powerful strategy to pre-organize the peptide into a conformation amenable to forming well-ordered crystals. This guide provides a comparative analysis of different peptide constraining strategies for X-ray crystallography, supported by experimental data and detailed protocols.

This guide will delve into three primary methods of constraining peptides: the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib), the use of hydrocarbon stapling to reinforce helical structures, and the application of lactam bridges and backbone cyclization to create cyclic peptides. We will compare their effects on crystallization success, crystal quality, and the resulting structural insights.

The Impact of Constrained Residues on Peptide Crystallography: A Data-Driven Comparison

The introduction of constraints can significantly influence the outcome of crystallization experiments. The following tables summarize quantitative data from various studies, offering a comparative look at how different constraining methods affect key crystallographic parameters.

Peptide Sequence/NameConstraint TypePDB IDResolution (Å)Space GroupKey Findings
Z-(Aib)8-OtBuα,α-disubstituted (Aib)N/AHighN/AThe presence of multiple Aib residues strongly induces a stable 310-helical conformation, facilitating crystallization.[1]
Boc-Aib-L-Mag-NHBzlα,α-disubstituted (Aib/Mag)N/AHighP21The combination of Aib and another Cα-tetrasubstituted residue (Mag) promotes a β-turn conformation, leading to well-ordered crystals.[2]
Stapled Peptide 2 (SP2)Hydrocarbon Staple (i, i+4)N/A2.10P212121The hydrocarbon staple successfully stabilized the α-helical conformation, enabling co-crystallization with its target protein.[3]
Guanidinium Stapled Peptide 4Guanidinium StapleN/A1.80P212121The guanidinium staple not only constrained the peptide but also participated in key interactions within the binding site.[4]
i,i+1 Stapled PeptideHydrocarbon Staple (i, i+1)N/AN/AN/AX-ray analysis confirmed that this novel stapling method stabilizes a right-handed α-helix in a short peptide.[5][6]
Cyclo-(2,6)-(Ac-VKRLQDLQY-NH2)Lactam Bridge (i, i+4)N/AN/A (NMR Study)N/AThe lactam bridge induced a helical turn, but also introduced distortions such as outward tilting of backbone carbonyls.[7]
PHD2 in complex with cyclic peptideBackbone CyclizationN/AMultipleVariousCyclic peptides were effective in promoting the crystallization of a challenging protein target in various crystal forms.[8]

Experimental Protocols: A Guide to Crystallizing Constrained Peptides

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the crystallization of peptides featuring different constraining strategies.

Protocol 1: Crystallization of Peptides Containing Aib Residues
  • Peptide Synthesis and Purification:

    • Synthesize the Aib-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

  • Crystallization Screening:

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or a buffer solution) to a concentration of 5-20 mg/mL.

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research Crystal Screen, JCSG+ Suite). Typical conditions include various precipitants (e.g., polyethylene glycols (PEGs) of different molecular weights, salts like ammonium sulfate), buffers covering a range of pH values, and additives.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, peptide, and buffer pH around the initial hit condition.

    • Consider micro-seeding if initial crystals are small or of poor quality.

  • Data Collection and Structure Determination:

    • Harvest a suitable single crystal and cryo-protect it if necessary.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using standard crystallographic software.[9]

Protocol 2: Crystallization of Hydrocarbon-Stapled Peptides
  • Peptide Synthesis and Stapling:

    • Synthesize the linear peptide containing unnatural amino acids with olefinic side chains at the desired positions (e.g., i, i+4 or i, i+7) using SPPS.[10]

    • Perform on-resin ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the hydrocarbon staple.[11][12]

    • Cleave the stapled peptide from the resin and purify by RP-HPLC.

  • Crystallization:

    • Due to the increased hydrophobicity of the hydrocarbon staple, initial solubility tests are crucial. Peptides may require dissolution in DMSO before dilution into aqueous buffers.[13]

    • Perform crystallization screening as described in Protocol 1. Pay special attention to conditions containing detergents or organic solvents that may aid in solubilizing the stapled peptide.

  • Data Collection and Analysis:

    • Follow the procedures for data collection and structure determination as outlined in Protocol 1.

Protocol 3: Crystallization of Cyclic Peptides (Lactam Bridge or Backbone Cyclization)
  • Peptide Synthesis and Cyclization:

    • Lactam Bridge: Synthesize the linear peptide with side-chain protected acidic (e.g., Asp, Glu) and basic (e.g., Lys, Orn) residues at the desired positions. After selective deprotection of the side chains, perform on-resin or in-solution lactamization.[14]

    • Backbone Cyclization: Synthesize the linear peptide and perform head-to-tail cyclization in solution, often at high dilution to favor intramolecular cyclization over polymerization.[15]

    • Purify the cyclic peptide by RP-HPLC.

  • Crystallization:

    • Cyclic peptides are often more rigid and may crystallize more readily than their linear counterparts.[16]

    • Perform crystallization screening using the vapor diffusion method with a broad range of commercially available screens.

  • Data Collection and Structure Determination:

    • Proceed with data collection and structure solution as described in Protocol 1.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Constraint cluster_crystallography X-ray Crystallography cluster_analysis Structure Analysis SPPS Solid-Phase Peptide Synthesis Constraint Introduction of Constraint (Aib, Staple, Cyclization) SPPS->Constraint Purification RP-HPLC Purification Constraint->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Hits Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution PDB_Deposition PDB Deposition Structure_Solution->PDB_Deposition

General workflow for X-ray crystallography of constrained peptides.

Constraint_Comparison cluster_types Types of Constraints cluster_properties Impact on Properties Constrained Peptides Constrained Peptides Aib Aib/α,α-disubstituted Constrained Peptides->Aib Staple Hydrocarbon Staple Constrained Peptides->Staple Cyclic Cyclic (Lactam/Backbone) Constrained Peptides->Cyclic Rigidity Increased Rigidity Aib->Rigidity Crystallization_Propensity Improved Crystallization Aib->Crystallization_Propensity Helicity Enhanced Helicity Staple->Helicity Protease_Resistance Protease Resistance Staple->Protease_Resistance Staple->Crystallization_Propensity Cyclic->Rigidity Cyclic->Protease_Resistance Cyclic->Crystallization_Propensity

Comparison of different constraining strategies and their effects.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled atomic-level detail, other techniques can offer valuable complementary information or serve as alternatives when crystallization is unsuccessful.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. This is particularly useful for studying peptide dynamics and conformational ensembles, which are often averaged out in a crystal lattice. For constrained peptides, NMR can validate the solution-state conformation and assess the degree of pre-organization induced by the constraint.[7]

  • Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large protein complexes, recent advances in Cryo-EM have made it increasingly applicable to smaller biomolecules. For peptides that are co-crystallized with a larger protein partner, Cryo-EM can be a viable alternative, especially if the complex is resistant to crystallization.

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid and effective method for assessing the secondary structure content of a peptide in solution. It is an essential tool for confirming that a constraining strategy, such as hydrocarbon stapling, has successfully induced the desired helical conformation before proceeding with laborious crystallization trials.[13]

Conclusion

The incorporation of constrained residues is a proven and effective strategy to overcome the challenges of peptide crystallography. By reducing conformational flexibility, these constraints promote the formation of well-ordered crystal lattices, ultimately leading to higher quality diffraction data and more accurate three-dimensional structures. The choice of constraining strategy—be it the use of sterically demanding residues like Aib, the introduction of covalent cross-links like hydrocarbon staples or lactam bridges, or backbone cyclization—will depend on the specific peptide sequence and the desired structural outcome. This guide provides a framework for comparing these methods and selecting the most appropriate approach to unlock the crystallographic potential of your peptide of interest.

References

A Comparative Guide to Conformationally Constrained Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. By reducing the inherent flexibility of peptides, researchers can pre-organize them into their bioactive conformation, leading to improved receptor affinity, selectivity, and metabolic stability. This guide provides an objective comparison of various conformationally constrained amino acids, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data on the impact of incorporating conformationally constrained amino acids on the biological activity of well-studied peptides, including somatostatin and substance P analogs, and Arg-Gly-Asp (RGD) peptides.

Table 1: Comparison of Receptor Binding Affinity for Somatostatin Analogs

Compound/AnalogModificationReceptor SubtypeBinding Affinity (IC50, nM)Reference
Somatostatin-sst12.5[1]
sst20.8[1]
sst31.5[1]
sst4>1000[1]
sst50.9[1]
Analog 1[Msa⁶]-Somatostatinsst21.2[1]
Analog 2[Msa⁷]-Somatostatinsst23.5[1]
Analog 3[Msa¹¹]-Somatostatinsst22.8[1]
Analog 4[Msa⁶, D-Trp⁸]-Somatostatinsst20.5[1]
Analog 7Constrained Mimeticsst4~40[2]
sst5~500[2]
TT-232D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH₂-No GH release inhibitory activity[3]
Msa = Mesitylalanine (2,4,6-trimethyl-L-phenylalanine)

Table 2: Comparison of Agonist/Antagonist Activity of Substance P Analogs

Compound/AnalogModificationBioassayRelative Agonist Activity (%)pA2 (Antagonist)Reference
Substance P-Guinea Pig Ileum100-[4]
Analog I[D-Phe⁷]-SPGuinea Pig Ileum0.1Weak Antagonist[4]
Analog II[D-Leu⁹]-SPGuinea Pig Ileum0.1-[4]
Analog III[D-Phe⁷, D-Phe⁸]-SPGuinea Pig Ileum0.3-[4]
Analog IV[D-Leu⁹]-HeptapeptideGuinea Pig Ileum<0.01-[4]
[D-Pro⁴,D-Trp⁷,⁹]SP(4-11)D-Pro⁴, D-Trp⁷, D-Trp⁹Guinea Pig Ileum-~6.0[5]
[Sip⁹]-SPSilaproline⁹hNK-1 ReceptorPotent Agonist-[6]

Table 3: Comparison of Integrin Binding Affinity for RGD Peptides

Compound/AnalogModificationIntegrin SubtypeBinding Affinity (IC50, nM)Reference
Linear RGDfK-HisLinearαvβ3Higher than cyclic[7]
Cyclic cRGDfK-HisCyclicαvβ3Lower than linear[7]
SFLAP3GRGDLGRL sequenceαvβ63.5[8]
SFITGv6FRGDLMQL sequenceαvβ6-[8]
Note: While the linear peptide showed higher affinity in this specific study, cyclic RGD peptides are generally reported to have improved stability and in vivo targeting.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

This protocol outlines the manual synthesis of a linear peptide containing a conformationally constrained amino acid using Fmoc/tBu chemistry.[10][11][12][13][14]

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (standard and constrained)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment for 15-20 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a ninhydrin test.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Dry the crude peptide and purify by preparative RP-HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of peptides in plasma.[15][16][17][18]

Materials:

  • Peptide stock solution (e.g., in DMSO)

  • Pooled human plasma (or plasma from other species)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 3% (w/v) Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 1% TFA)

  • LC-MS/MS or RP-HPLC system

Procedure:

  • Plasma Preparation: Thaw frozen plasma at 37°C. Pre-warm the plasma to 37°C before starting the assay.

  • Incubation:

    • Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10-50 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Quenching and Protein Precipitation:

    • Immediately mix the collected aliquot with an equal volume of cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

    • Incubate on ice for at least 10 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the samples using LC-MS/MS or RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) of the peptide in plasma.

Protocol 3: NMR Spectroscopy for Conformational Analysis

This protocol provides a general workflow for the conformational analysis of a cyclic peptide using NMR spectroscopy.[19][20][21][22]

Materials:

  • Purified peptide sample

  • NMR-compatible solvent (e.g., H₂O/D₂O (9:1), DMSO-d₆)

  • NMR spectrometer with appropriate probes

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen NMR solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, and identify the presence of multiple conformations (indicated by multiple sets of peaks for a single proton).

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify proton spin systems within each amino acid residue. This allows for the assignment of protons within the same residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.

  • Resonance Assignment: Sequentially assign the proton resonances to specific amino acid residues in the peptide sequence using the information from the TOCSY and NOESY/ROESY spectra.

  • Restraint Generation:

    • Distance Restraints: Convert the intensities of NOE cross-peaks into upper distance bounds between pairs of protons.

    • Dihedral Angle Restraints: Measure the ³J(HN-Hα) coupling constants from high-resolution 1D or 2D spectra. Use the Karplus equation to derive dihedral angle (φ) restraints for the peptide backbone.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Validation and Analysis: Evaluate the quality of the calculated structures based on parameters such as the number of NOE violations and the Ramachandran plot. Analyze the final ensemble of structures to determine the preferred conformation(s) of the peptide in solution.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the study and application of conformationally constrained amino acids.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Constrained_Peptide Constrained Peptide (Agonist) GPCR GPCR Constrained_Peptide->GPCR Binding G_Protein G-Protein (Inactive) GPCR->G_Protein Activation G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling pathway activated by a constrained peptide agonist.

experimental_workflow_for_constrained_peptide_synthesis_and_analysis start Start spps Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Constrained Amino Acid start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, Analytical HPLC) purification->analysis conformational_analysis Conformational Analysis (NMR, CD Spectroscopy) analysis->conformational_analysis biological_assay Biological Activity Assays (Binding, Functional) analysis->biological_assay stability_assay Proteolytic Stability Assay analysis->stability_assay end End conformational_analysis->end biological_assay->end stability_assay->end

Caption: Experimental workflow for synthesis and analysis of constrained peptides.

computational_workflow_for_constrained_peptide_design start Start: Target Identification de_novo_design De Novo Design of Constrained Peptide Scaffold start->de_novo_design molecular_docking Molecular Docking to Target Protein de_novo_design->molecular_docking md_simulations Molecular Dynamics (MD) Simulations molecular_docking->md_simulations binding_affinity_prediction Binding Affinity Prediction (e.g., MM/PBSA) md_simulations->binding_affinity_prediction candidate_selection Candidate Selection for Synthesis binding_affinity_prediction->candidate_selection experimental_validation Experimental Validation candidate_selection->experimental_validation

Caption: Computational workflow for the design of constrained peptides.[23][24][25][26]

References

Evaluating the Therapeutic Potential of L-2-Indanylglycine Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in peptide therapeutics is emerging with the incorporation of non-proteinogenic amino acids, such as L-2-indanylglycine and its stereoisomers, to enhance potency, selectivity, and stability. This guide provides a comparative analysis of peptides containing the indanylglycine scaffold, focusing on their therapeutic potential as bradykinin receptor antagonists. We present a detailed comparison with other prominent peptide and non-peptide antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug developers in this promising field.

Introduction to L-2-Indanylglycine Peptides

L-2-indanylglycine is a conformationally restricted amino acid that, when incorporated into peptides, can impart favorable pharmacological properties. Its rigid structure helps to lock the peptide backbone into a specific conformation, potentially increasing binding affinity and selectivity for its target receptor. One notable example is the development of potent bradykinin receptor antagonists, where the D-isomer of 2-indanylglycine (D-Igl) has been instrumental.

Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation and pain through its interaction with two G-protein coupled receptors, B1 and B2.[1] Antagonists of these receptors are of significant therapeutic interest for a range of conditions, including inflammatory disorders and certain types of cancer.

This guide focuses on the comparative evaluation of B-9430, a potent bradykinin B1/B2 receptor antagonist containing D-2-indanylglycine, against other well-characterized bradykinin B2 receptor antagonists.

Comparative Performance of Bradykinin B2 Receptor Antagonists

The therapeutic potential of a receptor antagonist is primarily determined by its binding affinity and functional potency. The following table summarizes key quantitative data for B-9430 and a selection of alternative bradykinin B2 receptor antagonists. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively, while higher pKi, pA2, and pKB values signify greater potency.

CompoundTypeTarget(s)Assay SystempKiKi (nM)pA2/pKBIC50 (nM)Reference(s)
B-9430 Peptide (with D-Igl)Bradykinin B1/B2-----[1]
Icatibant (HOE-140) PeptideBradykinin B2Human Umbilical Vein10.52-8.18-[2]
Mouse Lung10.7---[2]
Mouse Ileum10.2-9.1-[2]
Human B2 Receptor (CHO cells)---1.07[3]
Human Urinary Bladder--8.4-[4]
MEN16132 Non-peptideBradykinin B2Human B2 Receptor (CHO cells)10.5-10.3-[2]
Human Urinary Bladder--8.4-[4]
FR173657 Non-peptideBradykinin B2Human Urinary Bladder--8.6-[4]
WIN 64338 Non-peptideBradykinin B2Rat B2 Receptor----[2]
Anatibant (LF 16-0687) Non-peptideHuman B2 Receptor--0.67--[3]
Rat B2 Receptor--1.74--[3]
Guinea-pig B2 Receptor--1.37--[3]

Note: Data from different studies should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the synthesis of peptides containing L-2-indanylglycine and for a key biological assay used in their evaluation.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Indanylglycine

This protocol outlines the general steps for the manual or automated synthesis of peptides incorporating Fmoc-protected L- or D-2-indanylglycine using a solid-phase approach.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-2-indanylglycine or Fmoc-D-2-indanylglycine)

  • Solid support resin (e.g., Rink Amide resin, Wang resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether (for precipitation)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., this compound) and coupling reagent in DMF.

    • Add the base to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[5][6][7][8]

Calcium Mobilization Assay for B2 Receptor Antagonism

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a bradykinin B2 receptor agonist.[2]

Materials:

  • Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Bradykinin (agonist)

  • Test compound (antagonist)

  • Assay buffer (e.g., HBSS)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the bradykinin B2 receptor to an appropriate confluence in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the test antagonist (e.g., B-9430) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of bradykinin to the wells to stimulate the B2 receptor.

  • Signal Detection: Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the bradykinin-induced calcium response against the antagonist concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and the experimental steps for evaluating therapeutic candidates is essential for a clear understanding.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor that, upon binding to bradykinin, initiates a cascade of intracellular signaling events.[9][10][11] These pathways ultimately lead to various physiological responses, including inflammation, vasodilation, and pain.

Bradykinin_B2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates Gi Gαi B2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) Gq->MAPK_pathway Activates PI3K_pathway PI3K/AKT Pathway Gq->PI3K_pathway Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Physiological_Response Physiological Response (Inflammation, Pain, Vasodilation) Ca->Physiological_Response PKC->MAPK_pathway Activates MAPK_pathway->Physiological_Response PI3K_pathway->Physiological_Response ER->Ca Release Bradykinin Bradykinin Bradykinin->B2R Binds

Caption: Bradykinin B2 Receptor Signaling Cascade.

Experimental Workflow for Evaluating L-2-Indanylglycine Peptides

The process of evaluating the therapeutic potential of a novel peptide involves a series of well-defined steps, from initial design and synthesis to comprehensive biological testing.

Peptide_Evaluation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Peptide Design (incorporating L-2-indanylglycine) SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization, Determine IC50/EC50) Binding_Assay->Functional_Assay Stability_Assay Enzymatic Stability Assay Functional_Assay->Stability_Assay Animal_Model Animal Model of Disease (e.g., Inflammation, Pain) Stability_Assay->Animal_Model PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Workflow for Peptide Therapeutic Evaluation.

Conclusion and Future Directions

The incorporation of L-2-indanylglycine and its derivatives into peptides represents a promising strategy for the development of novel therapeutics with enhanced pharmacological properties. The example of D-2-indanylglycine-containing bradykinin receptor antagonists, such as B-9430, highlights the potential of this approach to yield potent and stable drug candidates.

Future research should focus on a more extensive exploration of the structure-activity relationships of L-2-indanylglycine-containing peptides to optimize their affinity and selectivity for various therapeutic targets. Furthermore, the development of orally bioavailable peptide and non-peptide antagonists remains a key objective in the field. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fmoc-L-2-indanylglycine must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet recommendations and standard laboratory practices.

Safety and Hazard Information

While specific quantitative hazard data for this compound is limited, the available Safety Data Sheet (SDS) outlines potential hazards and necessary precautions. It is crucial to handle this compound with care to mitigate risks of inhalation, ingestion, or skin contact.[1]

Hazard CategoryDescriptionProtective Measures
Potential Health Effects May be harmful if inhaled, causing respiratory tract irritation. May be harmful if swallowed. May be harmful if absorbed through the skin, potentially causing irritation.[1][2]Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
OSHA Hazards No known OSHA hazards.[1]Follow standard laboratory safety protocols.
Fire Hazards No flammability data available.[2] For small fires, use a carbon dioxide or dry chemical extinguisher. For large fires, use water spray, fog, or foam.[1][2]Keep away from heat and sources of ignition.[1][2]
Stability Stable under recommended storage conditions.[1][2]Store in a dry, well-ventilated place with the container tightly closed.[1]
Incompatibilities Avoid strong oxidizing reagents.[1][2]Store separately from incompatible materials.

Experimental Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1][2] The following protocol provides a generalized procedure based on best practices for chemical waste management.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated consumables and solutions, as potentially hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection and Labeling

  • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "205526-39-2".[1]

Step 3: Spill Management

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated waste disposal container.[1][2]

  • Large Spills: Use a shovel or other appropriate tools to place the spilled material into a convenient waste disposal container.[1][2]

  • Always wear appropriate PPE, including a dust respirator and chemical-resistant gloves, when cleaning up spills.[1][2]

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1][2]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[3]

  • Empty Containers: Treat empty containers that held this compound as hazardous waste as they may retain product residue.[3] Triple-rinse the container, collecting the rinsate as hazardous waste, before disposal or recycling according to your institution's guidelines.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal cluster_4 End: Proper Disposal A Solid or Liquid Waste B Place in a designated, chemically compatible container A->B C Label container with: 'Hazardous Waste' 'this compound' 'CAS: 205526-39-2' B->C D Store in a secure, well-ventilated area C->D E Contact licensed hazardous waste disposal contractor D->E F Arrange for waste pickup and disposal E->F G Waste Disposed F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Fmoc-L-2-indanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Fmoc-L-2-indanylglycine, a key building block in peptide synthesis. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their chemical resistance and durability.[1][2][3][4][5] Always check for punctures or tears before use.
Body Protection Lab CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing from potential splashes or spills.
Eye Protection Safety GlassesSafety glasses with side shields are required to protect against airborne particles.
Respiratory Protection Dust Mask/RespiratorWhen handling the powder outside of a ventilated enclosure, a NIOSH-approved N95 dust mask or a respirator with a P3 filter is advised.[6]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential to minimize exposure and prevent contamination. The handling of this compound should be performed in a designated area, away from general laboratory traffic.

Experimental Protocol for Weighing and Handling:

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.[7]

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment, including weighing paper, spatulas, and a labeled receiving container.

  • Handling the Solid:

    • Carefully open the container of this compound, avoiding any sudden movements that could create dust.

    • Use a clean spatula to transfer the desired amount of the solid onto the weighing paper on the balance.

    • Never weigh the chemical directly on the balance pan.

    • Once the desired amount is weighed, securely close the primary container.

  • Transfer and Use:

    • Carefully transfer the weighed solid to the reaction vessel or appropriate container.

    • If any of the powder is spilled, clean it up immediately with a damp cloth or paper towel, taking care not to generate dust.

  • Post-Handling:

    • Thoroughly clean all equipment used, including the spatula and the balance.

    • Dispose of any contaminated materials, such as weighing paper and cleaning cloths, according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or excess this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.[8][9][10]

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

    • This container should be disposed of in accordance with institutional and local regulations for solid chemical waste, which typically involves placing it in a designated dumpster for chemical waste, not in the general laboratory trash.[8]

  • Empty Containers:

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the container can be disposed of in the regular trash, with the label defaced or removed.[8]

Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Designated Area Prep->Area Equip Gather Equipment Area->Equip Weigh Weigh Solid in Ventilated Enclosure Equip->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Equipment & Area Transfer->Clean Waste Segregate & Dispose of Waste Clean->Waste Doff Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-2-indanylglycine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-2-indanylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.